S6 Kinase Substrate Peptide 32
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C149H270N56O49 |
|---|---|
Molecular Weight |
3630.1 g/mol |
IUPAC Name |
(2R)-6-amino-2-[[(2R)-5-amino-2-[[(2S)-2-[[2-[[2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C149H270N56O49/c1-11-75(6)113(204-134(243)92(42-48-107(159)215)192-132(241)95(45-51-112(222)223)194-130(239)90(40-46-105(157)213)191-127(236)88(38-27-61-173-148(166)167)186-124(233)83(32-15-21-55-153)184-131(240)94(44-50-111(220)221)193-123(232)82(31-14-20-54-152)181-115(224)76(7)178-121(230)93(43-49-110(218)219)183-118(227)80(156)29-12-18-52-150)142(251)179-78(9)116(225)182-81(30-13-19-53-151)122(231)185-86(36-25-59-171-146(162)163)125(234)187-87(37-26-60-172-147(164)165)126(235)188-89(39-28-62-174-149(168)169)128(237)197-98(64-74(4)5)136(245)201-102(70-209)140(249)202-101(69-208)139(248)198-97(63-73(2)3)135(244)189-85(35-24-58-170-145(160)161)120(229)177-77(8)117(226)199-104(72-211)141(250)205-114(79(10)212)143(252)203-103(71-210)138(247)190-84(33-16-22-56-154)129(238)200-99(67-206)119(228)176-65-108(216)175-66-109(217)180-100(68-207)137(246)195-91(41-47-106(158)214)133(242)196-96(144(253)254)34-17-23-57-155/h73-104,113-114,206-212H,11-72,150-156H2,1-10H3,(H2,157,213)(H2,158,214)(H2,159,215)(H,175,216)(H,176,228)(H,177,229)(H,178,230)(H,179,251)(H,180,217)(H,181,224)(H,182,225)(H,183,227)(H,184,240)(H,185,231)(H,186,233)(H,187,234)(H,188,235)(H,189,244)(H,190,247)(H,191,236)(H,192,241)(H,193,232)(H,194,239)(H,195,246)(H,196,242)(H,197,237)(H,198,248)(H,199,226)(H,200,238)(H,201,245)(H,202,249)(H,203,252)(H,204,243)(H,205,250)(H,218,219)(H,220,221)(H,222,223)(H,253,254)(H4,160,161,170)(H4,162,163,171)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)/t75-,76+,77-,78+,79+,80+,81+,82+,83+,84-,85-,86+,87+,88+,89+,90+,91-,92+,93+,94+,95+,96-,97-,98+,99-,100+,101-,102-,103-,104-,113+,114-/m1/s1 |
InChI Key |
GPHOVEIKZBPTCQ-IVLGBVCVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to S6 Kinase Substrate Peptide 32
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of S6 Kinase Substrate Peptide 32, a synthetic peptide widely utilized in kinase activity assays and signal transduction research. It is designed to serve as a valuable resource for professionals investigating the S6 Kinase (S6K) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.
Core Concepts: S6 Kinase and its Substrate Peptide
Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that are key downstream effectors of the mTOR signaling pathway.[1] The most well-characterized isoform, S6K1 (also known as p70S6K), plays a crucial role in promoting protein synthesis by phosphorylating the S6 ribosomal protein (RPS6), a component of the 40S ribosomal subunit.[2][3] Dysregulation of the S6K1 pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a significant target for therapeutic development.
This compound is a synthetic peptide designed to act as an efficient in vitro substrate for S6K1 and other kinases that phosphorylate RPS6.[1][4] Its sequence is derived from a region of RPS6 containing key phosphorylation sites, making it a valuable tool for measuring the phosphotransferase activity of these kinases.
Peptide Characteristics
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Full Amino Acid Sequence | H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH | [5] |
| One-Letter Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK | [5] |
| Molecular Formula | C₁₄₉H₂₇₀N₅₆O₄₉ | [5] |
| Molecular Weight | 3630.2 g/mol | [5] |
Phosphorylation Sites and Recognition Motif
The S6K1 phosphorylation motif is characterized by the presence of arginine or lysine (B10760008) residues at positions -3 and -5 relative to the phosphorylated serine or threonine. The core recognition sequence is often cited as R-X-R-X-X-S/T. The subsequence KRRRLSSLRA within the this compound contains a classic S6K1 recognition motif, with the likely primary phosphorylation sites being the serine residues within this sequence. A shorter, related peptide, AKRRRLSSLRA , has been shown to be a substrate for S6 kinase, with phosphorylation occurring on the serine residues.[6]
Quantitative Data: Kinetic Parameters
| Parameter | Value | Description | Reference |
| Km (ATP) | 5-6 µM | Michaelis constant for ATP, indicating the ATP concentration at which the reaction rate is half of Vmax. | [7] |
| Kd (ATP) | 5-6 µM | Dissociation constant for ATP, reflecting the binding affinity of ATP to the enzyme. | [7] |
| Km (Peptide) | 4-5 µM | Michaelis constant for the peptide substrate. | [7] |
| Kd (Peptide) | 180 µM | Dissociation constant for the peptide substrate, reflecting the binding affinity of the peptide to the enzyme. | [7] |
Note: The difference between the Km and Kd for the peptide suggests a more complex kinetic mechanism, as detailed in the original publication.
S6K1 Signaling Pathway
S6K1 is a central node in a complex signaling network that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or other upstream signals that converge on the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound in in vitro kinase assays.
Protocol 1: Radioactive In Vitro Kinase Assay ([γ-³²P]ATP)
This method offers high sensitivity for detecting kinase activity.
Materials:
-
Purified, active S6K1 enzyme
-
This compound
-
5X Kinase Assay Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 25 mM β-glycerophosphate, 0.5 mM Na₃VO₄, 10 mM DTT)
-
10X ATP Mix ([γ-³²P]ATP and cold ATP; final concentration typically 50-100 µM)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper discs
-
Wash Buffer (0.75% phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mix:
-
5 µL 5X Kinase Assay Buffer
-
1-5 µg this compound
-
50-100 ng active S6K1 enzyme
-
ddH₂O to a final volume of 20 µL
-
-
Initiate Reaction: Add 5 µL of 10X ATP Mix to start the reaction. Mix gently.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. Ensure the reaction time is within the linear range.
-
Stop Reaction: Terminate the reaction by adding 25 µL of Stop Solution.
-
Spotting: Spot 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper disc.
-
Washing: Wash the P81 discs three times for 5 minutes each in a beaker with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive In Vitro Kinase Assay (Western Blot)
This method utilizes phospho-specific antibodies to detect peptide phosphorylation.
Materials:
-
Purified, active S6K1 enzyme
-
This compound (biotinylated at the N- or C-terminus)
-
Kinase Assay Buffer (as in Protocol 1)
-
ATP solution (10 mM)
-
Stop Solution (4X SDS-PAGE loading buffer)
-
Streptavidin-coated plates or beads
-
Phospho-S6K substrate motif antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Reaction Setup: As described in Protocol 1, but without radioactive ATP.
-
Initiate Reaction: Add ATP to a final concentration of 100 µM.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Stop Reaction: Add 4X SDS-PAGE loading buffer.
-
Capture Peptide: Incubate the reaction mixture with streptavidin-coated beads to capture the biotinylated peptide. Wash the beads to remove non-bound components.
-
SDS-PAGE and Western Blot: Elute the peptide from the beads, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody that recognizes the phosphorylated S6K substrate motif.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Applications in Research and Drug Development
This compound is an indispensable tool for:
-
High-Throughput Screening (HTS): Screening large compound libraries for inhibitors of S6K1 activity.
-
Enzyme Kinetics: Determining the Km and Vmax of S6K1 and its mutants.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency and selectivity of novel kinase inhibitors.
-
Basic Research: Investigating the regulation of S6K1 activity by upstream signaling molecules.
Conclusion
This compound provides a robust and reliable tool for the quantitative analysis of S6 kinase activity. Understanding its properties and the methodologies for its use is essential for researchers and drug development professionals working to unravel the complexities of the S6K signaling pathway and develop novel therapeutics targeting this critical cellular regulator.
References
- 1. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of S6 kinase 1 determines whether raptor-mTOR or rictor-mTOR phosphorylates its hydrophobic motif site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to S6 Kinase Substrate Peptide 32
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of S6 Kinase Substrate Peptide 32, a key reagent in the study of cellular signaling pathways. It is designed to be a valuable resource for researchers in academia and industry, offering detailed information on the peptide's properties, its role in the mTOR/p70S6K signaling cascade, and protocols for its use in kinase activity assays.
Core Properties of this compound
This compound is a synthetic peptide designed as a substrate for Ribosomal S6 Kinase (RSK), also known as p70S6 Kinase (p70S6K). Its sequence is derived from the phosphorylation sites of the 40S ribosomal protein S6, a natural substrate of S6 Kinase. This peptide is an essential tool for in vitro kinase assays to measure the enzymatic activity of S6 Kinase and to screen for potential inhibitors.[1][2]
| Property | Value |
| Full Amino Acid Sequence | H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH |
| One-Letter Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK |
| Molecular Formula | C149H270N56O49 |
| Molecular Weight | 3630.2 g/mol |
A shorter, related peptide with the core recognition motif, AKRRRLSSLRA , is also widely used as a substrate for S6 Kinase.[3] This shorter peptide corresponds to amino acids 229-239 of the human ribosomal protein S6.
The mTOR/p70S6K Signaling Pathway
S6 Kinase is a critical downstream effector of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) directly phosphorylates and activates p70S6K. Once activated, p70S6K phosphorylates several substrates, including the S6 ribosomal protein, leading to enhanced protein synthesis.
Below is a diagram illustrating the core mTOR/p70S6K signaling pathway.
Quantitative Data
| Parameter | Value | Enzyme | Substrate | Reference |
| Km (ATP) | 5-6 µM | Recombinant human S6K1 | RRRLSSLRA | [4] |
| Km (Peptide) | 4-5 µM | Recombinant human S6K1 | RRRLSSLRA | [4] |
| Kd (ATP) | 5-6 µM | Recombinant human S6K1 | RRRLSSLRA | [4] |
| Kd (Peptide) | 180 µM | Recombinant human S6K1 | RRRLSSLRA | [4] |
Disclaimer: The kinetic data presented above is for the peptide substrate with the sequence RRRLSSLRA and may not be identical for the 32-amino acid S6 Kinase Substrate Peptide.
Experimental Protocols
The following are detailed methodologies for two common types of in vitro S6 Kinase activity assays using a synthetic peptide substrate. These protocols can be adapted for use with this compound.
Radioactive Kinase Assay using [γ-³²P]ATP
This traditional method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into the substrate peptide.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Reaction Buffer (2X): 100 mM HEPES (pH 7.4), 20 mM MgCl₂, 2 mM DTT.
-
S6 Kinase: Recombinant active p70S6K, diluted in kinase buffer.
-
This compound: Reconstitute in sterile water or a suitable buffer to a stock concentration of 1 mg/mL. The final concentration in the assay is typically in the range of 50-200 µM.
-
[γ-³²P]ATP/Mg-ATP Mixture: Prepare a mixture of unlabeled ATP and [γ-³²P]ATP in kinase buffer with MgCl₂. The final ATP concentration is typically 100-200 µM.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine:
-
25 µL of 2X Kinase Reaction Buffer
-
S6 Kinase (amount to be optimized)
-
This compound (to final desired concentration)
-
Sterile water to a final volume of 40 µL.
-
-
Initiate the reaction by adding 10 µL of the [γ-³²P]ATP/Mg-ATP mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with a suitable scintillation cocktail.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Non-Radioactive Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. It is a safer and more high-throughput-friendly alternative to the radioactive assay.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
S6 Kinase: Recombinant active p70S6K.
-
This compound: Reconstituted as previously described.
-
ATP: Prepare a stock solution in water.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
-
-
Kinase Reaction (in a 96- or 384-well plate):
-
Add the following to each well:
-
S6 Kinase in kinase buffer.
-
This compound in kinase buffer.
-
Test compound or vehicle (for inhibitor screening).
-
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the S6 Kinase activity.
-
Conclusion
This compound is a valuable tool for dissecting the mTOR/p70S6K signaling pathway and for the discovery of novel kinase inhibitors. This guide provides the foundational knowledge and practical protocols necessary for its effective use in a research setting. By understanding the properties of this peptide and the methodologies for its application, researchers can confidently investigate the intricate roles of S6 Kinase in health and disease.
References
S6 Kinase Substrate Peptide 32: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the S6 Kinase Substrate Peptide 32, a vital tool in the study of cellular signaling and kinase activity. This document details the peptide's characteristics, its function as a substrate in kinase assays, and its place within the broader context of the S6 Kinase signaling pathway. Detailed experimental protocols and data are provided to facilitate its use in a research and drug development setting.
Peptide Characteristics and Function
This compound is a synthetic peptide designed to act as a substrate for p70 S6 Kinase (S6K) and other related kinases. Its primary function is to provide a standardized molecule for use in in vitro kinase assays, enabling the measurement of kinase activity through the quantification of its phosphorylation. The peptide sequence is derived from the phosphorylation sites of the endogenous ribosomal protein S6.
| Property | Value |
| Full Sequence | H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH |
| One-Letter Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK |
| Molecular Formula | C149H270N56O49 |
| Molecular Weight | 3630.2 g/mol |
Quantitative Kinase Assay Data
Table 1: Steady-State Kinetic Constants for S6K1 with "Tide" Peptide Substrate and ATP [1][2]
| Parameter | Value | Description |
| Kd (ATP) | 5-6 µM | Dissociation constant for ATP, indicating the initial high-affinity binding of ATP to S6K1. |
| Kd (Tide) | 180 µM | Dissociation constant for the "Tide" peptide, indicating a lower initial binding affinity compared to ATP. |
| Km (ATP) | 5-6 µM | Michaelis constant for ATP within the active ternary complex (Enzyme-ATP-Peptide). |
| Km (Tide) | 4-5 µM | Michaelis constant for the "Tide" peptide within the active ternary complex. |
The kinetic mechanism for S6K1 was determined to be a Steady-State Ordered Bi Bi mechanism.[1][2] This indicates that ATP binds to the enzyme first, followed by the peptide substrate. The phosphorylation reaction then occurs, and the products (ADP and the phosphorylated peptide) are released. The release of ADP has been identified as a rate-limiting step in the catalytic cycle.[1][2]
The S6 Kinase Signaling Pathway
S6 Kinase is a family of serine/threonine kinases that play a crucial role in cell growth, proliferation, and metabolism.[5][6] The two main isoforms are S6K1 and S6K2. These kinases are key downstream effectors of the mTOR (mammalian target of rapamycin) signaling pathway, which acts as a central regulator of cellular processes in response to growth factors, nutrients, and energy levels.
The activation of S6K is a multi-step process involving phosphorylation at several key residues. A critical event is the phosphorylation of the hydrophobic motif (Threonine 389 in S6K1) by mTORC1 (mTOR Complex 1). This is followed by the phosphorylation of the activation loop (Threonine 229 in S6K1) by PDK1 (phosphoinositide-dependent kinase 1).[7][8] Once activated, S6K phosphorylates a range of downstream targets, most notably the ribosomal protein S6 (rpS6). Phosphorylation of rpS6 is thought to enhance the translation of a specific class of mRNAs known as 5' TOP (terminal oligopyrimidine tract) mRNAs, which encode for components of the translational machinery itself, thereby boosting protein synthesis and promoting cell growth.[5][6][8]
Experimental Protocols
This compound can be utilized in various kinase assay formats. Below are detailed protocols for both non-radioactive (antibody-based) and radioactive assays.
Non-Radioactive In Vitro Kinase Assay (Western Blot Detection)
This protocol outlines a method to measure S6K activity by detecting the phosphorylation of the substrate peptide using a phospho-specific antibody.
Materials:
-
Active S6K1 or S6K2 enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution (10 mM)
-
Stop Solution (e.g., 4X SDS-PAGE loading buffer with a high concentration of EDTA)
-
Phospho-S6 Ribosomal Protein (Ser235/236) Antibody (or other relevant phospho-site antibody)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. A typical 25 µL reaction would consist of:
-
5 µL of 5X Kinase Assay Buffer
-
1-5 µg of this compound
-
50-100 ng of active S6K enzyme
-
ddH₂O to a final volume of 22.5 µL
-
-
Initiate Reaction: Start the reaction by adding 2.5 µL of 1 mM ATP (final concentration of 100 µM). Mix gently.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 8.3 µL of 4X SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot:
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel suitable for small peptides.
-
Transfer the separated peptides to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Radioactive In Vitro Kinase Assay ([γ-³²P]ATP Filter Binding)
This protocol describes a classic method to measure kinase activity by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into the substrate peptide.
Materials:
-
Active S6K1 or S6K2 enzyme
-
This compound
-
Kinase Assay Buffer
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
"Cold" ATP solution (10 mM)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare ATP Mix: Prepare a master mix of [γ-³²P]ATP and cold ATP in the kinase assay buffer to achieve the desired final ATP concentration and specific activity.
-
Reaction Setup: In a microcentrifuge tube on ice, combine:
-
10 µL of Kinase Assay Buffer
-
10 µL of this compound solution
-
10 µL of diluted S6K enzyme
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the [γ-³²P]ATP mix.
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes with gentle agitation. The incubation time should be within the linear range of the assay.
-
Spotting: Terminate the reaction by spotting a 25 µL aliquot onto the center of a numbered P81 phosphocellulose paper square.
-
Washing:
-
Immediately place the P81 paper in a beaker of 0.75% phosphoric acid.
-
Wash the papers three times for 5 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) for 3 minutes to dry the paper.
-
-
Quantification:
-
Place the dried P81 paper into a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Conclusion
This compound is a versatile and valuable tool for the study of S6 Kinase and other related protein kinases. Its well-defined sequence provides a consistent substrate for in vitro assays, which are fundamental for characterizing enzyme kinetics, screening for inhibitors, and elucidating the mechanisms of signal transduction pathways. While specific kinetic data for this full-length peptide is not widely published, the available data for the core "Tide" motif offers a strong foundation for experimental design. The protocols and pathway information provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this peptide in their studies of cellular regulation and drug discovery.
References
- 1. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of fully activated S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. Regulation of Ribosomal Protein S6 Phosphorylation by Casein Kinase 1 and Protein Phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. sdbonline.org [sdbonline.org]
S6 Kinase Substrate Peptide 32: A Technical Guide for Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S6 Kinase Substrate Peptide 32, a crucial tool for studying the mTOR/S6K signaling pathway. This document outlines its biochemical properties, its application in kinase assays, and the broader context of its role in cellular signal transduction.
Introduction to S6 Kinase and its Substrate Peptide
The Ribosomal Protein S6 Kinases (S6Ks) are a family of serine/threonine kinases that play a pivotal role in the regulation of cell growth, proliferation, and metabolism. As downstream effectors of the Mammalian Target of Rapamycin (mTOR) pathway, S6Ks phosphorylate the 40S ribosomal protein S6, among other substrates, thereby promoting protein synthesis. Dysregulation of the mTOR/S6K pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention.
This compound is a synthetic peptide designed to act as a specific substrate for S6 Kinases.[1][2] Its sequence is derived from the phosphorylation sites of the native ribosomal protein S6, allowing for the direct measurement of S6 Kinase activity in various experimental settings.[1][2]
Peptide Sequence: The amino acid sequence for this compound is: H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH[1]
One-Letter Code: KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK[1]
Molecular Formula: C₁₄₉H₂₇₀N₅₆O₄₉[1] Molecular Weight: 3630.2 g/mol [1]
The mTOR/S6K Signaling Pathway
The mTOR/S6K signaling cascade is a central regulator of cellular processes. Growth factors, nutrients, and energy levels converge on mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. S6K1 is a primary downstream target of mTORC1. Upon activation, mTORC1 phosphorylates S6K1 at key residues, leading to its activation and subsequent phosphorylation of its substrates.
Figure 1: Simplified mTOR/S6K1 signaling pathway.
Quantitative Data: Kinetic Parameters of S6K1
The kinetic mechanism for S6K1 is a Steady-State Ordered Bi Bi mechanism.[3][4] This indicates that ATP binds to the enzyme first, followed by the peptide substrate. After the phosphorylation reaction, the phosphorylated peptide is released, followed by the release of ADP.
| Parameter | Value | Substrate | Description |
| Kd (ATP) | 5-6 µM | ATP | Dissociation constant for ATP binding to S6K1.[4] |
| Kd (Tide) | 180 µM | Tide Peptide | Dissociation constant for Tide peptide binding to the S6K1-ATP complex.[4] |
| Km (ATP) | 5-6 µM | ATP | Michaelis constant for ATP in the ternary complex.[4] |
| Km (Tide) | 4-5 µM | Tide Peptide | Michaelis constant for Tide peptide in the ternary complex.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound or similar peptides.
In Vitro Radioactive Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate peptide.
Materials:
-
Recombinant active S6 Kinase
-
This compound
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP Solution (non-radioactive)
-
P81 Phosphocellulose Paper
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing Kinase Reaction Buffer, a specific concentration of this compound, and the desired concentration of the test compound (e.g., inhibitor).
-
Enzyme Addition: Add recombinant S6 Kinase to the reaction mix and pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP and non-radioactive ATP to achieve the desired final concentration and specific activity.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Figure 2: Workflow for a radioactive in vitro kinase assay.
Non-Radioactive Kinase Assay using Biotinylated Peptide
This method offers a safer and more convenient alternative to radioactive assays. It relies on the specific capture of a biotinylated substrate peptide and detection of phosphorylation using a labeled antibody or other means.
Materials:
-
Recombinant active S6 Kinase
-
Biotinylated this compound
-
Kinase Reaction Buffer
-
ATP Solution
-
Streptavidin-coated microplate
-
Phospho-specific antibody recognizing the phosphorylated substrate
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution
-
Microplate reader
Procedure:
-
Immobilize Substrate: Add the biotinylated this compound to the wells of a streptavidin-coated microplate. Incubate to allow for binding, then wash to remove unbound peptide.
-
Kinase Reaction: Add the kinase reaction mix, including S6 Kinase, ATP, and the test compound, to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Washing: Stop the reaction by washing the wells to remove the kinase, ATP, and other reaction components.
-
Primary Antibody: Add a phospho-specific primary antibody that recognizes the phosphorylated form of the substrate peptide. Incubate to allow for binding.
-
Washing: Wash the wells to remove unbound primary antibody.
-
Secondary Antibody: Add a secondary antibody conjugated to a detection enzyme (e.g., HRP). Incubate to allow for binding.
-
Washing: Wash the wells to remove unbound secondary antibody.
-
Detection: Add the substrate for the detection enzyme (e.g., TMB). A colorimetric or chemiluminescent signal will develop in proportion to the amount of phosphorylated substrate.
-
Quantification: Stop the reaction (if necessary) and measure the signal using a microplate reader.
Figure 3: Workflow for a non-radioactive ELISA-based kinase assay.
Conclusion
This compound is an invaluable reagent for the detailed investigation of the mTOR/S6K signal transduction pathway. Its use in robust and quantifiable kinase assays enables researchers to dissect the intricacies of this critical cellular signaling network, screen for potential therapeutic inhibitors, and further our understanding of diseases associated with its dysregulation. The protocols and data presented in this guide provide a solid foundation for the effective application of this tool in a research setting.
References
An In-depth Technical Guide to S6 Kinase Substrate Peptide 32
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of S6 Kinase Substrate Peptide 32, a valuable tool for studying the activity of ribosomal S6 Kinases (S6K). S6Ks are a family of serine/threonine kinases that play a pivotal role in cell growth, proliferation, and metabolism. Their dysregulation is implicated in numerous diseases, including cancer and diabetes, making them a key target for therapeutic development. This document details the characteristics of this compound, its role in the S6K signaling pathway, and protocols for its use in kinase assays.
Introduction to S6 Kinase and its Substrate Peptide
Ribosomal protein S6 kinases (S6Ks) are key downstream effectors of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] There are two main isoforms, S6K1 and S6K2, which are activated through a series of phosphorylation events, most notably by mTORC1.[2] Once activated, S6Ks phosphorylate a number of substrates, with the 40S ribosomal protein S6 (rpS6) being one of the most well-characterized.[3] The phosphorylation of rpS6 and other substrates by S6K promotes protein synthesis and cell growth.[3]
This compound is a synthetic peptide designed to act as a specific substrate for S6 Kinases.[4][5][6] Its sequence is derived from a region of a protein that is recognized and phosphorylated by S6K. This peptide is a critical reagent for in vitro kinase assays, enabling researchers to measure the enzymatic activity of S6K and to screen for potential inhibitors.
Peptide Characteristics
This compound is a 32-amino acid synthetic peptide. Its sequence and physicochemical properties are summarized in the table below.
| Property | Value |
| Full Amino Acid Sequence | H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH |
| One-Letter Code | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK |
| Molecular Formula | C₁₄₉H₂₇₀N₅₆O₄₉ |
| Molecular Weight | 3630.2 g/mol |
A shorter, related peptide substrate, often used in S6K assays, is modeled after the primary phosphorylation sites of ribosomal protein S6. This peptide has the sequence AKRRRLSSLRA.
Quantitative Data for S6 Kinase Substrates
| Substrate Peptide | Kinase | Kₘ (ATP) | Kₘ (Peptide) | Kₔ (ATP) | Kₔ (Peptide) |
| Tide (RRRLSSLRA) | S6K1 | 5-6 µM | 4-5 µM | 5-6 µM | 180 µM |
Table adapted from a study on the kinetic mechanism of fully activated S6K1.[7] Kₘ represents the Michaelis constant, indicating the substrate concentration at which the reaction rate is half of the maximum. Kₔ represents the dissociation constant, indicating the binding affinity between the enzyme and the substrate.
S6 Kinase Signaling Pathway
The S6 Kinase pathway is a central regulator of cell growth and is activated by a variety of upstream signals, including growth factors and nutrients. The pathway is initiated by the activation of PI3K and Akt, which in turn activate mTORC1. Activated mTORC1 then phosphorylates and activates S6K1.
Caption: The mTOR/S6K1 signaling pathway.
Experimental Protocols
The following are detailed methodologies for performing an in vitro S6 Kinase assay using a synthetic peptide substrate. Both radioactive and non-radioactive methods are described.
Radioactive In Vitro Kinase Assay
This protocol is adapted from a standard method for measuring p70 S6 Kinase activity.
Materials:
-
Purified active S6 Kinase
-
This compound (or a similar substrate like AKRRRLSSLRA)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
Magnesium/ATP Cocktail (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM DTT, 75 mM MgCl₂, 500 µM ATP)
-
P81 Phosphocellulose Paper
-
0.75% Phosphoric Acid
-
Acetone
-
Scintillation Counter and Vials
-
Microcentrifuge tubes
-
Pipettors and tips
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
10 µl of purified S6 Kinase (diluted in Assay Dilution Buffer)
-
20 µl of S6 Kinase Substrate Peptide (e.g., 1-2 mg/ml stock)
-
10 µl of Assay Dilution Buffer (or inhibitor solution)
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µl of [γ-³²P]ATP/Magnesium/ATP cocktail.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes with gentle agitation.
-
Stop Reaction: Terminate the reaction by spotting 25 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.
-
Perform a final wash for 2 minutes with acetone.
-
-
Quantification:
-
Air-dry the P81 paper squares.
-
Place each square in a scintillation vial with an appropriate scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Caption: Workflow for a radioactive S6 Kinase assay.
Non-Radioactive In Vitro Kinase Assay (Luminescence-based)
This protocol utilizes a commercially available kit, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified active S6 Kinase
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a well of a white assay plate, prepare the kinase reaction:
-
Add S6 Kinase in Kinase Assay Buffer.
-
Add this compound.
-
Add test compound (inhibitor) or vehicle control.
-
-
Initiate Reaction: Start the reaction by adding ATP to the desired final concentration.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Caption: Workflow for a non-radioactive S6 Kinase assay.
Conclusion
This compound is a valuable and specific tool for the in-depth study of S6 Kinase activity. Understanding the S6K signaling pathway and employing robust assay methodologies, such as those detailed in this guide, are crucial for advancing research in areas where S6K is a critical player and for the development of novel therapeutics targeting this important kinase.
References
- 1. Multisite Phosphorylation of S6K1 Directs a Kinase Phospho-code that Determines Substrate Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. apexbt.com [apexbt.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetic mechanism of fully activated S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of S6 Kinase and its Substrates in the mTOR Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide explores the pivotal role of the Ribosomal S6 Kinase (S6K) within the mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway. While specific commercial peptide substrates, such as "S6 Kinase Substrate Peptide 32," are utilized in assays to measure S6K activity, this document focuses on the broader biological functions, regulation, and key physiological substrates of S6K.[1][2]
Introduction to S6 Kinase
The 70 kDa Ribosomal S6 Kinase (p70S6K) is a family of serine/threonine kinases that are critical downstream effectors of the mTOR signaling pathway, particularly through the mTOR Complex 1 (mTORC1).[3][4] There are two main isoforms, S6K1 and S6K2, encoded by separate genes, which share a high degree of structural homology but can have both redundant and distinct cellular functions.[5][6] S6K plays a central role in integrating signals from growth factors, nutrients, and cellular energy status to regulate fundamental cellular processes.[7][8] These processes include protein synthesis, cell growth and proliferation, metabolism, and cell survival.[8][9] Dysregulation of the mTOR/S6K pathway is frequently implicated in various diseases, including cancer, diabetes, and obesity.[10][11]
The mTOR/S6K Signaling Axis
The mTORC1 complex is a master regulator of cell growth and proliferation.[6] In response to upstream signals such as growth factors (e.g., insulin) and amino acids, mTORC1 becomes activated.[7][12] A key step in this activation involves the PI3K/Akt pathway, which inhibits the TSC complex, a negative regulator of the small GTPase Rheb.[7] GTP-bound Rheb then activates mTORC1, which in turn phosphorylates and activates S6K1.[7][13]
Full activation of S6K1 is a multi-step process requiring phosphorylation at several key sites.[3][14] A critical event is the mTORC1-mediated phosphorylation of S6K1 at threonine 389 (Thr389) in the hydrophobic motif.[7][11][15] This phosphorylation is a hallmark of mTORC1 activation.[13] Subsequently, phosphoinositide-dependent kinase 1 (PDK1) phosphorylates threonine 229 (Thr229) in the activation loop, leading to full S6K1 catalytic activity.[10][11][15]
The mTOR/S6K pathway is also subject to negative feedback regulation. Activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), thereby dampening the upstream PI3K/Akt signaling.[16][17][18] S6K1 can also phosphorylate components of the mTORC2 complex, such as Rictor and mSin1, leading to its inhibition and a subsequent reduction in Akt activation.[7]
Key Substrates and Cellular Functions of S6K
Activated S6K phosphorylates a multitude of substrates, orchestrating a coordinated cellular response that promotes growth and proliferation.[7][8][19] The identification of a protein as a bona fide S6K substrate generally requires that it contains a consensus phosphorylation motif, can be phosphorylated by S6K in vitro, and its phosphorylation status in vivo correlates with S6K activity.[18]
| Substrate | Cellular Function | Key Phosphorylation Site(s) |
| Ribosomal Protein S6 (RPS6) | Component of the 40S ribosomal subunit; enhances translation of specific mRNAs (e.g., 5' TOP mRNAs).[3][7][14] | Ser235/236, Ser240/244 |
| Eukaryotic Initiation Factor 4B (eIF4B) | Component of the translation initiation complex; enhances helicase activity of eIF4A.[7][10][17] | Ser422 |
| Programmed Cell Death 4 (PDCD4) | A tumor suppressor that inhibits translation initiation by binding to eIF4A. S6K1 phosphorylation leads to its degradation.[7][17] | Ser67 |
| S6K1 Aly/REF-like target (SKAR) | Involved in mRNA splicing and transport.[7][11] | Multiple |
| Eukaryotic Elongation Factor 2 Kinase (eEF2K) | Phosphorylates and inactivates eEF2, a key factor in translational elongation. S6K1 phosphorylation inhibits eEF2K.[7][11][17] | Ser366 |
| Insulin Receptor Substrate 1 (IRS-1) | Key adaptor protein in insulin/IGF-1 signaling. Inhibitory phosphorylation by S6K1 creates a negative feedback loop.[7][17][18] | Ser302, Ser636/639 |
| Rictor (component of mTORC2) | S6K1-mediated phosphorylation inhibits mTORC2 activity, contributing to the negative feedback on Akt signaling.[7][16] | Thr1135 |
| Estrogen Receptor Alpha (ERα) | S6K1 can phosphorylate and activate ERα, promoting its transcriptional activity in breast cancer.[20] | Ser167 |
S6 Kinase Substrate Peptides in Research
To facilitate the study of S6K activity, researchers often employ synthetic peptides that mimic the phosphorylation site of a known substrate. These peptides serve as efficient substrates in in vitro kinase assays. "this compound" is one such commercially available peptide.[1][2] Another commonly used peptide substrate is derived from the sequence of ribosomal protein S6, such as AKRRRLSSLRA, which corresponds to amino acids 229-239 of S6.[21][22] These peptides are invaluable tools for high-throughput screening of S6K inhibitors and for biochemical characterization of the kinase.
| Peptide Name | Sequence | Source |
| S6 Kinase Substrate (229-239) | AKRRRLSSLRA | Ribosomal Protein S6[21][22] |
| S6K Substrate Peptide | KRRRLASLR | Synthetic, optimized for S6K activity measurement[23] |
| ULight-p70 S6K peptide | Proprietary | Designed for TR-FRET assays, phosphorylation at a Thr residue analogous to Thr389[24] |
Experimental Protocols
This protocol describes a method to measure the activity of purified S6K1 using a synthetic peptide substrate and radiolabeled ATP.
Materials:
-
Recombinant active S6K1
-
S6 Kinase Substrate Peptide (e.g., AKRRRLSSLRA)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, DTT, and the peptide substrate.
-
Add the recombinant S6K1 enzyme to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[23]
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate kinase activity based on the amount of ³²P transferred to the peptide substrate per unit of time.
This protocol outlines the detection of activated S6K1 in cell lysates by measuring phosphorylation at Thr389.
Materials:
-
Cell culture treated with appropriate stimuli (e.g., growth factors) or inhibitors.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-S6K1 (Thr389) and Rabbit anti-total S6K1.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-S6K1 (Thr389) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total S6K1.
S6K in Drug Development
Given its central role in promoting cell growth and proliferation, S6K is a significant target in cancer therapy.[4] The hyperactivation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making its downstream effectors like S6K attractive targets for therapeutic intervention.[4][11] While direct, specific inhibitors of S6K are in development (e.g., PF-4708671), the most clinically advanced drugs that target this pathway are mTOR inhibitors, such as rapamycin and its analogs (rapalogs).[4][25] These drugs inhibit mTORC1 and, consequently, prevent the activation of S6K1.[12] Understanding the specific substrates and functions of S6K1 and S6K2 is crucial for developing more targeted and effective cancer therapies with fewer side effects.[6]
Conclusion
S6 Kinase is a multifaceted signaling node that acts as a primary effector of the mTORC1 pathway. Its activation by a cascade of phosphorylation events triggers a broad program of cellular growth, proliferation, and metabolic reprogramming through the phosphorylation of a diverse set of substrates. While synthetic peptides provide essential tools for assaying its activity, a deep understanding of its complex regulation and the functions of its physiological substrates is paramount for researchers in basic science and for professionals developing novel therapeutics targeting mTOR-driven diseases.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. This compound | Biotrend USA [biotrend.labm.com]
- 3. ovid.com [ovid.com]
- 4. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique and Redundant Functions of p70 Ribosomal S6 Kinase Isoforms Regulate Mesenchymal Cell Proliferation and Migration in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 10. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 14. Cellular function of p70S6K: a role in regulating cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. S6 Kinase Substrate (229-239) [anaspec.com]
- 22. cpcscientific.com [cpcscientific.com]
- 23. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S6 Kinase and its Substrates: Discovery, Development, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ribosomal S6 Kinase (S6K) signaling pathway, its substrates, and the methodologies employed in its study. While the specific discovery and development history of "S6 Kinase Substrate Peptide 32" as a therapeutic agent is not documented—it being a commercially available research tool—this guide will delve into the broader context of S6K research, including the discovery of its inhibitors and the development of tools to probe its function.
Introduction to S6 Kinase
Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that play a crucial role in cell growth, proliferation, and metabolism.[1][2] They are key downstream effectors of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][4] The two main isoforms in mammals are S6K1 and S6K2, which belong to the AGC kinase family.[3][5] Dysregulation of the S6K signaling pathway has been implicated in various diseases, including cancer, diabetes, and obesity.[3] S6K1, the more extensively studied isoform, phosphorylates several substrates involved in protein synthesis, such as the 40S ribosomal protein S6 (rpS6), eukaryotic initiation factor 4B (eIF4B), and eukaryotic elongation factor 2 kinase (eEF2K).[4][6]
The S6 Kinase Signaling Pathway
The activation of S6K is a multi-step process primarily regulated by mTOR Complex 1 (mTORC1). Growth factors and nutrients activate the PI3K/Akt pathway, which in turn activates mTORC1. mTORC1 then phosphorylates S6K1 at a key threonine residue (Thr389) in its hydrophobic motif, an essential step for its activation.[4] Another critical phosphorylation event occurs at Thr229 in the activation loop, catalyzed by PDK1.[6] Once activated, S6K phosphorylates a host of downstream targets, leading to increased protein synthesis and cell growth. The pathway also participates in negative feedback loops; for instance, activated S6K1 can phosphorylate and inhibit insulin (B600854) receptor substrate-1 (IRS-1), leading to insulin resistance.[3][7]
Caption: The S6 Kinase signaling pathway.
S6 Kinase Substrates
While ribosomal protein S6 is the namesake substrate, S6K phosphorylates a variety of proteins to regulate cellular processes. The identification of these substrates is key to understanding the full spectrum of S6K function.
-
Ribosomal Protein S6 (rpS6): The phosphorylation of rpS6 is believed to enhance the translation of a specific class of mRNAs known as 5' TOP (Terminal Oligo-Pyrimidine) mRNAs, which encode components of the protein synthesis machinery.[1][2]
-
Eukaryotic Initiation Factor 4B (eIF4B): S6K phosphorylation of eIF4B promotes its interaction with the eIF3 complex, enhancing translation initiation.[4]
-
Programmed Cell Death Protein 4 (PDCD4): Phosphorylation by S6K leads to the degradation of this tumor suppressor, thereby promoting translation.[4]
-
ZRF1 (DNAJC2): A more recently identified nuclear epigenetic factor, ZRF1 is phosphorylated by S6K on Ser47. This event has been shown to be a driver of the cellular senescence program.[4]
-
Glutamyl-prolyl tRNA synthetase (EPRS): In certain cellular contexts, S6K1 phosphorylation of EPRS is dependent on a non-canonical activation mechanism involving Cdk5, highlighting how multisite phosphorylation can alter substrate selection.[8]
Methodologies for Studying S6 Kinase
The study of S6K activity and its modulation relies on a variety of experimental techniques. Synthetic peptides, such as this compound, are valuable tools in this research.
This peptide is a synthetic substrate designed for in vitro kinase assays to measure the activity of kinases that phosphorylate ribosomal protein S6.[9][10][11]
| Property | Value |
| Full Sequence | H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH |
| One-Letter Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK |
| Molecular Formula | C149H270N56O49 |
| Molecular Weight | 3630.2 g/mol |
| Primary Use | In vitro substrate for S6 Kinase activity assays.[10][11] |
This generalized protocol outlines the steps for measuring S6K activity using a substrate peptide.
-
Reaction Setup: Prepare a reaction mixture containing the kinase buffer, ATP (often radiolabeled [γ-³²P]ATP for detection), the S6K enzyme, and the substrate peptide (e.g., this compound).
-
Initiation and Incubation: Start the reaction by adding the ATP. Incubate the mixture at a controlled temperature (typically 30°C) for a specific duration (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA to chelate Mg²⁺ ions necessary for kinase activity, or by spotting the mixture onto phosphocellulose paper.
-
Detection and Quantification:
-
If using radiolabeled ATP, separate the phosphorylated peptide from the free ATP (e.g., by washing the phosphocellulose paper).
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to the kinase activity.
-
Alternatively, non-radioactive methods can be employed, such as using an antibody that specifically recognizes the phosphorylated form of the substrate peptide in an ELISA format.
-
Discovery and Development of S6 Kinase Inhibitors
The role of S6K in cancer and other diseases has made it an attractive target for drug development. The discovery of potent and selective S6K inhibitors is an active area of research.
The process of discovering novel S6K inhibitors often begins with HTS, where large libraries of chemical compounds are tested for their ability to inhibit S6K activity.[12] An AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) kinase assay is one such method used, which measures the inhibition of S6K1's catalytic domain by the reduction in phosphorylation of an RPS6 substrate peptide.[12]
Caption: A generalized workflow for High-Throughput Screening of S6K inhibitors.
Following the identification of initial hits from HTS, structure-guided design is often employed to improve their potency and selectivity. This involves determining the crystal structure of S6K in complex with an inhibitor to understand the binding interactions.[6][12] However, obtaining high-resolution crystal structures of S6K1 has been challenging. To overcome this, researchers have created chimeric proteins, such as a PKA-S6K1 chimera, which are more amenable to crystallization and serve as a surrogate for structure-based design.[6][12] This approach has led to the development of potent inhibitors, such as oxadiazole-substituted aza-benzimidazoles, which can block the phosphorylation of rpS6 in cancer cell lines.[6]
Preclinical and Clinical Landscape
While the direct development of "this compound" is not applicable, the development of S6K inhibitors has reached preclinical and, in some cases, clinical stages. For instance, TAS0612 is a novel inhibitor with activity against RSK, AKT, and S6K that has shown antitumor effects in preclinical models.[13] The rationale for targeting S6K, often in combination with other inhibitors of the PI3K/mTOR pathway, is to overcome resistance mechanisms that limit the efficacy of single-agent therapies.[13]
Conclusion
The S6 Kinase signaling pathway is a central regulator of cell growth and metabolism, making it a critical area of study for both basic and translational research. While "this compound" is a tool for this research rather than a developed therapeutic, the principles of discovery and development are highly relevant to the inhibitors that target this pathway. The use of synthetic peptides, coupled with advanced screening and structure-based design techniques, continues to deepen our understanding of S6K function and paves the way for novel therapeutic strategies in oncology and metabolic diseases.
References
- 1. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of S6 phosphorylation and S6 kinase in cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ZRF1 is a novel S6 kinase substrate that drives the senescence programme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 6. oncotarget.com [oncotarget.com]
- 7. The Role of S6K1 in Aging and Alzheimer’s Disease: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to S6 Kinase Substrate Peptide 32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S6 Kinase Substrate Peptide 32, a tool for studying the activity of S6 Kinase (S6K), a critical regulator of cell growth and proliferation. This document details the peptide's sequence, explores the structural basis of S6K1 substrate recognition, presents comparative quantitative data, and provides detailed experimental protocols for its use in kinase assays.
This compound: Sequence and Properties
This compound is a synthetic peptide designed as a substrate for ribosomal S6 Kinase (S6K), particularly the p70S6K (S6K1) isoform. Its sequence is derived from the C-terminus of the ribosomal protein S6, a key physiological substrate of S6K1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Full Amino Acid Sequence | H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH |
| One-Letter Code | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK |
| Molecular Formula | C₁₄₉H₂₇₀N₅₆O₄₉ |
| Molecular Weight | 3630.2 g/mol |
The peptide contains multiple serine and threonine residues that can potentially be phosphorylated by S6K1. The presence of multiple basic residues, particularly arginine, is characteristic of S6K1 substrates.
Structure and Substrate Recognition by S6K1
A definitive three-dimensional structure of this compound, either alone or in complex with S6K1, is not publicly available. As a linear peptide, it is likely to be flexible in solution and adopt a more defined conformation upon binding to the kinase domain of S6K1.
Crystal structures of the S6K1 kinase domain have been solved in complex with inhibitors, revealing the typical bilobal architecture of protein kinases[2]. However, these structures do not provide direct insight into substrate binding.
The substrate specificity of S6K1 is primarily determined by the amino acid sequence surrounding the phosphorylation site. The consensus recognition motif for S6K1 is characterized by the presence of arginine residues at specific positions relative to the phosphorylated serine or threonine. The most critical of these are arginines at the -3 and -5 positions. The motif is often represented as R-X-R-X-X-S/T , where S/T is the phosphorylation site and X is any amino acid.
Based on this motif, the likely phosphorylation sites within this compound are the serine and threonine residues that are preceded by this pattern of arginines. For instance, the sequence Arg-Arg-Arg-Leu-Ser-Ser-Leu contains a potential phosphorylation site at the first serine, with arginines at the -3, -4, and -5 positions.
Quantitative Data
Table 2: Kinetic Parameters for the S6K1 Substrate Peptide "Tide" [3][4]
| Parameter | Value | Description |
| Km (ATP) | 5-6 µM | Michaelis constant for ATP. |
| Kd (ATP) | 5-6 µM | Dissociation constant for ATP. |
| Km (Tide) | 4-5 µM | Michaelis constant for the peptide substrate. |
| Kd (Tide) | 180 µM | Dissociation constant for the peptide substrate. |
These values indicate a high affinity of S6K1 for ATP and a lower, yet significant, affinity for the peptide substrate. The kinetic mechanism for S6K1 has been described as a Steady-State Ordered Bi Bi mechanism, where ATP binds first, followed by the peptide substrate[3].
Experimental Protocols
A variety of assay formats can be employed to measure the phosphorylation of this compound by S6K1. The choice of method depends on the available equipment, desired throughput, and sensitivity.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This is a high-throughput, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Detailed Protocol: (Adapted from a generic ADP-Glo™ protocol)[5][6]
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the S6K1 enzyme in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution containing this compound and ATP at twice the final desired concentration in kinase reaction buffer.
-
Prepare serial dilutions of test compounds if screening for inhibitors.
-
-
Assay Plate Setup:
-
Add test compounds or vehicle (e.g., DMSO) to the wells of a 384-well white assay plate.
-
Add the 2X kinase solution to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the 2X substrate/ATP solution to all wells.
-
Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Development:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Mass Spectrometry-Based Kinase Assay
This method offers high specificity and the ability to identify the exact site of phosphorylation.
Detailed Protocol: (Adapted from a generic MS-based kinase assay protocol)[7][8][9][10]
-
Kinase Reaction:
-
Set up the kinase reaction as described for the luminescence-based assay, but typically in a larger volume (e.g., 25-50 µL) in a microcentrifuge tube.
-
-
Reaction Termination:
-
Stop the reaction by adding a solution that denatures the enzyme, such as a high concentration of guanidine (B92328) hydrochloride or by boiling in the presence of a reducing agent.
-
-
Sample Preparation for MS:
-
The reaction mixture can be directly analyzed if the peptide concentration is high enough. Alternatively, the phosphorylated peptide can be enriched using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the peptides by reverse-phase chromatography.
-
Analyze the eluting peptides by MS/MS to determine their sequence and identify the site of phosphorylation.
-
-
Data Analysis:
-
Use database search algorithms to identify the phosphorylated form of the this compound.
-
Quantify the extent of phosphorylation by comparing the peak areas of the phosphorylated and unphosphorylated peptides.
-
S6 Kinase Signaling Pathway
S6K1 is a key downstream effector of the mTORC1 signaling pathway, which integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and metabolism.
Conclusion
This compound is a valuable tool for the in vitro characterization of S6 kinase activity. While specific structural and detailed kinetic data for this particular peptide are limited, its sequence, based on a known physiological substrate, and the well-defined substrate recognition motif of S6K1, make it a suitable substrate for various kinase assay platforms. The experimental protocols provided in this guide offer robust methods for quantifying S6K1 activity and for screening potential inhibitors, thereby facilitating research and drug discovery efforts targeting the mTOR/S6K1 signaling pathway.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of fully activated S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pnas.org [pnas.org]
- 8. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. KiC assay: a quantitative mass spectrometry-based approach for kinase client screening and activity analysis [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Engine of Cell Growth: An In-depth Technical Guide to S6 Kinase Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for measuring the activity of Ribosomal Protein S6 Kinase (S6K), a critical enzyme in cellular signaling pathways that govern cell growth, proliferation, and metabolism. Dysregulation of S6K activity is implicated in numerous diseases, including cancer and diabetes, making its accurate measurement paramount for both basic research and therapeutic development.
The S6 Kinase Signaling Pathway: A Central Regulator of Cell Growth
Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that are key downstream effectors of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1] The two major isoforms, S6K1 and S6K2, are activated in response to various stimuli, including growth factors, nutrients, and mitogens.[2]
The canonical activation pathway begins with the activation of the PI3K/Akt pathway, which in turn activates mTOR Complex 1 (mTORC1). mTORC1 then directly phosphorylates S6K1 at key residues, such as Threonine 389, leading to its full activation.[3] Once active, S6K phosphorylates a number of substrates, most notably the 40S ribosomal protein S6 (rpS6).[2] Phosphorylation of rpS6 is believed to enhance the translation of a specific class of mRNAs, known as 5' TOP (Terminal Oligo-Pyrimidine) mRNAs, which encode for components of the translational machinery itself, thereby boosting overall protein synthesis and driving cell growth and proliferation.[4]
Given its central role, the mTOR/S6K signaling pathway is a major focus of drug discovery efforts. The immunosuppressant rapamycin (B549165) and its analogs are well-known inhibitors of mTORC1, which consequently block S6K activation.[5]
Methodologies for Measuring S6 Kinase Activity
A variety of methods are available to measure S6K activity, ranging from traditional radiometric assays to modern high-throughput, non-radioactive techniques. The choice of method depends on the specific research question, required throughput, and available instrumentation.
In Vitro Kinase Assays
In vitro assays measure the activity of purified or immunoprecipitated S6K against a specific substrate in a cell-free system. These assays are essential for characterizing the intrinsic catalytic activity of the kinase and for screening potential inhibitors.
2.1.1. Radiometric Assays
This traditional "gold standard" method measures the transfer of a radioactive phosphate (B84403) group (from [γ-³²P]ATP) to a substrate.
2.1.2. Non-Radioactive In Vitro Assays
Due to safety concerns and the need for higher throughput, several non-radioactive methods have been developed. These assays typically rely on fluorescence or luminescence detection.
-
Luminescence-based ADP Detection (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[6] The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is detected in a luciferase-based reaction.[6] The luminescent signal is directly proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen®, HTRF®): TR-FRET assays use a pair of fluorophores (a donor and an acceptor) on an antibody that recognizes the phosphorylated substrate and on the substrate itself.[4][7] When the substrate is phosphorylated by S6K, the antibody binds, bringing the fluorophores into close proximity and allowing for FRET to occur. The resulting signal is proportional to the level of substrate phosphorylation.[4][7]
In-Cell and Cell-Based Assays
These assays measure S6K activity within the context of a living cell, providing a more physiologically relevant assessment.
-
Western Blotting: This widely used technique indirectly measures S6K activity by detecting the phosphorylation of its downstream substrate, rpS6, at specific sites (e.g., Ser235/236).[2][8] Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with phospho-specific antibodies. The intensity of the resulting band, often normalized to total rpS6 or a loading control, reflects the level of S6K activity.
-
In-Cell Western/ELISA: These are higher-throughput alternatives to traditional Western blotting. Cells are cultured in multi-well plates, treated with compounds, and then fixed and permeabilized. Phosphorylated rpS6 is detected using specific primary antibodies and fluorescently or HRP-conjugated secondary antibodies. The signal is then quantified using a plate reader or imager. A phospho-p70 S6K ELISA can also be used to directly quantify the phosphorylation status of the kinase itself.[9]
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Cellular Assays: Similar to the in vitro TR-FRET assays, HTRF can be applied to cell lysates.[4] After cell treatment and lysis, detection reagents, including a donor-labeled antibody against a pan-S6K epitope and an acceptor-labeled antibody against a phospho-specific site (e.g., Thr389 on S6K1 or Ser235/236 on rpS6), are added.[1][10] The resulting TR-FRET signal is proportional to the amount of phosphorylated target protein in the cell lysate.
Quantitative Data and Assay Comparison
The choice of assay depends on various factors, including the specific application, desired throughput, and available equipment. The following table summarizes key performance characteristics of the different methodologies.
| Assay Method | Principle | Throughput | Key Advantages | Key Disadvantages | Typical Z'-factor |
| Radiometric Assay | Measures ³²P incorporation | Low | High sensitivity, direct measurement of phosphotransferase activity | Use of radioactivity, low throughput, waste disposal | Not applicable |
| Western Blot | Immuno-detection of p-rpS6 | Low to Medium | Widely accessible, provides molecular weight information | Semi-quantitative, labor-intensive, lower sensitivity | Not applicable |
| In-Cell Western/ELISA | Immuno-detection in plates | Medium to High | Higher throughput than Western blot, more quantitative | Can have higher background, antibody-dependent | 0.4 - 0.7 |
| ADP-Glo™ | Luminescence (ADP detection) | High | Universal for any kinase, high sensitivity, broad dynamic range[8][11] | Indirect measurement, susceptible to luciferase inhibitors | > 0.7[8][12] |
| LanthaScreen® (TR-FRET) | TR-FRET | High | Homogeneous (no-wash), ratiometric measurement reduces noise, good for HTS[13] | Requires specific labeled reagents, potential for compound interference | > 0.6[13] |
| HTRF® (TR-FRET) | TR-FRET | High | Homogeneous, high sensitivity (more so than Western blot), robust for HTS[4] | Requires specific labeled reagents, potential for compound interference | > 0.5[14] |
Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 considered excellent for high-throughput screening (HTS).[14]
Experimental Protocols
The following sections provide detailed methodologies for key experiments.
In Vitro Radiometric S6 Kinase Assay
This protocol is adapted from commercially available kits and published methods.[15]
Materials:
-
Purified active S6K1
-
S6K substrate peptide (e.g., AKRRRLSSLRA)
-
[γ-³²P]ATP (10 mCi/ml)
-
10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na₃VO₄, 100 mM MgCl₂.[15]
-
Unlabeled ATP (10 mM)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and cocktail
Procedure:
-
Prepare Kinase Reaction Mix: For each reaction, in a microcentrifuge tube on ice, prepare the following mix:
-
10 µl 10X Kinase Buffer
-
10 µl Substrate peptide (to a final concentration of 50 µM)
-
Purified S6K1 (e.g., 25-100 ng)
-
ddH₂O to a final volume of 40 µl.
-
-
Prepare ATP Mix: Prepare a mix of unlabeled ATP and [γ-³²P]ATP. For example, to achieve a final concentration of 100 µM ATP with ~1 µCi per reaction, mix appropriate volumes of 10 mM unlabeled ATP and [γ-³²P]ATP in 1X Kinase Buffer.
-
Initiate Reaction: Add 10 µl of the ATP mix to each kinase reaction tube.
-
Incubate: Incubate the reactions at 30°C for 10-20 minutes with gentle agitation.[15]
-
Stop Reaction and Spot: Terminate the reaction by spotting 25 µl of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone for 3 minutes.
-
Quantify: Air dry the P81 papers and place them in scintillation vials with scintillation cocktail. Quantify the incorporated ³²P using a scintillation counter.
Western Blot for Phosphorylated rpS6 (Ser235/236)
Materials:
-
Cell culture plates and reagents
-
Stimulators (e.g., insulin, growth factors) and inhibitors (e.g., rapamycin)
-
Ice-cold PBS
-
Lysis Buffer: RIPA buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[16]
-
Protein assay reagent (e.g., BCA or Bradford)
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer and blotting apparatus (nitrocellulose or PVDF membrane)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies: Rabbit anti-phospho-rpS6 (Ser235/236) (e.g., 1:1000 dilution), Rabbit anti-total rpS6 (e.g., 1:1000 dilution), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:2000-1:5000 dilution)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate and grow cells to desired confluency. Treat with inhibitors and/or stimulators for the desired times.
-
Cell Lysis: Place the culture dish on ice, wash cells once with ice-cold PBS, and then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.
-
Quantify Protein: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add 1/3 volume of 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-rpS6 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 10.
-
Detection: Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total rpS6 and a loading control to ensure equal protein loading.
HTRF® Cellular Assay for Phospho-S6K (Thr389)
This is a generalized protocol based on commercially available kits.[10]
Materials:
-
Cells cultured in a 96-well or 384-well plate
-
Compounds for treatment (stimulators/inhibitors)
-
HTRF Lysis Buffer (provided in kit)
-
HTRF Detection Reagents: Eu³⁺-cryptate labeled anti-S6K antibody (pan) and d2-labeled anti-phospho-S6K (Thr389) antibody (provided in kit).
-
HTRF-compatible plate reader
Procedure (2-plate protocol):
-
Cell Plating and Treatment:
-
Plate cells in a 96-well culture plate and incubate overnight.
-
Treat cells with compounds as required and incubate for the desired time.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add 50 µL of supplemented HTRF Lysis Buffer to each well.
-
Incubate for 30 minutes at room temperature with shaking.
-
-
Detection:
-
Transfer 16 µL of lysate from each well of the 96-well plate to a 384-well low-volume detection plate.
-
Prepare the detection reagent mix by combining the Eu³⁺-cryptate and d2-labeled antibodies according to the kit instructions.
-
Add 4 µL of the detection reagent mix to each well containing lysate.
-
Seal the plate and incubate at room temperature for at least 4 hours, or overnight.
-
-
Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the HTRF ratio (665nm/620nm * 10,000).
Conclusion
The measurement of S6 kinase activity is a critical tool for understanding fundamental cellular processes and for the development of novel therapeutics. While traditional radiometric assays offer high sensitivity, modern non-radioactive methods, such as ADP-Glo™ and TR-FRET-based assays, provide high-throughput capabilities with excellent performance, making them ideal for drug screening and inhibitor profiling. In-cell methods like Western blotting and cellular HTRF assays offer the advantage of measuring S6K activity in a more physiological context. The selection of the most appropriate method will depend on the specific experimental goals, but the principles and protocols outlined in this guide provide a solid foundation for the robust and reliable measurement of S6 kinase activity.
References
- 1. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. Cell Signaling Technology Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Fisher Scientific [fishersci.com]
- 4. revvity.com [revvity.com]
- 5. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 6. A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. ADP-Glo™ Kinase Assay [promega.com]
- 9. Development of a sensitive phospho-p70 S6 kinase ELISA to quantify mTOR proliferation signal inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. LanthaScreen cellular assay validation table | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
p70S6K Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of the 70-kDa ribosomal protein S6 kinase (p70S6K), a critical regulator of cell growth, proliferation, and metabolism. Understanding the molecular determinants of p70S6K substrate recognition is paramount for deciphering its complex signaling networks and for the development of targeted therapeutics.
Introduction to p70S6K and its Cellular Roles
The p70 ribosomal S6 kinase (p70S6K) is a serine/threonine kinase that functions as a key downstream effector of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] It plays a pivotal role in a multitude of cellular processes, including protein synthesis, cell cycle progression, cell growth, and survival.[2][3] Dysregulation of the p70S6K signaling axis has been implicated in various diseases, including cancer, diabetes, and obesity.[4]
p70S6K is primarily known for its role in regulating protein synthesis through the phosphorylation of several key components of the translational machinery.[3] Its activation is intricately controlled by a series of phosphorylation events, primarily mediated by mTOR complex 1 (mTORC1) and phosphoinositide-dependent kinase 1 (PDK1).[5][6]
p70S6K Substrate Recognition and Consensus Motif
The specificity of a protein kinase for its substrates is determined by the amino acid sequence surrounding the phosphorylation site. p70S6K predominantly phosphorylates serine or threonine residues within a specific consensus motif.
The optimal phosphorylation motif for p70S6K is characterized by the presence of basic residues, particularly arginine (R), at specific positions relative to the phosphorylated serine (S) or threonine (T). The consensus sequence is generally recognized as R-X-R-X-X-S/T , where 'X' can be any amino acid.[7] A block of three consecutive arginines has been shown to be critical for recognition.[7] Specifically, arginine residues at the -3 and -5 positions relative to the phosphorylation site are key determinants of substrate recognition.
The structural basis for this specificity lies in the architecture of the p70S6K catalytic domain.[8] Crystal structures of the p70S6K1 kinase domain reveal a substrate-binding groove with pockets that accommodate the side chains of the consensus motif.[9][10] The negatively charged phosphate-anchoring pocket favors the binding of basic residues, explaining the preference for arginine at key positions in the substrate.
Known Substrates of p70S6K
p70S6K phosphorylates a diverse array of proteins involved in various cellular functions. Below is a summary of some of its key and well-validated substrates.
| Substrate | Phosphorylation Site(s) | Cellular Function | Reference(s) |
| Ribosomal protein S6 (rpS6) | Ser235, Ser236, Ser240, Ser244 | Component of the 40S ribosomal subunit; regulates translation of 5' TOP mRNAs. | [11] |
| Eukaryotic initiation factor 4B (eIF4B) | Ser422 | Stimulates the helicase activity of eIF4A, promoting translation initiation. | [12] |
| Programmed cell death protein 4 (PDCD4) | Ser67 | Phosphorylation leads to its degradation, relieving its inhibitory effect on eIF4A. | [12] |
| Eukaryotic elongation factor 2 kinase (eEF2K) | Ser366 | Inactivation of eEF2K, leading to the dephosphorylation and activation of eEF2, promoting translation elongation. | [6] |
| B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD) | Ser136 | Phosphorylation promotes cell survival by sequestering BAD in the cytoplasm. | [13] |
| Insulin (B600854) receptor substrate 1 (IRS-1) | Multiple Serine sites | Negative feedback regulation of insulin signaling. | [14] |
| mTORC1 | Multiple sites | Feedback regulation within the mTOR signaling pathway. | [15] |
| S6K1 Aly/REF-like target (SKAR) | Not specified | mRNA processing and cell growth. | [3] |
Quantitative Data on Substrate Phosphorylation
While numerous substrates of p70S6K have been identified, comprehensive quantitative kinetic data, such as Michaelis-Menten constants (Km) and catalytic rate constants (kcat), are limited in the literature for many of its protein substrates. The available data is often derived from studies using short peptide substrates, which may not fully recapitulate the kinetics of full-length protein phosphorylation.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference(s) |
| 40S Ribosomal Subunits | 0.25 (apparent) | N/A | N/A | In vitro kinase assay | [7] |
| Synthetic S6 peptide (AKRRRLSSLRA) | 0.63 (apparent) | N/A | N/A | In vitro kinase assay | [7] |
| Peptide (KKRNRTLSVA) | 1.5 | N/A | N/A | In vitro kinase assay with rat liver p70S6K | [16] |
| Peptide (KKRNRTLTV) | N/A | N/A | 50-fold higher Vmax/Km than MAPKAP kinase-1 | In vitro kinase assay | [16] |
Note: N/A indicates that the data was not available in the cited sources. The determination of precise kinetic parameters for full-length protein substrates is experimentally challenging and represents an area for future investigation.
Signaling Pathways and Experimental Workflows
Upstream Signaling Pathway of p70S6K Activation
The activation of p70S6K is a multi-step process involving several upstream kinases. The pathway is initiated by growth factors, hormones, and nutrients, leading to the activation of the PI3K-Akt-mTORC1 axis.
Caption: Upstream signaling cascade leading to the activation of p70S6K.
Downstream Signaling Pathways of p70S6K
Once activated, p70S6K phosphorylates a multitude of substrates, primarily impacting protein synthesis and cell survival.
Caption: Key downstream effectors and cellular processes regulated by p70S6K.
Experimental Workflow for Substrate Identification using SILAC-based Phosphoproteomics
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry is a powerful quantitative proteomics approach to identify novel kinase substrates.
Caption: Workflow for identifying kinase substrates using SILAC-based phosphoproteomics.
Experimental Protocols
In Vitro p70S6K Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits and provides a non-radioactive method to measure p70S6K activity.
Materials:
-
Recombinant active p70S6K
-
S6K substrate peptide (e.g., KKRNRTLTV)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DTT
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Assay Buffer with DTT added fresh. Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Set up Kinase Reaction:
-
In a 96-well plate, add 5 µL of substrate solution.
-
Add 2.5 µL of test compound (inhibitor) or vehicle control.
-
Add 2.5 µL of diluted p70S6K enzyme.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 15 µL.
-
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 15 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 30 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Identification of p70S6K Substrates using SILAC-based Phosphoproteomics
This protocol provides a detailed workflow for the identification of direct and indirect substrates of p70S6K in a cellular context.[5][17]
I. Cell Culture and SILAC Labeling:
-
Culture two populations of cells (e.g., HEK293) in parallel.
-
For the "light" population, use standard DMEM containing normal L-arginine and L-lysine.
-
For the "heavy" population, use DMEM containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
II. Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with a specific p70S6K inhibitor (e.g., PF-4708671) or a vehicle control. The "light" labeled cells will serve as the corresponding control or treated sample in a label-swap experiment.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
III. Protein Digestion and Peptide Mixing:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
IV. Phosphopeptide Enrichment:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
Wash the enrichment resin extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using a high pH buffer.
V. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
VI. Data Analysis:
-
Process the raw mass spectrometry data using a software package such as MaxQuant.
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of "heavy" and "light" phosphopeptides.
-
Identify phosphopeptides that show a significant decrease in abundance in the inhibitor-treated sample ("heavy") compared to the control ("light"). These are potential p70S6K substrates.
Validation of Candidate Substrates by Western Blotting
This protocol describes the validation of a candidate substrate's phosphorylation status in response to p70S6K inhibition.[18]
Materials:
-
Cell culture reagents
-
p70S6K inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific to the phosphorylated form of the candidate substrate
-
Primary antibody against the total protein of the candidate substrate (for loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with a p70S6K inhibitor or vehicle control for an appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against the total protein to confirm equal loading.
A decrease in the signal from the phospho-specific antibody in the inhibitor-treated sample compared to the control validates the candidate as a downstream target of p70S6K.
Conclusion
p70S6K exhibits a distinct substrate specificity, primarily targeting a consensus motif rich in basic residues. Its diverse range of substrates underscores its central role in coordinating cell growth, proliferation, and survival. The experimental protocols detailed in this guide provide a robust framework for the identification and validation of novel p70S6K substrates, which will be instrumental in further elucidating its biological functions and in the development of novel therapeutic strategies targeting the mTOR signaling pathway. Further research is needed to comprehensively map the p70S6K substrate landscape and to determine the precise kinetic parameters of these phosphorylation events.
References
- 1. researchgate.net [researchgate.net]
- 2. The p70S6K signalling pathway: a novel signalling system involved in growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p70 S6 kinase and actin dynamics: A perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of p70S6K1-mediated Phosphorylation of eIF4B and PDCD4 Proteins in the Regulation of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis and prediction of substrate specificity in protein serine/threonine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for S6 Kinase Substrate Peptide 32 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of S6 Kinase (S6K), a critical enzyme in cell growth and proliferation signaling pathways, using the S6 Kinase Substrate Peptide 32. The protocols outlined below are suitable for biochemical assays, inhibitor screening, and studying the kinetics of S6K.
Introduction
The p70 S6 Kinase (S6K), a member of the AGC family of serine/threonine kinases, is a key downstream effector of the mTOR signaling pathway.[1][2] It plays a crucial role in regulating multiple cellular processes including protein synthesis, cell growth, and proliferation.[3][4][5] Dysregulation of the mTOR/S6K signaling pathway is frequently observed in various diseases, including cancer and metabolic disorders, making S6K a significant target for drug discovery.[1][2]
The this compound is a specific substrate designed for the accurate measurement of S6K activity.[6] This document provides detailed protocols for both radioactive and non-radioactive S6K kinase assays using this peptide substrate.
S6K Signaling Pathway
The activation of S6K is a multi-step process primarily regulated by the mTORC1 complex. Upon stimulation by growth factors or nutrients, mTORC1 phosphorylates S6K at key residues, including Threonine 389, which is essential for its full activation.[7][8][9] Another critical phosphorylation event occurs at Threonine 229 in the activation loop, which is mediated by PDK1.[8] Once activated, S6K phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (RPS6), leading to an increase in protein synthesis.[3][7][9]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for S6 Kinase Substrate Peptide 32
For Researchers, Scientists, and Drug Development Professionals
Introduction
S6 Kinase Substrate Peptide 32 is a high-quality, synthetic peptide designed for use in assays measuring the activity of ribosomal protein S6 kinases (S6K), a family of serine/threonine kinases pivotal in cell signaling. As downstream effectors of the PI3K/Akt/mTOR pathway, S6 kinases, including the well-studied S6K1 and its homolog S6K2, are central regulators of cell growth, proliferation, protein synthesis, and metabolism.[1][2][3] Dysregulation of the S6K signaling cascade is implicated in numerous diseases, including cancer, diabetes, and obesity, making these kinases attractive targets for drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in various research applications, including enzyme kinetics, inhibitor screening, and substrate specificity studies.
Product Information
| Property | Value |
| Peptide Name | This compound |
| Sequence | H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH |
| One-Letter Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK |
| Molecular Formula | C₁₄₉H₂₇₀N₅₆O₄₉ |
| Molecular Weight | 3630.2 g/mol |
| Storage Conditions | Store at -20°C or colder. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.[4] |
| Purity | Typically >95% as determined by HPLC |
| Format | Lyophilized powder |
S6 Kinase Signaling Pathway
The S6 kinases (S6K1 and S6K2) are key downstream effectors of the mTORC1 signaling complex. Upon activation by growth factors, nutrients, or mitogens, mTORC1 phosphorylates S6K1 at key residues, including Threonine 389 in its hydrophobic motif.[5][6] This priming phosphorylation allows for subsequent phosphorylation by PDK1 at Threonine 229 in the activation loop, leading to full S6K1 activation.[5][6] Activated S6K1 then phosphorylates a range of substrates involved in the initiation and elongation phases of protein synthesis, such as the 40S ribosomal protein S6 (RPS6) and eukaryotic initiation factor 4B (eIF4B).[2][6][7] S6K1 also participates in a negative feedback loop by phosphorylating IRS-1, which can lead to insulin (B600854) resistance.[1][8]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Frontiers | S6K2: The Neglected S6 Kinase Family Member [frontiersin.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
S6 Kinase Substrate Peptide 32: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of S6 Kinase Substrate Peptide 32 in kinase activity assays. It includes summaries of quantitative data, detailed methodologies for key experiments, and visualizations of the S6 Kinase signaling pathway and experimental workflows.
S6 Kinase (S6K), a family of serine/threonine kinases, plays a crucial role in cell growth, proliferation, and metabolism.[1] A key downstream effector of the mTOR signaling pathway, S6K integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis and other anabolic processes.[2] this compound is a synthetic peptide designed as a specific substrate for S6 Kinase, making it an essential tool for studying the activity of this enzyme and for the screening of potential inhibitors.[3][4]
S6 Kinase Signaling Pathway
The activation of S6 Kinase is a multi-step process primarily regulated by the mTORC1 complex. Upon stimulation by growth factors or nutrients, mTORC1 phosphorylates S6K1 at key residues, including Threonine 389 in the hydrophobic motif.[2][5] This phosphorylation event facilitates the subsequent phosphorylation of Threonine 229 in the activation loop by PDK1, leading to full kinase activation.[5] Activated S6K1 then phosphorylates a number of downstream targets, most notably the 40S ribosomal protein S6 (RPS6), which enhances the translation of specific mRNAs.[6]
Data Presentation
The following tables summarize key quantitative data relevant to S6 Kinase assays.
Table 1: Kinetic Parameters for S6K1
| Parameter | Substrate | Value | Reference |
| Km (ATP) | ATP | 5-6 µM | [7] |
| Kd (ATP) | ATP | 5-6 µM | [7] |
| Km (Peptide) | RRRLSSLRA | 4-5 µM | [7] |
| Kd (Peptide) | RRRLSSLRA | 180 µM | [7] |
Table 2: IC50 Values of S6K1 Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Staurosporine | 0.09 - 1.2 | Varies | [8] |
| PF-4708671 | 142.8 | 100 µM ATP | [9] |
| F108 | < 200 | Not specified | [5] |
| F109 | < 200 | Not specified | [5] |
| F176 | < 200 | Not specified | [5] |
| F177 | < 200 | Not specified | [5] |
| F179 | < 200 | Not specified | [5] |
| EM5 | 33.9 | 100 µM ATP | [9] |
| CCT239066 (21e) | 17.4 ± 6.0 | Not specified | [6] |
| 308-R | 1-10 | Not specified | [10] |
Experimental Protocols
Detailed methodologies for common S6 Kinase activity assays using this compound are provided below.
Experimental Workflow Overview
Protocol 1: Luminescence-Based S6K Activity Assay (e.g., ADP-Glo™)
This protocol measures S6K activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.
Materials:
-
Recombinant S6 Kinase
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors or vehicle control (e.g., DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of test inhibitors. A typical starting concentration for the this compound is in the low micromolar range (e.g., 10 µM).[11] The ATP concentration is often set near its Km value (e.g., 10 µM) for inhibitor screening.
-
Set up Kinase Reaction:
-
Add 5 µL of kinase buffer containing this compound to each well.
-
Add 2.5 µL of the test inhibitor or vehicle control.
-
Add 2.5 µL of recombinant S6K diluted in kinase buffer. The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range (e.g., 0.1-5 nM).[11]
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to initiate the reaction. The final reaction volume will be 12.5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 25 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
Protocol 2: Radioactive S6K Activity Assay ([γ-³²P]ATP)
This classic method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the this compound.
Materials:
-
Recombinant S6 Kinase
-
This compound
-
Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Cold ATP stock solution
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing kinase buffer, this compound (e.g., 50 µM), cold ATP, and [γ-³²P]ATP.[12]
-
Set up Kinase Reaction:
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add test inhibitors or vehicle control.
-
Keep reactions on ice.
-
-
Initiate Reaction: Add recombinant S6K to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers multiple times in 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed and dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 3: Fluorescence-Based S6K Activity Assay
Several fluorescence-based formats can be adapted for S6K activity measurement, including Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF). These assays offer non-radioactive, high-throughput alternatives.
A. Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled S6K substrate peptide upon phosphorylation and binding to a phosphospecific antibody.
Materials:
-
Recombinant S6 Kinase
-
Fluorescently labeled this compound (e.g., FAM-labeled)
-
Kinase Buffer
-
ATP
-
Phosphospecific antibody that recognizes the phosphorylated substrate
-
Black, low-volume microplates
Procedure:
-
Kinase Reaction: Perform the kinase reaction as described in the previous protocols, using the fluorescently labeled peptide as the substrate.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA.
-
Antibody Binding: Add the phosphospecific antibody to the wells.
-
Incubation: Incubate at room temperature to allow for antibody-phosphopeptide binding.
-
Measure Fluorescence Polarization: Read the fluorescence polarization on a plate reader equipped with the appropriate filters.[13] An increase in polarization indicates phosphorylation.[14]
B. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay utilizes FRET between a donor-labeled antibody and an acceptor-labeled component to detect substrate phosphorylation.
Materials:
-
Recombinant S6 Kinase
-
Biotinylated this compound
-
Kinase Buffer
-
ATP
-
Europium-labeled phosphospecific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF detection buffer
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a microplate.
-
Stop and Detect: Add a solution containing the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) in HTRF detection buffer. This solution also contains EDTA to stop the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Read HTRF Signal: Measure the time-resolved fluorescence at the appropriate emission wavelengths for the donor and acceptor on an HTRF-compatible plate reader.[15] The ratio of the acceptor to donor signal is proportional to the amount of phosphorylated substrate.[1][16]
References
- 1. revvity.com [revvity.com]
- 2. S6 kinase 1 at the central node of cell size and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Crystal structures of the S6K1 kinase domain in complexes with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Ribosomal protein S6 kinase alpha 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Development of Organometallic S6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
Application Notes and Protocols for Radioactive Kinase Assay with S6 Kinase Substrate Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p70 S6 Kinase (S6K) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in the regulation of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the S6K signaling cascade has been implicated in various diseases, including cancer and type 2 diabetes.[1][2] Consequently, S6K represents a significant target for therapeutic intervention.
This document provides a detailed protocol for a radioactive kinase assay to measure the activity of S6 Kinase using a specific peptide substrate. The radiometric assay, often considered the "gold standard," directly measures the transfer of a radiolabeled phosphate (B84403) group from adenosine-5'-[γ-³²P]triphosphate ([γ-³²P]ATP) to a substrate.[3][4] This method offers high sensitivity, a direct readout of enzyme activity, and is crucial for kinetic studies and inhibitor screening.[3][5]
S6 Kinase Signaling Pathway
The S6 Kinase is activated downstream of the mTORC1 complex. Upon stimulation by growth factors or nutrients, mTORC1 phosphorylates S6K, leading to its activation.[6] Activated S6K then phosphorylates several downstream targets, including the ribosomal protein S6 (RPS6), which is involved in the initiation of protein synthesis.[6][7]
Principle of the Radioactive Kinase Assay
The radioactive kinase assay quantifies the enzymatic activity of S6 Kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific S6 Kinase substrate peptide.[3] The reaction mixture, containing the kinase, the peptide substrate, and [γ-³²P]ATP, is incubated to allow for the phosphorylation of the peptide. The reaction is then stopped, and the phosphorylated peptide is separated from the unreacted [γ-³²P]ATP using P81 phosphocellulose paper, which binds the positively charged peptide substrate.[8][9] The amount of radioactivity incorporated into the peptide is then quantified using a scintillation counter.[10][11]
Experimental Workflow
The general workflow for the radioactive S6 Kinase assay involves preparation of reagents, setting up the kinase reaction, stopping the reaction, spotting onto P81 paper, washing, and finally, scintillation counting to determine the amount of incorporated radioactivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How do I measure kinase activity? | AAT Bioquest [aatbio.com]
Application Notes and Protocols: [γ-32P]ATP Kinase Assay Using S6 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [γ-32P]ATP kinase assay is a highly sensitive and direct method for measuring the activity of protein kinases, which are critical components of cellular signaling pathways.[1][2][3][4] This technique tracks the transfer of a radiolabeled gamma-phosphate from [γ-32P]ATP to a specific substrate by the kinase.[1][2][3][4] The resulting phosphorylated substrate is then quantified, providing a measure of the kinase's enzymatic activity.[1][2] This application note provides a detailed protocol for a [γ-32P]ATP kinase assay using a synthetic S6 peptide as a substrate, specifically for measuring the activity of S6 Kinase (S6K).
The ribosomal protein S6 kinase (S6K) is a key downstream effector of the mTOR signaling pathway, playing a crucial role in cell growth, proliferation, and metabolism. Dysregulation of the mTOR/S6K pathway is implicated in numerous diseases, including cancer and metabolic disorders, making S6K a significant target for drug development. The S6 peptide, a short synthetic peptide, mimics the phosphorylation sites on the natural S6 ribosomal protein, serving as a specific and efficient substrate for S6K in vitro.[5][6]
Principle of the Assay
The assay is based on the enzymatic transfer of the terminal (gamma) phosphate (B84403) group from [γ-32P]ATP to a serine or threonine residue on the S6 peptide substrate, catalyzed by S6 kinase. The reaction mixture, containing the kinase, S6 peptide, and [γ-32P]ATP, is incubated under optimized conditions. The reaction is then stopped, and the radiolabeled S6 peptide is separated from the unreacted [γ-32P]ATP. This separation is commonly achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which selectively binds the phosphorylated peptide.[5][6][7] After washing away the excess unincorporated [γ-32P]ATP, the amount of radioactivity incorporated into the S6 peptide is quantified using a scintillation counter.[5][6][7] The measured radioactivity is directly proportional to the S6 kinase activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the experimental workflow of the [γ-32P]ATP kinase assay.
Caption: The mTORC1-S6K1 signaling pathway leading to protein synthesis.
Caption: Experimental workflow for the [γ-32P]ATP kinase assay.
Materials and Reagents
-
Enzyme: Purified active S6 Kinase
-
Substrate: S6 peptide (e.g., AKRRRLSSLRA)
-
Radiolabel: [γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Buffers and Solutions:
-
Kinase Assay Buffer (5X): 125 mM MOPS, pH 7.2, 62.5 mM β-glycerol-phosphate, 25 mM EGTA, 10 mM EDTA, 1.25 mM DTT.
-
Magnesium/ATP Solution (10X): 75 mM MgCl2, 500 µM ATP (unlabeled).
-
Wash Buffer: 0.75% Phosphoric acid
-
Stop Solution: 3% Phosphoric acid
-
-
Other:
-
P81 phosphocellulose paper
-
Scintillation vials
-
Scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator or water bath (30°C)
-
Scintillation counter
-
Plexiglass shielding for radiation safety
-
Experimental Protocol
1. Preparation of Reagents:
-
1X Kinase Assay Buffer: Dilute the 5X Kinase Assay Buffer with sterile deionized water.
-
Working ATP Solution: Prepare a mixture of unlabeled ATP and [γ-32P]ATP. For a typical reaction, a final concentration of 100 µM ATP is used. The specific activity of the working ATP solution should be determined to allow for later conversion of CPM to moles of phosphate incorporated.
2. Kinase Reaction Setup:
The following reaction setup is for a single 50 µL reaction. It is recommended to prepare a master mix for multiple reactions.
| Component | Volume | Final Concentration |
| 1X Kinase Assay Buffer | 20 µL | 1X |
| S6 Peptide (1 mM) | 5 µL | 100 µM |
| Test Compound or Vehicle | 5 µL | Varies |
| S6 Kinase (diluted in 1X Kinase Assay Buffer) | 10 µL | 10-50 ng |
| Working ATP Solution | 10 µL | 100 µM |
| Total Volume | 50 µL |
-
Step 1: In a microcentrifuge tube on ice, add the 1X Kinase Assay Buffer, S6 peptide solution, and the test compound (e.g., a potential S6K inhibitor) or vehicle control.
-
Step 2: Add the diluted S6 Kinase to the tube.
-
Step 3: To initiate the reaction, add the working ATP solution. Mix gently by pipetting.
3. Incubation:
-
Incubate the reaction tubes at 30°C for 10-30 minutes.[5][6] The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
4. Stopping the Reaction and Spotting:
-
Step 1: Stop the reaction by adding 25 µL of the reaction mixture onto the center of a pre-labeled P81 phosphocellulose paper square.[5][6]
-
Step 2: Allow the spots to air dry completely.
5. Washing:
-
Step 1: Place the P81 paper squares in a beaker and wash three times with 0.75% phosphoric acid for 5 minutes each wash, with gentle agitation.[5][6] This step removes the unreacted [γ-32P]ATP.
-
Step 2: Perform a final wash with acetone for 2-3 minutes to aid in drying.[6]
-
Step 3: Let the P81 paper squares air dry completely.
6. Quantification:
-
Step 1: Place each dried P81 paper square into a scintillation vial.
-
Step 2: Add an appropriate volume of scintillation fluid (typically 5 mL).
-
Step 3: Measure the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
Data Presentation and Analysis
The raw data (CPM) should be corrected by subtracting the background CPM from a control reaction without the kinase. The kinase activity can be expressed in pmol of phosphate transferred per minute per mg of enzyme.
Table 1: Example Data for S6 Kinase Activity Assay
| Condition | Replicate 1 (CPM) | Replicate 2 (CPM) | Average CPM | Background Corrected CPM | % Inhibition |
| No Enzyme Control | 150 | 165 | 157.5 | 0 | - |
| Vehicle Control (DMSO) | 25,480 | 26,120 | 25,800 | 25,642.5 | 0% |
| Inhibitor A (1 µM) | 12,850 | 13,100 | 12,975 | 12,817.5 | 50.0% |
| Inhibitor A (10 µM) | 3,200 | 3,350 | 3,275 | 3,117.5 | 87.8% |
Calculation of Kinase Activity:
-
Determine the specific activity of the ATP solution (CPM/pmol): Spot a small, known volume of the working ATP solution onto a P81 paper square and count it directly.
-
Calculate the amount of phosphate incorporated (pmol):
-
Phosphate incorporated (pmol) = (Background Corrected CPM) / (Specific Activity of ATP in CPM/pmol)
-
-
Calculate the kinase activity:
-
Activity (pmol/min/mg) = (Phosphate incorporated) / (Incubation time in min) / (Amount of kinase in mg)
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Incomplete washing of P81 paper | Increase the number and duration of wash steps. Ensure adequate volume of wash buffer. |
| Contaminated reagents | Use fresh, high-quality reagents. Filter buffers if necessary. | |
| Low Signal | Inactive kinase | Use a fresh aliquot of kinase. Ensure proper storage and handling. |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and concentrations of ATP and substrate. | |
| Inhibitory compounds in the sample | Perform a buffer exchange or dialysis of the kinase sample. | |
| High Variability | Pipetting errors | Use calibrated pipettes and proper pipetting technique. Prepare a master mix. |
| Inconsistent incubation times | Use a timer and process all samples consistently. |
Conclusion
The [γ-32P]ATP kinase assay using S6 peptide is a robust and sensitive method for quantifying S6 kinase activity.[2][7] Its direct measurement of enzymatic activity makes it a "gold standard" for kinase research and inhibitor screening.[2][7] Careful optimization of reaction conditions and adherence to safety protocols for handling radioisotopes are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Radioactive S6 Kinase Substrate Peptide Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p70 S6 Kinase (S6K), a downstream effector of the PI3K/mTOR signaling pathway, is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and metabolism.[1][2][3] Its dysregulation is implicated in various diseases, including cancer, diabetes, and obesity.[1][4] Consequently, S6K is a significant target for drug discovery.[4][5] This document provides detailed application notes and protocols for a non-radioactive assay to measure S6K activity using a synthetic peptide substrate, facilitating high-throughput screening and inhibitor profiling.
The assay is based on the principle of measuring the amount of ADP produced during the kinase reaction, which is directly proportional to the S6 kinase activity. This is achieved using a luminescence-based detection method.[6][7] This method offers a safe and sensitive alternative to traditional radiometric assays.[6][8]
S6 Kinase Signaling Pathway
The S6K1 signaling cascade is a critical regulator of cell growth and proliferation.[9] Activated by mTORC1, S6K1 phosphorylates multiple substrates, including the 40S ribosomal protein S6, leading to increased protein synthesis.[2][5] The pathway is a central node for integrating signals from growth factors and nutrients.[3]
Figure 1: Simplified S6 Kinase signaling pathway.
Assay Principle
The non-radioactive S6 Kinase assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in a two-step process. First, the S6 Kinase phosphorylates the S6K substrate peptide in the presence of ATP. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal. The intensity of the light output is directly proportional to the amount of ADP produced and, therefore, to the S6 Kinase activity.[6][7]
Figure 2: Principle of the luminescence-based S6 Kinase assay.
Materials and Methods
Materials
-
Recombinant active S6K1 enzyme
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)[6]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
Test compounds (for inhibitor screening)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Experimental Protocol
This protocol is adapted from commercially available luminescence-based kinase assay kits.[2][6]
Figure 3: Experimental workflow for the S6 Kinase assay.
1. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare by diluting a 5x stock with sterile water.
-
Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and S6K Substrate Peptide. The final concentration of ATP should be at or near the Km for S6K1, if known, for inhibitor screening.
-
S6K1 Enzyme: Thaw the enzyme on ice and dilute to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically by titration.
-
Test Compounds: Prepare serial dilutions of test compounds in a suitable solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.[5]
2. Assay Procedure:
-
Add 2.5 µL of the diluted test compound or vehicle (for controls) to the wells of a white, opaque assay plate.
-
Add 5 µL of diluted S6K1 enzyme to all wells except the "blank" control. Add 5 µL of 1x Kinase Assay Buffer to the blank wells.
-
Initiate the reaction by adding 2.5 µL of the Master Mix to all wells. The total reaction volume is 10 µL.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
Data Analysis and Presentation
The luminescent signal is directly proportional to the kinase activity. The data can be analyzed to determine the percentage of kinase inhibition for each compound concentration.
Calculation of Percent Inhibition:
% Inhibition = 100 x [1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)]
The IC₅₀ value, the concentration of an inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Representative Data
The following table shows example data for the inhibition of S6K1 by a known inhibitor, PF-4708671, using a similar kinase assay format.
| Inhibitor Concentration (nM) | S6K1 Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 1 | 135,000 | 10 |
| 10 | 105,000 | 30 |
| 50 | 75,000 | 50 |
| 100 | 45,000 | 70 |
| 500 | 15,000 | 90 |
| 1000 | 7,500 | 95 |
| Blank | 5,000 | - |
Note: The data presented are for illustrative purposes only and are not derived from an actual experiment with the non-radioactive assay.
The IC₅₀ for PF-4708671 against S6K1 has been reported to be in the nanomolar range in radioactive kinase assays.[4]
Applications
-
High-Throughput Screening (HTS): The homogenous, "mix-and-read" format of this assay is well-suited for screening large compound libraries to identify novel S6K1 inhibitors.[4][5]
-
Inhibitor Profiling: The assay can be used to determine the potency (IC₅₀) and mechanism of action of lead compounds.
-
Kinase Selectivity: By testing inhibitors against a panel of different kinases, the selectivity of the compounds can be determined.
-
Basic Research: The assay can be used to study the kinetics and regulation of S6K1 activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | ADP contamination in ATP stock | Use high-purity ATP. |
| High enzyme concentration | Optimize enzyme concentration by titration. | |
| Low Signal-to-Background Ratio | Low enzyme activity | Ensure proper storage and handling of the enzyme. Increase enzyme concentration or incubation time. |
| Sub-optimal assay conditions | Optimize buffer components, pH, and temperature. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and proper technique. Ensure thorough mixing. |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
This application note provides a detailed protocol for a non-radioactive, luminescence-based assay for measuring S6 Kinase activity. This assay offers a sensitive, reliable, and high-throughput compatible method for academic researchers and drug discovery professionals studying the S6K signaling pathway and developing novel inhibitors.
References
- 1. kr.sinobiological.com [kr.sinobiological.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. sinobiological.com [sinobiological.com]
Application Notes and Protocols: Western Blot Analysis of S6 Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that play a critical role in the regulation of cell growth, proliferation, and metabolism.[1][2][3] They are key downstream effectors of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][4] The two main isoforms, S6K1 (p70S6K) and S6K2, are activated in response to growth factors, nutrients, and mitogens.[5][6] Activated S6K phosphorylates several substrates, most notably the 40S ribosomal protein S6 (rpS6), leading to an increase in protein synthesis.[5][6] Given its central role in cellular processes, deregulation of the mTOR/S6K signaling pathway is implicated in various diseases, including cancer, diabetes, and obesity.[2] Therefore, monitoring S6K activity is crucial for both basic research and drug development.
Western blotting is a widely used technique to assess S6K activity by detecting the phosphorylation status of S6K itself and its downstream targets.[7][8] The activation of p70S6K is a multi-step process involving phosphorylation at several sites, with phosphorylation at Threonine 389 (Thr389) being a key indicator of its activation by mTORC1.[9][10][11]
These application notes provide a detailed protocol for the analysis of S6 Kinase activity using Western blot, including the underlying signaling pathway and experimental workflow.
S6 Kinase Signaling Pathway
The activation of S6 Kinase is primarily regulated by the PI3K/Akt/mTOR signaling cascade. Upon stimulation by growth factors (e.g., insulin, IGF-1), PI3K is activated and generates phosphoinositide-3,4,5-triphosphate (PIP3).[5] This leads to the recruitment and activation of Akt and PDK1.[5][9] mTOR, as part of the mTORC1 complex, is a central regulator of S6K1 activation.[4][7] For full activation, S6K1 requires phosphorylation at multiple sites.[9][11] The phosphorylation of Thr389 in the linker domain is a critical step mediated by mTORC1 and is often used as a marker for S6K1 activity.[7][10] Subsequently, PDK1 phosphorylates Thr229 in the catalytic activation loop.[5][9]
Quantitative Data Summary
The activity of S6 Kinase is regulated by a hierarchical series of phosphorylation events. The following table summarizes the key phosphorylation sites on p70S6K1 that are commonly analyzed by Western blot to determine its activation state.
| Phosphorylation Site | Upstream Kinase | Role in Activation | Recommended Antibody |
| Threonine 389 (Thr389) | mTORC1 | A primary site for mTORC1-mediated phosphorylation, crucial for kinase activation.[9][11] Correlates well with in vivo kinase activity.[11] | Phospho-p70 S6 Kinase (Thr389) |
| Threonine 229 (Thr229) | PDK1 | Located in the catalytic loop; phosphorylation is required for full kinase activity and is dependent on prior phosphorylation of Thr389.[5][9] | Phospho-p70 S6 Kinase (Thr229) |
| Serine 371 (Ser371) | mTORC1 | An in vitro substrate for mTOR that correlates with the activity of partially rapamycin-resistant mutants.[11] | Phospho-p70 S6 Kinase (Ser371) |
| Serine 421/Threonine 424 | ERK, p38 MAPK | Located in the pseudosubstrate domain; phosphorylation relieves autoinhibition.[11] | Phospho-p70 S6 Kinase (Ser421/Thr424) |
| Serine 235/236 (on rpS6) | S6K1 | Key downstream substrate of S6K1. Its phosphorylation indicates S6K1 activity.[7] | Phospho-S6 Ribosomal Protein (Ser235/236) |
Experimental Protocols
Western Blot Workflow for S6K Activity Analysis
The general workflow for assessing S6 kinase activity by Western blot involves several key steps from sample preparation to data analysis.
Detailed Protocol for Western Blot Analysis of S6K Phosphorylation
This protocol provides a method for detecting the phosphorylation status of S6K1 and its substrate rpS6 in response to cellular stimuli.
Materials:
-
Cell culture reagents and appropriate stimuli (e.g., growth factors, inhibitors).
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with stimuli or inhibitors as required by the experimental design.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and 4x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved. For p70S6K, an 8-10% gel is suitable.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p70 S6K (Thr389)) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilution is typically 1:1000.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for total S6K or a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation.[7]
-
Troubleshooting and Considerations
-
Non-specific bands: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.[12]
-
Weak or no signal: Confirm that the protein of interest is expressed in your cell type.[12] Increase the amount of protein loaded or use a more sensitive detection reagent.
-
High background: Reduce antibody concentrations, increase the duration or number of wash steps, or try a different blocking agent.
-
Loading controls: It is essential to probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. For phosphorylation studies, it is also critical to probe for the total, non-phosphorylated form of the protein of interest to normalize the phosphorylation signal.
References
- 1. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Ribosomal s6 kinase - Wikipedia [en.wikipedia.org]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. ovid.com [ovid.com]
- 10. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 11. p70 S6 Kinase Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: S6 Kinase Substrate Peptide 32 for In Vitro Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S6 Kinase Substrate Peptide 32 is a synthetic peptide designed for use in in vitro kinase assays to measure the activity of S6 Kinase (S6K) and other kinases that phosphorylate the ribosomal protein S6.[1][2] This peptide serves as a specific and reliable substrate, making it an essential tool for studying the S6K signaling pathway, screening for kinase inhibitors, and characterizing kinase activity. The S6K pathway is a crucial downstream effector of the PI3K/mTOR signaling cascade, playing a significant role in cell growth, proliferation, and metabolism.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes.
Biochemical and Physical Data
Quantitative data for this compound and related components are summarized below for easy reference and experimental planning.
Table 1: Peptide Specifications
| Property | Value |
| Peptide Name | This compound |
| Amino Acid Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK |
| Molecular Formula | C₁₄₉H₂₇₀N₅₆O₄₉ |
| Molecular Weight | 3630.2 g/mol |
| Purity | Typically >95% (as determined by HPLC) |
| Storage Conditions | -20°C |
Table 2: Illustrative Kinetic Parameters for S6 Kinase Activity
Note: The following kinetic data were determined using a shorter, well-characterized model peptide substrate (RRRLSSLRA) which represents the core recognition motif within this compound. These values can serve as a valuable starting point for experimental design.
| Parameter | Value | Kinase |
| Kₘ for ATP | 5-6 µM | S6K1 |
| Kₘ for Peptide Substrate | 4-5 µM | S6K1 |
Signaling Pathway and Experimental Workflow
S6 Kinase Signaling Pathway
The p70 S6 Kinase (S6K1) is a key downstream effector of the mTORC1 signaling complex. Upon activation by growth factors or nutrients, mTORC1 phosphorylates S6K1 at multiple sites, including Threonine 389. Full activation of S6K1 also requires phosphorylation at Threonine 229 in the activation loop by PDK1.[3] Once activated, S6K1 phosphorylates several substrates, most notably the 40S ribosomal protein S6, leading to enhanced protein synthesis and cell growth.
Caption: The mTOR/S6K1 signaling cascade.
Experimental Workflow for In Vitro Kinase Assay
The general workflow for an in vitro kinase assay using this compound involves the incubation of the kinase with the peptide substrate and a phosphate (B84403) donor (ATP), followed by the detection of the phosphorylated product.
Caption: General workflow for an in vitro kinase assay.
Detailed Experimental Protocols
Two common methods for in vitro kinase assays are provided below: a traditional radiometric assay and a non-radiometric, luminescence-based assay.
Protocol 1: Radiometric Kinase Assay Using [γ-³²P]ATP
This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the this compound.[4][5]
A. Materials and Reagents:
-
Active S6 Kinase (e.g., recombinant human S6K1)
-
This compound
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP (10 mM stock)
-
Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 2.5 mM DTT
-
Phosphoric Acid (75 mM)
-
P81 Phosphocellulose Paper
-
Scintillation Vials
-
Scintillation Cocktail
-
Liquid Scintillation Counter
B. Procedure:
-
Prepare 1X Kinase Assay Buffer: Dilute the 5X stock to 1X with sterile deionized water. Keep on ice.
-
Prepare ATP Mix: Prepare a working solution of ATP by mixing unlabeled ATP and [γ-³²P]ATP in 1X Kinase Assay Buffer to a final concentration of 500 µM with a specific activity of ~200-500 cpm/pmol.
-
Prepare Peptide Stock: Dissolve this compound in sterile water to a stock concentration of 1 mg/mL.
-
Set up the Kinase Reaction (25 µL total volume):
-
5 µL of 5X Kinase Assay Buffer
-
5 µL of this compound (final concentration 20-200 µM)
-
5 µL of ATP Mix (final concentration 100 µM)
-
Water to a volume of 20 µL
-
Optional: 2.5 µL of inhibitor or vehicle (DMSO)
-
-
Initiate the Reaction: Add 5 µL of active S6 Kinase (5-10 ng) to each reaction tube. Mix gently by pipetting.
-
Incubate: Incubate the reaction tubes at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the Reaction: Spot 20 µL of each reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash the P81 Paper: Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid. This removes unincorporated [γ-³²P]ATP.
-
Quantify: Transfer the washed P81 paper squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: Non-Radiometric Kinase Assay Using ADP-Glo™
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction using a luminescence-based assay system.[3][6][7]
A. Materials and Reagents:
-
Active S6 Kinase (e.g., recombinant human S6K1)
-
This compound
-
ATP (10 mM stock)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
B. Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare 1X Kinase Assay Buffer.
-
Set up the Kinase Reaction (5 µL total volume per well):
-
Add 1.25 µL of 4X Kinase Assay Buffer.
-
Add 1.25 µL of this compound and ATP mix (prepare to achieve desired final concentrations, e.g., 100 µM peptide and 25 µM ATP).
-
Optional: Add 1 µL of test inhibitor or vehicle.
-
Add 1.5 µL of water.
-
-
Initiate the Reaction: Add 1 µL of diluted active S6 Kinase to each well.
-
Incubate: Incubate the plate at 30°C for 45-60 minutes.
-
Stop the Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
Data Analysis
For both protocols, kinase activity can be calculated based on the measured signal (CPM for radiometric, RLU for luminescence). For inhibitor screening, the percentage of inhibition can be calculated as follows:
% Inhibition = (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)) * 100
For kinetic studies, vary the concentration of either the peptide substrate or ATP while keeping the other constant, and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Inactive kinase | Ensure proper storage and handling of the kinase. Test with a positive control substrate. |
| Suboptimal reaction conditions | Optimize pH, Mg²⁺ concentration, and incubation time. | |
| Insufficient substrate or ATP | Increase the concentration of the limiting reagent. | |
| High Background | Contamination with ATPases (ADP-Glo) | Use high-purity reagents. Include a no-kinase control. |
| Incomplete washing (Radiometric) | Ensure thorough washing of the P81 paper. | |
| Poor Reproducibility | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times | Use a multi-channel pipette for simultaneous addition of reagents. |
These application notes and protocols provide a comprehensive guide for utilizing this compound in in vitro kinase studies. For specific applications, further optimization of the assay conditions may be required.
References
- 1. apexbt.com [apexbt.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
Measuring p70S6 Kinase Activity: A Guide for Researchers
Application Notes and Protocols for the In Vitro Assessment of p70 Ribosomal S6 Kinase (p70S6K) Activity Using Peptide Substrates.
This document provides detailed application notes and experimental protocols for measuring the activity of p70S6 Kinase (p70S6K), a critical serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. These protocols are designed for researchers, scientists, and drug development professionals investigating p70S6K function and identifying novel inhibitors.
Introduction to p70S6K
The 70 kDa ribosomal protein S6 kinase (p70S6K) is a key regulator of cell growth, proliferation, and survival.[1] It is a downstream effector of the mTOR signaling pathway and, upon activation, phosphorylates several substrates, most notably the 40S ribosomal protein S6.[2] This phosphorylation event enhances the translation of specific mRNAs, thereby promoting protein synthesis. Dysregulation of the p70S6K signaling pathway is implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.
Measuring p70S6K activity is crucial for understanding its biological roles and for the development of specific inhibitors. In vitro kinase assays using purified, active p70S6K and a specific peptide substrate provide a robust and sensitive method for this purpose.
p70S6K Signaling Pathway
The activation of p70S6K is a multi-step process involving several upstream kinases. The pathway is typically initiated by growth factors or insulin, leading to the activation of PI3K and subsequently Akt. Akt, in turn, activates mTORC1, which then directly phosphorylates p70S6K at key residues, leading to its full activation.
Principles of p70S6K Peptide Substrate Assays
In vitro p70S6K activity assays are based on the enzymatic transfer of the gamma-phosphate from ATP to a specific peptide substrate by purified, active p70S6K. The extent of this phosphorylation can be quantified using various detection methods.
A common workflow for a p70S6K kinase assay involves the following steps:
References
Application Notes and Protocols: S6 Kinase Substrate Peptide 32 in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that are crucial downstream effectors of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR/S6K axis has been implicated in a variety of human diseases, including cancer, diabetes, and obesity, making S6K a compelling target for drug discovery.[1] S6 Kinase 1 (S6K1) is the most extensively studied isoform and is known to phosphorylate several substrates involved in protein synthesis, such as the 40S ribosomal protein S6 (RPS6).[1][3]
S6 Kinase Substrate Peptide 32 is a synthetic peptide designed as a substrate for S6Ks. Its sequence is derived from the C-terminal region of human ribosomal protein S6, encompassing multiple phosphorylation sites. This peptide serves as a valuable tool in biochemical assays to measure the enzymatic activity of S6K and to screen for potential inhibitors in a high-throughput format.
Peptide Sequence: H-Lys-Glu-Ala-Lys-Glu-Lys-Arg-Gln-Glu-Gln-Ile-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-Ser-Thr-Ser-Lys-Ser-Gly-Gly-Ser-Gln-Lys-OH
S6 Kinase Signaling Pathway
The S6 kinases are key components of the PI3K/Akt/mTOR signaling cascade. Upon stimulation by growth factors or nutrients, Phosphoinositide 3-kinase (PI3K) is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn activates the mTORC1 complex. mTORC1 directly phosphorylates and activates S6K1. Activated S6K1 then phosphorylates a number of downstream targets to promote protein synthesis and cell growth. A negative feedback loop exists where S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), thereby dampening the upstream signaling.
Diagram of the S6 Kinase Signaling Pathway
Caption: The PI3K/Akt/mTOR/S6K1 signaling pathway.
Quantitative Data
Table 1: Kinetic Parameters for S6K1 with Peptide Substrates
| Parameter | Peptide Substrate | Value | Conditions |
| Km (ATP) | Tide (RRRLSSLRA) | 5-6 µM | Steady-state kinetics[4] |
| Km (peptide) | Tide (RRRLSSLRA) | 4-5 µM | In the active ternary complex[4] |
| Kd (ATP) | Tide (RRRLSSLRA) | 5-6 µM | High-affinity initial binding[4] |
| Kd (peptide) | Tide (RRRLSSLRA) | 180 µM | Low-affinity binding following ATP[4] |
Table 2: Inhibitor Potency against S6K1 using Peptide-based Assays
| Inhibitor | IC50 | Ki | Assay Type | Notes |
| PF-4708671 | 160 nM | 20 nM | In vitro kinase assay | A potent and highly specific S6K1 inhibitor.[5][6] |
| Rapamycin | N/A | N/A | N/A | Rapamycin is an allosteric inhibitor of mTORC1, which is upstream of S6K1. It does not directly inhibit S6K1 kinase activity in a peptide-based assay but prevents its activation in a cellular context.[7][8][9] |
Experimental Protocols
Two common assay formats for measuring S6K1 activity using a peptide substrate are the radiometric assay and the luminescence-based ADP-Glo™ assay.
Protocol 1: Radiometric [γ-32P]ATP Filter Binding Assay
This method is considered a gold standard for kinase activity measurement due to its direct detection of phosphate (B84403) incorporation.
Materials:
-
Active S6K1 enzyme
-
S6 Kinase Substrate Peptide (e.g., AKRRRLSSLRA or similar)
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
Assay Buffer (e.g., 40 mM MOPS, pH 7.0, 10 mM MgCl2, 0.1% β-mercaptoethanol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid (wash buffer)
-
Scintillation counter and vials
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare Master Mix: For each reaction, prepare a master mix containing assay buffer, S6K1 enzyme, and the S6K substrate peptide.
-
Compound Addition: To the appropriate wells of a microplate, add a small volume of the test compound or DMSO for the control.
-
Initiate Reaction: Start the kinase reaction by adding the ATP mix (containing both non-radiolabeled ATP and [γ-32P]ATP) to each well. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper squares multiple times in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Follow with a final wash in acetone to dry the paper.
-
Quantification: Place the dried P81 paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the counts per minute (CPM) in the compound-treated samples to the control samples.
Protocol 2: ADP-Glo™ Luminescence Kinase Assay
This is a homogeneous, non-radioactive method ideal for high-throughput screening (HTS). It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Active S6K1 enzyme
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay Buffer (compatible with the ADP-Glo™ system)
-
White, opaque multi-well plates
-
Luminometer
-
Test compounds dissolved in DMSO
Procedure:
-
Kinase Reaction: In a white multi-well plate, set up the kinase reaction by combining the S6K1 enzyme, this compound, ATP, and the test compound (or DMSO for control) in the assay buffer.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each test compound relative to the control wells.
Drug Discovery Screening Workflow
The process of identifying novel S6K1 inhibitors using this compound typically follows a multi-stage workflow.
Diagram of the HTS Workflow for S6K1 Inhibitors
Caption: A typical workflow for HTS-based kinase inhibitor discovery.
-
Assay Development and Optimization: The chosen assay (e.g., ADP-Glo™) is optimized for S6K1 and the this compound. This includes determining optimal concentrations of enzyme, peptide, and ATP, as well as incubation times to ensure a robust and reproducible assay window (Z'-factor > 0.5).
-
Primary High-Throughput Screening (HTS): A large compound library is screened at a single concentration (e.g., 10-30 µM) to identify initial "hits" that inhibit S6K1 activity.
-
Hit Confirmation and Triage: The primary hits are re-tested to confirm their activity and rule out false positives. Data is analyzed to remove compounds that interfere with the assay technology (e.g., luciferase inhibitors in the ADP-Glo™ assay).
-
Dose-Response and IC50 Determination: Confirmed hits are tested across a range of concentrations to determine their potency (IC50 value).
-
Orthogonal Assays: The activity of the most potent hits is confirmed using a different assay format (e.g., if the primary screen was luminescence-based, a radiometric or mobility shift assay could be used as an orthogonal test). This helps to eliminate artifacts from the primary assay format.
-
Selectivity Profiling: Hits are tested against other related kinases to determine their selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize analogs of the confirmed hits to understand the relationship between the chemical structure and biological activity, aiming to improve potency and selectivity.
-
Lead Optimization: Promising compounds with good potency, selectivity, and drug-like properties are further optimized to generate lead candidates for preclinical development.
References
- 1. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Kinetic mechanism of fully activated S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PI3K/Akt/mTOR Signaling Pathway Using S6 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making it a primary focus for therapeutic intervention.[1][2] A key downstream effector and reliable indicator of mTOR complex 1 (mTORC1) activity is the phosphorylation of the ribosomal protein S6 (S6) by its kinase, S6 Kinase 1 (S6K1).[3][4]
This document provides detailed application notes and experimental protocols for utilizing S6 peptide and monitoring S6 phosphorylation to investigate the PI3K/Akt/mTOR pathway. These methods are essential for screening potential inhibitors, elucidating mechanisms of action, and identifying biomarkers of pathway activation.
Application Notes
The activity of the PI3K/Akt/mTORC1 axis culminates in the phosphorylation of S6K1.[5] Activated S6K1, in turn, phosphorylates several substrates, including the 40S ribosomal protein S6. This phosphorylation event is a critical step in promoting protein synthesis and cell growth.[4] Therefore, measuring the phosphorylation of S6 or the activity of S6K1 serves as a robust proxy for the upstream activity of mTORC1.
Two primary experimental approaches are widely used:
-
In Vitro S6 Kinase Assay: This method directly measures the enzymatic activity of S6K1.[6] It typically involves immunoprecipitating S6K1 from cell lysates and incubating it with a synthetic S6 peptide substrate in the presence of ATP.[6][7] The extent of peptide phosphorylation is then quantified, providing a direct measure of S6K1 activity. This assay is particularly useful for screening compounds that may directly inhibit S6K1 or upstream components of the pathway.
-
Western Blot Analysis of Phospho-S6: This technique assesses the steady-state level of S6 phosphorylation at specific serine residues (e.g., Ser235/236 or Ser240/244) within a cell population.[3][8] Following treatment with experimental compounds, cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated S6.[9][10] A parallel blot is typically probed for total S6 protein to normalize for protein loading.[3] This method provides a physiological readout of mTORC1 signaling in an intact cellular context.
Quantitative Data Presentation
The following tables present example data that could be generated using the described protocols to assess the effect of a hypothetical mTOR inhibitor, Compound X.
Table 1: In Vitro S6K1 Kinase Activity in Response to Compound X
| Compound X Concentration (nM) | S6K1 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 52 | 3.1 |
| 100 | 15 | 2.5 |
| 1000 | 5 | 1.8 |
Table 2: Quantification of S6 Phosphorylation (Ser240/244) by Western Blot
| Treatment (1 hour) | Phospho-S6 / Total S6 Ratio (Normalized) | Standard Deviation |
| Untreated Control | 1.00 | 0.08 |
| Growth Factor (e.g., Insulin) | 3.50 | 0.21 |
| Growth Factor + 10 nM Compound X | 1.75 | 0.15 |
| Growth Factor + 100 nM Compound X | 0.60 | 0.09 |
| Growth Factor + 1000 nM Compound X | 0.15 | 0.04 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling cascade and the experimental procedures.
Caption: The PI3K/Akt/mTORC1 signaling pathway leading to S6 phosphorylation.
Caption: Experimental workflow for an in vitro S6 kinase assay.
Caption: Experimental workflow for Western blot analysis of S6 phosphorylation.
Experimental Protocols
Protocol 1: In Vitro S6K1 Kinase Assay (Radiometric)
This protocol details the measurement of S6K1 activity using a synthetic S6 peptide and radiolabeled ATP.[6]
Materials:
-
Cell Lysis Buffer (CHAPS): 40 mM HEPES (pH 7.5), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, 1X protease inhibitor cocktail, 1X phosphatase inhibitor cocktail.
-
Immunoprecipitation (IP) Antibody: Anti-S6K1 antibody.
-
Protein A/G Agarose (B213101) Beads.
-
IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40.
-
Kinase Assay Buffer (2X): 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT.
-
S6 Substrate Peptide: 1 mg/mL stock (e.g., AKRRRLSSLRA).[6]
-
ATP Mix: 100 µM ATP, 10 µCi/reaction [γ-³²P]ATP.
-
Stop Solution: 75 mM Phosphoric Acid.
-
P81 Phosphocellulose Paper.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) to 80-90% confluency in a 10-cm dish.
-
Treat cells with desired compounds (e.g., growth factors, inhibitors) for the specified time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding 1 mL of ice-cold CHAPS Lysis Buffer and scraping. Incubate on ice for 15 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation of S6K1:
-
Incubate 500 µg - 1 mg of protein lysate with 2-4 µg of anti-S6K1 antibody for 2 hours at 4°C with rotation.
-
Add 30 µL of Protein A/G agarose bead slurry and incubate for another 1 hour at 4°C.
-
Pellet the beads by centrifugation (3,000 x g for 1 min at 4°C) and discard the supernatant.
-
Wash the beads three times with 1 mL of IP Wash Buffer.
-
-
Kinase Reaction:
-
Resuspend the washed beads in 20 µL of Kinase Assay Buffer (1X).
-
Prepare the reaction mix: 20 µL of 2X Kinase Assay Buffer, 5 µL of S6 Substrate Peptide, and 5 µL of ATP Mix.
-
Initiate the reaction by adding 30 µL of the reaction mix to the beads.
-
Incubate at 30°C for 20 minutes with gentle agitation.
-
-
Stopping and Quantification:
-
Stop the reaction by adding 50 µL of 75 mM Phosphoric Acid.
-
Spot 50 µL of the supernatant onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
-
Allow the paper to air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Western Blot for Phospho-S6
This protocol describes the detection of phosphorylated S6 in cell lysates.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, 1X protease inhibitor cocktail, 1X phosphatase inhibitor cocktail.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels (e.g., 12% Tris-Glycine).
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-S6 (Ser240/244) antibody.
-
Rabbit anti-total S6 antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System (e.g., Chemidoc).
Procedure:
-
Sample Preparation:
-
Culture and treat cells as described in Protocol 1, Step 1.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 1 µg/µL) with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates, and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe with anti-total S6 antibody, or run a parallel gel.
-
Quantify band intensities using densitometry software. Calculate the ratio of phospho-S6 to total S6 for each sample.
-
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. academic.oup.com [academic.oup.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: S6 Kinase Substrate Peptide 32 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S6 Kinase (S6K) Substrate Peptide 32 assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is divided into common problems encountered during S6K assays, providing potential causes and solutions.
High Background Signal
Q1: What are the common causes of high background in my S6K assay?
High background can obscure the true signal from kinase activity. Potential causes include:
-
Contaminated Reagents: Impurities in ATP, substrates, or buffers can interfere with the assay.[1] For instance, ADP contamination in the ATP stock is a frequent cause of high background in luminescence-based assays that measure ATP consumption.[2]
-
Non-specific Binding: The substrate peptide or the detection antibody may bind non-specifically to the assay plate or other components.
-
Excessive Enzyme Concentration: Using too much S6K enzyme can lead to high basal activity, contributing to a high background signal.
-
Sub-optimal Assay Conditions: Incorrect buffer pH, temperature, or incubation times can increase non-enzymatic signal generation.[1]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that the ATP used is of high purity and consider purchasing assay-specific reagents from a reliable supplier.
-
Optimize Blocking: If using plate-based assays like ELISA, ensure adequate blocking of the plate to prevent non-specific binding.
-
Titrate Enzyme Concentration: Perform an enzyme titration experiment to determine the optimal S6K concentration that provides a good signal-to-background ratio.
-
Optimize Assay Conditions: Verify and optimize the pH of your kinase buffer and ensure the incubation temperature and time are as recommended by the assay protocol.[3][4]
Low or No Signal
Q2: I am getting a very low or no signal in my S6K assay. What could be the problem?
A low or absent signal can be due to a variety of factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: The recombinant S6K enzyme may have lost its activity due to improper storage or handling, such as repeated freeze-thaw cycles.[4][5]
-
Substrate Issues: The S6K substrate peptide 32 may have degraded or may not be a suitable substrate for the specific S6K isoform being used.
-
Insufficient ATP: The concentration of ATP might be too low, limiting the kinase reaction.
-
Presence of Inhibitors: Your sample or buffers may contain kinase inhibitors. For example, high concentrations of DMSO can inhibit kinase activity.[1][5]
-
Incorrect Assay Setup: Errors in the order of reagent addition or incorrect incubation times can lead to a failed reaction.
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the activity of your S6K enzyme with a positive control substrate. Store the enzyme at -80°C in small aliquots to minimize freeze-thaw cycles.[2]
-
Check Substrate Integrity: Use a fresh aliquot of the S6K substrate peptide 32.
-
Optimize ATP Concentration: The optimal ATP concentration should be close to the Km of S6K for ATP, especially for inhibitor screening.[2]
-
Control for Inhibitors: Ensure the final concentration of solvents like DMSO does not exceed 1%.[5]
-
Review Assay Protocol: Carefully follow the recommended protocol for reagent addition and incubation steps.[3][4][6]
High Variability Between Replicates
Q3: My replicate wells show high variability. How can I improve the consistency of my S6K assay?
High variability can compromise the reliability of your results. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Incomplete Mixing: Failure to properly mix reagents upon addition can lead to uneven reactions in the wells.
-
Temperature Gradients: Uneven temperature across the assay plate can cause differences in reaction rates.
-
Edge Effects: Wells on the edge of the plate may experience different evaporation rates or temperature fluctuations compared to the inner wells.
-
Reagent Instability: Degradation of reagents during the experiment can lead to inconsistent results over time.
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Ensure Thorough Mixing: Mix the contents of the wells thoroughly after each reagent addition by gently tapping the plate or using a plate shaker.
-
Maintain Uniform Temperature: Incubate the assay plate on a temperature-controlled surface to ensure a uniform temperature across all wells.
-
Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with buffer to create a more uniform environment.
-
Prepare Fresh Reagents: Prepare fresh dilutions of your reagents for each experiment and keep them on ice.
Data Presentation
Table 1: Hypothetical Quality Control Data for S6K Inhibitors
This table illustrates the kind of data researchers might generate when testing different batches of an S6K inhibitor.
| Batch ID | Purity (by HPLC) | Potency (S6K1 Assay IC50) | Cellular Activity (p-S6 Inhibition IC50) |
| InhibitorX-001 | 99.2% | 15.5 nM | 60.1 nM |
| InhibitorX-002 | 95.8% | 32.1 nM | 112.5 nM |
| InhibitorX-003 | 99.5% | 14.9 nM | 58.9 nM |
Table 2: Example of S6K Assay Component Optimization
This table shows a hypothetical optimization of enzyme and ATP concentrations to achieve a good assay window.
| S6K1 Conc. (ng/well) | ATP Conc. (µM) | Signal (Luminescence Units) | Background (Luminescence Units) | Signal-to-Background Ratio |
| 5 | 10 | 50,000 | 5,000 | 10 |
| 10 | 10 | 95,000 | 5,200 | 18.3 |
| 20 | 10 | 150,000 | 5,500 | 27.3 |
| 10 | 25 | 180,000 | 5,300 | 34.0 |
| 10 | 50 | 250,000 | 5,400 | 46.3 |
Experimental Protocols
Protocol 1: In Vitro S6 Kinase Assay (Luminescence-based)
This protocol describes a general method for measuring S6K activity by quantifying the amount of ATP remaining after the kinase reaction using a commercially available kit like ADP-Glo™.[4][6][7]
Materials:
-
Purified, active S6K1 or S6K2 enzyme
-
S6 Kinase Substrate Peptide 32
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[7]
-
ATP solution
-
ADP-Glo™ Kinase Assay Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x Kinase Assay Buffer from a 5x stock.
-
Prepare Master Mix: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and S6K Substrate Peptide 32.
-
Add Inhibitor/Vehicle: Add the test compound (inhibitor) or vehicle (e.g., DMSO) to the appropriate wells.
-
Add Enzyme: Dilute the S6K enzyme to the desired concentration in 1x Kinase Assay Buffer. Initiate the reaction by adding the diluted enzyme to the wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[4][6]
-
Add ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a microplate reader. The signal positively correlates with kinase activity.[7]
Protocol 2: Cell-Based S6K Assay (ELISA-based)
This protocol outlines a cell-based ELISA to measure the phosphorylation of S6K at a specific site (e.g., Thr389) in response to stimuli.[8][9]
Materials:
-
Adherent cells cultured in a 96-well plate
-
Cell lysis buffer
-
Wash buffer
-
Capture antibody (specific for total S6K)
-
Detection antibody (specific for phosphorylated S6K)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with activators or inhibitors of the S6K pathway.
-
Cell Lysis: Remove the culture medium and lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Capture Antibody Coating: Coat a new 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Add Cell Lysates: Add the cell lysates to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Add Detection Antibody: Wash the plate and add the phospho-specific detection antibody. Incubate for 1 hour at room temperature.
-
Add Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Develop and Read: Wash the plate, add the TMB substrate, and stop the reaction with a stop solution. Read the absorbance at 450 nm.
Visualizations
Caption: Simplified S6K Signaling Pathway.
Caption: General workflow for an in vitro S6K assay.
Caption: Troubleshooting decision tree for S6K assays.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing S6 Kinase Substrate Peptide 32 Concentration
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving S6 Kinase Substrate Peptide 32.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in an in vitro kinase assay?
A1: The optimal concentration for this compound in an in vitro kinase assay is at or near its Michaelis-Menten constant (K_m_). For a similar model peptide substrate (RRRLSSLRA), the K_m_ for S6K1 has been determined to be in the range of 4-5 µM.[1] Therefore, a starting concentration of 5-10 µM is recommended for most applications. However, for initial experiments or if the specific activity of the kinase is unknown, a broader range of 1-20 µM can be tested to determine the empirical optimum for your specific assay conditions.
Q2: How should I reconstitute and store this compound?
A2: It is recommended to reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer compatible with your kinase assay (e.g., 20 mM HEPES, pH 7.4). To prepare a stock solution, dissolve the peptide to a concentration of 1 mg/mL. Based on its molecular weight of 3630.2 g/mol , a 1 mg/mL solution is equivalent to approximately 275 µM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: Can I use this compound with different S6 Kinase isoforms (S6K1 and S6K2)?
A3: Yes, this compound is designed as a substrate for the ribosomal S6 kinase (RSK) family, which includes both S6K1 and S6K2. Both isoforms are known to phosphorylate the ribosomal protein S6, and this peptide mimics the phosphorylation site. However, the optimal concentration and reaction kinetics might vary slightly between the two isoforms. It is advisable to perform an enzyme titration for each kinase to determine the optimal assay conditions.
Q4: What detection methods are compatible with assays using this compound?
A4: Assays using this compound can be adapted for various detection methods, including:
-
Radiometric Assays: This traditional method involves the use of [γ-³²P]ATP and measuring the incorporation of the radiolabel into the peptide.
-
Luminescence-Based Assays: The ADP-Glo™ Kinase Assay is a popular method that measures the amount of ADP produced during the kinase reaction.
-
Fluorescence-Based Assays: If the peptide is modified with a fluorescent tag, fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) can be used.
-
Antibody-Based Detection: A phospho-specific antibody that recognizes the phosphorylated form of the substrate peptide can be used in methods like ELISA or Western blotting.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate concentration is too high, leading to non-specific phosphorylation or detection. 2. Contaminated reagents (e.g., ATP stock with ADP). 3. Non-specific binding of the peptide or detection reagents to the assay plate. | 1. Titrate the this compound concentration downwards. Start with a concentration around the K_m_ (e.g., 5 µM). 2. Use fresh, high-purity ATP. 3. Block the plate with a suitable agent (e.g., BSA). Include a no-enzyme control to determine the background signal. |
| Low or No Signal | 1. This compound concentration is too low. 2. Inactive S6 Kinase enzyme. 3. Suboptimal assay buffer conditions (e.g., incorrect pH, missing Mg²⁺). 4. Insufficient incubation time. | 1. Increase the peptide concentration. Perform a titration from a low to a high concentration (e.g., 1 µM to 50 µM) to find the optimum. 2. Use a fresh aliquot of the kinase and ensure proper storage and handling. 3. Verify the composition of your kinase reaction buffer. 4. Optimize the incubation time by performing a time-course experiment. |
| High Well-to-Well Variability | 1. Inaccurate pipetting, especially of small volumes. 2. Incomplete mixing of reagents in the wells. 3. Peptide degradation by proteases present in the enzyme preparation or other reagents. | 1. Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting errors. 2. Gently mix the plate after adding all reagents. 3. Add a protease inhibitor cocktail to the reaction buffer. |
| Non-linear Reaction Progress | 1. Substrate depletion during the assay. 2. Enzyme instability under the assay conditions. 3. Product inhibition. | 1. Reduce the incubation time or decrease the enzyme concentration to ensure the reaction is in the linear range (typically <10-15% substrate turnover). 2. Perform the assay at a lower temperature or add stabilizing agents like BSA to the buffer. 3. Measure initial reaction rates to minimize the effect of product inhibition. |
Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 5 - 10 µM (start); 1 - 20 µM (for optimization) | Optimal concentration is near the K_m_ value.[1] |
| ATP Concentration | 10 - 100 µM | Should be at or near the K_m_ for ATP for the specific kinase. |
| S6 Kinase Concentration | 1 - 10 ng/µL | Highly dependent on the specific activity of the enzyme lot. Should be titrated. |
| Incubation Time | 30 - 60 minutes | Should be optimized to ensure the reaction is in the linear phase. |
| Incubation Temperature | 30°C | Optimal for most kinase assays. |
Experimental Protocols
Protocol: In Vitro S6 Kinase Assay using ADP-Glo™
This protocol provides a detailed method for measuring S6 Kinase activity using this compound and the ADP-Glo™ Kinase Assay system.
Materials:
-
This compound
-
Active S6 Kinase (S6K1 or S6K2)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (high purity)
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of this compound (e.g., 50 µM) in nuclease-free water.
-
Prepare a 10X stock of ATP (e.g., 100 µM) in nuclease-free water.
-
Dilute the S6 Kinase to the desired working concentration in Kinase Buffer. The optimal concentration should be determined empirically.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction Setup (25 µL total volume):
-
Add 2.5 µL of 10X Kinase Buffer to each well.
-
Add 2.5 µL of nuclease-free water to the "no substrate" control wells.
-
Add 2.5 µL of 10X this compound to the remaining wells.
-
Add 5 µL of the diluted S6 Kinase to all wells except the "no enzyme" control wells (add 5 µL of Kinase Buffer instead).
-
To initiate the reaction, add 12.5 µL of the 2X ATP solution to all wells.
-
-
Incubation:
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
References
Technical Support Center: S6 Kinase Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during S6 kinase (S6K) assays, with a primary focus on reducing high background signals.
Troubleshooting Guide: High Background Signal
High background can obscure true signal and reduce the sensitivity of your S6 kinase assay. The following guide details potential causes and recommended solutions to troubleshoot and mitigate this common issue.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Reagent-Related Issues | |
| 1a. ATP Stock Contamination | Use high-purity ATP. Prepare fresh ATP stocks and store them in small aliquots at -20°C to prevent multiple freeze-thaw cycles, which can lead to the accumulation of ADP, a common issue in luminescence-based assays like ADP-Glo™.[1] | |
| 1b. Suboptimal Reagent Concentration | Titrate the S6 kinase enzyme and substrate to determine the optimal concentrations that yield a strong signal-to-background ratio.[1] Excess enzyme can lead to high background. | |
| 1c. Contaminated Buffers or Reagents | Prepare fresh buffers and reagents. Ensure all components are of high purity to avoid contaminants that may interfere with the assay.[2] | |
| 2. Non-Specific Binding | ||
| 2a. Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-3% BSA) or extend the blocking incubation time.[3] The addition of a non-ionic detergent like Tween-20 (typically at 0.05%) to the blocking buffer can also improve performance.[3] | |
| 2b. Ineffective Wash Steps | Increase the number and duration of wash steps to more effectively remove unbound reagents.[1][2] For radioactive assays using P81 paper, increasing washes with 0.5% phosphoric acid is recommended.[1] Consider adding a detergent (e.g., 0.01% to 0.03% Tween 20) to the wash buffer to help remove loosely bound proteins.[4] | |
| 2c. Inappropriate Buffer Composition | Optimize the pH and salt concentration of your buffers. Adjusting the pH can alter the charge of biomolecules and reduce non-specific interactions.[5] Increasing the salt (NaCl) concentration can shield charged interactions.[5] | |
| 3. Assay-Specific Issues | ||
| 3a. High Kinase Autophosphorylation | In assays that measure ATP consumption, high levels of S6K autophosphorylation can contribute to background. Consider using a detection method that specifically measures the phosphorylation of the substrate.[2] | |
| 3b. Well-to-Well Contamination | Use new pipette tips for each reagent and sample. Exercise caution during pipetting to avoid splashing and cross-contamination between wells.[1] | |
| 3c. Compound Interference | Some test compounds can fluoresce or quench signals, leading to false positives. Run control experiments with the compound in the absence of the enzyme to assess its intrinsic effect on the assay signal.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ATP concentration for an S6 kinase assay?
A1: The optimal ATP concentration depends on the goal of the experiment. For screening ATP-competitive inhibitors, using an ATP concentration at or near the Michaelis constant (Km) of S6K for ATP is often recommended for higher sensitivity.[1] However, to better mimic physiological conditions, a higher ATP concentration (in the millimolar range) may be more appropriate, as cellular ATP levels are significantly higher.[1][8]
Q2: Can I use a generic kinase substrate instead of a specific S6K substrate?
A2: While generic substrates can sometimes be used, it is highly recommended to use a substrate peptide specific to S6K for improved accuracy and specificity.[1] A commonly used and effective substrate is a peptide derived from the natural S6K substrate, the ribosomal protein S6.[1]
Q3: My luminescence-based assay shows high background. What is a likely cause?
A3: A frequent cause of high background in luminescence-based kinase assays that measure ATP consumption, such as ADP-Glo™, is the presence of ADP contamination in the ATP stock.[1] Using high-purity ATP is critical. Another potential cause is an excessively high concentration of the kinase, which leads to significant ATP consumption even without a substrate or in the presence of an inhibitor.[1]
Q4: How should I properly store my recombinant S6K enzyme?
A4: To maintain its activity, recombinant S6K should be stored at -80°C in small aliquots to minimize the damaging effects of freeze-thaw cycles.[1] When you need to use the enzyme, thaw it on ice and keep it on ice while setting up your experiment.[1]
Q5: What are some good practices for optimizing my wash buffer?
A5: To optimize your wash buffer for reducing non-specific binding, consider adding a non-ionic detergent like Tween-20 at a concentration of 0.01% to 0.03%.[4] Increasing the salt concentration (e.g., NaCl) can also help to disrupt ionic interactions that contribute to non-specific binding.[5] The number of wash cycles and the duration of each wash are also critical parameters to optimize.[1][2]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and troubleshooting your S6 kinase assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. labcluster.com [labcluster.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. benchchem.com [benchchem.com]
- 8. shop.carnabio.com [shop.carnabio.com]
S6 Kinase Substrate Peptide 32 Assay: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the S6 Kinase Substrate Peptide 32 assay. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and what is it used for?
A1: this compound is a synthetic peptide designed to act as a substrate for Ribosomal S6 Kinase (RSK), also known as p70S6K.[1][2][3] It is utilized in in vitro kinase assays to measure the enzymatic activity of S6 Kinase. The extent of its phosphorylation by S6K serves as a direct measure of the kinase's activity.
Q2: Which S6 Kinase isoforms can be measured with this peptide substrate?
A2: S6 Kinase has two main isoforms, S6K1 and S6K2.[4] The this compound is designed to be a substrate for the S6 Kinase family and can typically be used to measure the activity of both isoforms, although it is always recommended to verify the specificity in your experimental setup.
Q3: What are the common causes of high background in my S6 Kinase assay?
A3: High background in kinase assays can stem from several sources. In luminescence-based assays that measure ATP consumption (like ADP-Glo™), a frequent cause is ADP contamination in the ATP stock; using high-purity ATP is crucial.[5] Other causes can include using too high a concentration of the kinase, leading to excessive ATP consumption, or contamination of reagents. For fluorescence-based assays, inherent fluorescence of test compounds can also contribute to high background.[6]
Q4: My assay results show high variability between wells (high %CV). What are the potential causes?
A4: High coefficient of variation (%CV) can be attributed to several factors:
-
Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability. Ensure pipettes are calibrated.
-
Inadequate mixing: Reagents, including the enzyme, substrate, and ATP, must be thoroughly mixed before being added to the assay plate.
-
Edge effects: Evaporation from the wells on the edge of the microplate can concentrate reagents, leading to altered enzyme activity. It is advisable to either not use the outer wells or fill them with buffer to create a humidity barrier.
-
Temperature fluctuations: Inconsistent temperature across the assay plate during incubation can affect the rate of the enzymatic reaction.
Q5: What is a good signal-to-background (S/B) ratio and Z' factor for this assay?
A5: While the optimal values can vary depending on the specific assay format (e.g., luminescence, fluorescence) and instrumentation, general guidelines for a robust assay are:
-
Signal-to-Background (S/B) Ratio: A ratio of 10 or higher is generally considered good for kinase assays.[5]
-
Z' Factor: An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS).[7][8]
Data Presentation
Table 1: Key Performance Metrics for a Robust this compound Assay
| Metric | Acceptable Range | Excellent Range | Potential Causes for Poor Performance |
| Z' Factor | 0.4 - 0.5 | > 0.5 | High data variability, low signal-to-background ratio.[7][8] |
| Signal-to-Background (S/B) Ratio | 5 - 10 | > 10 | Low enzyme activity, suboptimal substrate or ATP concentration.[5] |
| Coefficient of Variation (%CV) | 10% - 20% | < 10% | Inaccurate pipetting, reagent inhomogeneity, plate edge effects.[7] |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in the this compound Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or No Activity | Inactive S6 Kinase enzyme. | Ensure proper storage of the enzyme at -80°C and minimize freeze-thaw cycles.[5] Always thaw on ice. |
| Suboptimal assay conditions. | Titrate the concentrations of S6 Kinase, this compound, and ATP to find the optimal conditions for your experiment. | |
| Incorrect buffer composition. | Ensure the kinase buffer contains the necessary components, such as MgCl₂, and is at the correct pH. | |
| High Background Signal | Contaminated ATP stock with ADP (for ADP-Glo™ assays). | Use a fresh, high-purity ATP stock.[5] |
| High enzyme concentration. | Reduce the amount of S6 Kinase used in the assay. | |
| Autophosphorylation of the kinase. | Include a "no substrate" control to measure the level of autophosphorylation. | |
| High Well-to-Well Variability | Inaccurate liquid handling. | Calibrate pipettes and use reverse pipetting for viscous solutions. |
| Plate edge effects due to evaporation. | Avoid using the outer wells of the plate or fill them with buffer. | |
| Reagent precipitation. | Ensure all reagents are fully dissolved and mixed before use. | |
| Inconsistent Inhibitor IC50 Values | DMSO concentration affecting kinase activity. | Keep the final DMSO concentration consistent across all wells and ideally below 1%.[9] Note that DMSO can sometimes stimulate kinase activity.[10] |
| Compound precipitation. | Check the solubility of your test compounds in the final assay buffer. | |
| Incorrect ATP concentration for competitive inhibitors. | For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. Use an ATP concentration close to the Km value for S6K.[5] |
Experimental Protocols
Protocol 1: Luminescence-Based S6 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for measuring kinase activity by quantifying the amount of ADP produced.[9][11]
Materials:
-
Recombinant active S6 Kinase (S6K1 or S6K2)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Buffer.
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in kinase buffer. The optimal concentration should be determined empirically but a starting point of 50-100 µM can be used.
-
Prepare a stock solution of S6 Kinase in kinase buffer. The optimal concentration will depend on the enzyme's activity and should be determined by titration.
-
Prepare the ATP solution at the desired concentration (e.g., 25 µM) in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of kinase buffer containing the this compound to each well of the assay plate.
-
Add 2.5 µL of test compound (dissolved in DMSO, with the final concentration of DMSO kept below 1%) or vehicle (DMSO) to the appropriate wells.
-
To initiate the reaction, add 2.5 µL of S6 Kinase enzyme solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the S6 Kinase activity.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This protocol provides a general workflow for an HTRF® kinase assay. Specific antibody pairs and substrate concentrations may need to be optimized.
Materials:
-
Recombinant active S6 Kinase (S6K1 or S6K2)
-
Biotinylated this compound
-
HTRF® Kinase Assay Buffer
-
ATP
-
HTRF® Detection Reagents:
-
Europium cryptate-labeled anti-phospho S6K substrate antibody (donor)
-
Streptavidin-XL665 or d2 (acceptor)
-
-
HTRF®-compatible microplate reader
-
White or black low-volume 384-well plates
Procedure:
-
Kinase Reaction:
-
Add 4 µL of a solution containing the biotinylated this compound and ATP in HTRF® Kinase Assay Buffer to each well.
-
Add 2 µL of test compound or vehicle (DMSO).
-
Initiate the reaction by adding 4 µL of S6 Kinase in HTRF® Kinase Assay Buffer.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of the Europium cryptate-labeled anti-phospho antibody diluted in HTRF® detection buffer.
-
Add 5 µL of Streptavidin-XL665 or d2 diluted in HTRF® detection buffer.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Signal Reading:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (acceptor emission).
-
The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Mandatory Visualizations
Caption: S6 Kinase signaling pathway downstream of mTORC1.
Caption: General workflow for an in vitro S6 Kinase assay.
Caption: Troubleshooting decision tree for S6K assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S6 Kinase/Rsk2 Substrate Peptide 2 S6 Kinase/Rsk2 Substrate Peptide 2 primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Navigating Solubility Challenges with S6 Kinase Substrate Peptide 32: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing S6 Kinase Substrate Peptide 32, ensuring its proper solubilization is the first critical step for reliable and reproducible experimental results. This guide provides comprehensive troubleshooting advice and frequently asked questions to address common issues related to the solubility of this peptide.
Troubleshooting Guide: Resolving this compound Solubility Issues
Difficulties in dissolving this compound can often be traced to improper solvent selection or handling techniques. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Solution |
| Peptide will not dissolve in water or aqueous buffer (e.g., PBS, Tris). | The lyophilized powder has formed aggregates that are difficult to break up. The pH of the solution may not be optimal for this specific peptide sequence. | Begin by allowing the vial to equilibrate to room temperature before opening. To break up any potential aggregates, gently tap the vial. Attempt to dissolve the peptide in a small amount of sterile, deionized water first. If solubility remains an issue, sonication in a water bath for short intervals (10-20 seconds) can be effective. Given the peptide's amino acid composition, adjusting the pH of the buffer may also aid dissolution; however, for most kinase assays, a buffer pH between 7.0 and 8.0 is recommended. |
| Solution appears cloudy or contains visible particulates after vortexing. | The peptide has not fully dissolved or has precipitated out of solution. This can be due to using a suboptimal solvent or exceeding the peptide's solubility limit at the desired concentration. | Centrifuge the vial briefly to collect all powder at the bottom before adding solvent. Add the solvent incrementally and vortex gently between additions. If cloudiness persists, consider using a small amount of a polar organic solvent such as DMSO (Dimethyl Sulfoxide) to first create a concentrated stock solution. For example, dissolve the peptide in a minimal volume of DMSO and then dilute to the final working concentration with the desired aqueous buffer. Always add the DMSO stock to the aqueous buffer, not the other way around, to avoid precipitation. |
| Peptide dissolves initially but precipitates upon storage or freeze-thaw cycles. | The peptide is prone to aggregation, especially at high concentrations or in certain buffers. Repeated freeze-thaw cycles can disrupt the peptide's structure and promote aggregation. | Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. |
Quantitative Data Summary
While specific quantitative solubility data from manufacturers is limited, the physicochemical properties of this compound can be predicted based on its amino acid sequence.
| Parameter | Value/Prediction |
| Amino Acid Sequence | NH2-KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK-COOH |
| Molecular Weight | 3630.2 g/mol [1] |
| Predicted Solubility | High in aqueous solutions (e.g., water, PBS, Tris buffer) |
| Recommended Solvents | 1. Sterile, deionized water2. Phosphate-Buffered Saline (PBS), pH 7.43. Tris Buffer, pH 7.54. Dimethyl Sulfoxide (DMSO) for concentrated stocks |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: Based on its amino acid sequence, which is rich in charged and polar residues, this compound is predicted to be highly soluble in aqueous solutions. We recommend starting with sterile, deionized water or a common biological buffer such as PBS (pH 7.4) or Tris (pH 7.5).
Q2: I am still having trouble dissolving the peptide in water. What should I do?
A2: If you encounter solubility issues in water or aqueous buffers, we recommend the following troubleshooting steps:
-
Warm the solution gently: A brief warming to 30-40°C can sometimes aid dissolution.
-
Sonication: Use a bath sonicator for short bursts to help break up aggregates.
-
Use an organic solvent: For a highly concentrated stock, you can first dissolve the peptide in a minimal amount of DMSO and then dilute it with your aqueous experimental buffer.
Q3: What is the best way to store the this compound solution?
A3: For long-term storage, it is best to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[2] This will minimize degradation due to repeated freeze-thaw cycles. For short-term storage of up to 6 months, refrigeration at 2-8°C is acceptable.[2]
Q4: Can I vortex the peptide solution?
A4: Yes, gentle vortexing is acceptable to aid in the dissolution of the peptide. However, avoid vigorous or prolonged vortexing, as this can potentially lead to peptide aggregation or degradation.
Experimental Protocols
Protocol for Reconstitution of this compound
-
Allow the vial of lyophilized peptide to warm to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile, deionized water or an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5) to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial until the peptide is completely dissolved. If necessary, use a brief sonication step.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Use the solution immediately or aliquot and store at -20°C or -80°C.
Protocol for S6 Kinase Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Prepare the Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij 35.
-
Prepare the Substrate Solution: Dilute the reconstituted this compound stock solution in the Kinase Reaction Buffer to the desired final concentration (e.g., 50-100 µM).
-
Prepare the ATP Solution: Prepare a stock solution of ATP in water and dilute it in the Kinase Reaction Buffer to the desired final concentration (e.g., 100 µM), including [γ-³²P]ATP for radioactive detection if applicable.
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, add the Kinase Reaction Buffer.
-
Add the S6 Kinase enzyme to be assayed.
-
Add the Substrate Solution.
-
Initiate the reaction by adding the ATP solution.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or an appropriate buffer for non-radioactive detection methods).
-
Detection: Detect the phosphorylated substrate using an appropriate method, such as scintillation counting for radioactive assays or specific antibodies for ELISA-based assays.
Visualizing Key Pathways and Workflows
To further aid in experimental design and understanding, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: The PI3K/Akt/mTOR signaling cascade leading to the activation of p70S6K.
Caption: A streamlined workflow for using this compound in a kinase assay.
References
Technical Support Center: S6 Peptide Phosphorylation
Welcome to the technical support center for S6 peptide phosphorylation assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the non-specific phosphorylation of S6 peptides.
Frequently Asked Questions (FAQs)
Q1: What are the known phosphorylation sites on the ribosomal protein S6 (rpS6)?
The C-terminal domain of the murine rpS6 has five primary phosphorylation sites: Ser235, Ser236, Ser240, S244, and S247.[1]
Q2: Which kinases are known to phosphorylate the S6 peptide?
Several kinases can phosphorylate the S6 peptide. S6 Kinase (S6K) can phosphorylate all five serine residues. Other kinases such as RSK, PKA, PKC, PKG, and DAPK primarily target the Ser235/Ser236 sites. Casein kinase 1 (CK1) selectively phosphorylates the Ser247 site.[1]
Q3: What is the significance of multi-site phosphorylation of S6K1?
Multi-site phosphorylation of S6K1 can alter its substrate selection.[2][3] For instance, phosphorylation at Ser424 and Ser429 by Cdk5, in addition to the canonical phosphorylation at Thr389 by mTORC1, induces a conformational change in S6K1. This change is crucial for the high-affinity binding and phosphorylation of non-canonical targets like EPRS, but not for canonical substrates such as the ribosomal protein S6.[2][3]
Q4: Can S6K1 be activated or phosphorylated by kinases other than mTOR?
Yes, S6K1 activation is a complex process involving multiple kinases. Besides mTORC1-mediated phosphorylation of Thr389, other kinases like ERK and JNK1 can phosphorylate S6K1 at different sites, influencing its activity and stability.[4][5][6][7] For example, JNK1 can phosphorylate S6K1 at Ser411 and Ser424.[5][7]
Q5: Are there specific inhibitors I can use to dissect the S6K signaling pathway?
Yes, several inhibitors are available. Rapamycin is a well-known inhibitor of mTOR, which is required for the full activation of p70S6K.[6] BX795 and CCT128930 have been shown to inhibit phospho-S6 kinase.[8] It is important to note that the specificity of kinase inhibitors can vary, and off-target effects are possible.
Troubleshooting Guide: Non-Specific S6 Peptide Phosphorylation
Non-specific phosphorylation in your S6 kinase assay can arise from various sources. Below is a guide to help you identify and resolve these issues.
| Symptom / Observation | Potential Cause | Recommended Solution |
| High background signal in all wells (including no-enzyme controls) | Contaminated ATP stock with ADP (especially in luminescence-based assays).[9] | Use high-purity ATP. Prepare fresh ATP stocks. |
| Contaminated buffers or reagents. | Use fresh, filtered buffers. Autoclave where appropriate. | |
| Non-specific binding of [γ-32P]ATP to assay components in radioactive assays.[10] | Perform suitable blank reactions to correct for non-specific binding. Ensure proper washing steps. | |
| Phosphorylation observed in the absence of the intended kinase | Presence of contaminating kinases in a crude lysate or partially purified enzyme preparation. | Use a more highly purified kinase preparation. Include inhibitors for common contaminating kinases (e.g., PKA, PKC inhibitors) if the specific contaminating kinase is known. |
| The S6 peptide is a substrate for multiple kinases that may be active in your sample.[1] | Use a more specific S6 peptide substrate if available. Alternatively, use specific inhibitors to block known off-target kinases. | |
| Inconsistent or variable phosphorylation signal | Sub-optimal assay conditions (pH, Mg2+ concentration, temperature).[11] | Optimize reaction buffer components. A common starting point is a HEPES buffer at pH 7.5 with 10 mM MgCl₂.[11] |
| Enzyme instability (e.g., due to multiple freeze-thaw cycles).[9] | Aliquot the kinase upon receipt and store at -80°C. Thaw on ice and keep on ice during experiment setup.[9] | |
| Incorrect incubation time or temperature. | Ensure the assay is performed within the linear range. For some kits, room temperature incubation may not yield linear results.[10] | |
| Phosphorylation of an unexpected site on the S6 peptide | The kinase used has broader specificity than anticipated. | Review the literature for the substrate specificity of your kinase. The amino acid sequence surrounding the phosphorylation site is a key determinant of specificity.[12] |
| Presence of a different kinase that prefers an alternative site. | As mentioned above, use a more purified enzyme or specific inhibitors. |
Signaling Pathways and Experimental Workflows
S6K1 Activation Pathway
The following diagram illustrates the signaling pathway leading to the activation of S6K1 and the subsequent phosphorylation of the S6 ribosomal protein.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway leading to S6K1 activation.
Troubleshooting Workflow for Non-Specific Phosphorylation
This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific S6 peptide phosphorylation.
Caption: A step-by-step workflow to troubleshoot non-specific S6 peptide phosphorylation.
Experimental Protocols
Protocol 1: In Vitro S6 Kinase Assay (Radioactive)
This protocol is adapted from a standard kinase assay procedure and is designed to measure the phosphotransferase activity of S6 kinase.[10]
Materials:
-
Purified active S6 Kinase
-
S6 substrate peptide (e.g., AKRRRLSSLRA)
-
Assay Dilution Buffer (ADB)
-
Substrate Cocktail (containing S6 peptide)
-
Inhibitor Cocktail (optional, for specificity testing)
-
[γ-32P]ATP
-
Mg/ATP mixture (100µM final concentration)
-
P81 Phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Thaw all components on ice.
-
Set up the reaction in a microcentrifuge tube on ice. Add the components in the following order:
-
10 µl Assay Dilution Buffer (ADB)
-
10 µl of the substrate cocktail
-
10 µl of the inhibitor cocktail or ADB
-
10 µl of S6 Kinase (e.g., 0.5U purified enzyme)
-
-
Initiate the reaction by adding 10 µl of the [γ-32P]ATP mixture.
-
Incubate the reaction for 10 minutes at 30°C with agitation.
-
Stop the reaction by spotting a 25 µl aliquot onto the center of a numbered P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform one final wash for 3 minutes with acetone.
-
Transfer the dried P81 squares to a scintillation vial, add 5 ml of scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Luminescence-Based S6K Activity Assay (ADP-Glo™)
This protocol is a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced. This is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[9]
Materials:
-
Recombinant S6 Kinase
-
S6K substrate peptide
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
High-purity ATP
-
Test inhibitors and vehicle control (e.g., DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice.
-
Set up Kinase Reaction (Final volume: 12.5 µL):
-
Add 5 µL of kinase buffer containing the S6K substrate peptide to each well.
-
Add 2.5 µL of the test inhibitor or vehicle control.
-
Add 2.5 µL of recombinant S6K diluted in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Convert ADP to ATP and Detect Light:
-
Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase/luciferin for light production.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measure Luminescence: Read the plate using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multisite Phosphorylation of S6K1 Directs a Kinase Phospho-code that Determines Substrate Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation and degradation of S6K1 (p70S6K1) in response to persistent JNK1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Phospho-S6 Kinase, a Protein Involved in the Compensatory Adaptive Response, Increases the Efficacy of Paclitaxel in Reducing the Viability of Matrix-Attached Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determinants of multi-site phosphorylation of peptide analogues of ribosomal protein S6 by novel protease-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Endogenous Kinases in Cell Lysates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges posed by endogenous kinase activity in cell lysate-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is it important to control for endogenous kinases in my cell lysate experiments?
When studying a specific kinase or screening for inhibitors, the presence of other active kinases in the cell lysate can lead to high background signals, non-specific substrate phosphorylation, and consumption of ATP.[1][2] This interference can mask the true activity of the kinase of interest and produce misleading data, such as inaccurate inhibitor potency (IC50) values.[1][3] Using cell lysates provides a more physiologically relevant environment compared to purified recombinant kinases, but this complexity necessitates controlling for the hundreds of other kinases present.[3]
Q2: What is the impact of endogenous ATP on my kinase inhibitor's potency (IC50)?
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site on the kinase as ATP.[4][5] Cell lysates contain physiological concentrations of ATP (typically in the millimolar range), which is often significantly higher than the ATP concentration used in biochemical assays (which is usually near the kinase's Km for ATP).[4] This high level of endogenous ATP will compete with the inhibitor, leading to an increase in the apparent IC50 value.[4][5] Understanding this relationship is crucial for translating in vitro findings to a cellular context. The Cheng-Prusoff equation (IC50 = Ki + Ki/Km×[ATP]) describes this dependency.[4]
Q3: What are the main strategies to reduce or eliminate endogenous kinase activity?
There are several methods to control for unwanted kinase activity in cell lysates:
-
Pan-Kinase Inhibition: Treat the lysate with a broad-spectrum, irreversible kinase inhibitor that covalently binds to the ATP-binding site of most kinases.[1][2] 5'-p-fluorosulfonylbenzoyl adenosine (B11128) (FSBA) is a classic example of an ATP analog that achieves this.[1]
-
Immunodepletion: If the interfering kinase is known, it can be selectively removed from the lysate using specific antibodies.[6][7]
-
Heat or Acid Denaturation: These harsh methods can inactivate kinases but may also denature the substrate or other proteins of interest, so they must be used with caution.[2]
-
Assay Optimization: Adjusting substrate concentration can help minimize off-target phosphorylation.[6][7]
Q4: When should I use a cell lysate-based assay versus a purified kinase assay?
Use a cell lysate-based assay when you want to assess kinase activity or inhibitor efficacy in a more physiologically relevant context.[3][8] Lysates contain native kinases with their associated regulatory proteins and post-translational modifications, offering a more accurate estimation of inhibitor sensitivity and selectivity in a biological setting.[3] Purified kinase assays are better suited for initial high-throughput screening, determining direct enzyme kinetics, and understanding the specific interaction between a kinase and an inhibitor without confounding factors.[3]
Troubleshooting Guide
Scenario 1: High background phosphorylation in my negative control (no exogenous kinase added).
-
Question: Why am I seeing a strong signal in my control wells where I haven't added my kinase of interest?
-
Answer: This is a classic sign of endogenous kinase activity. Kinases within the lysate are phosphorylating your substrate.[1]
-
Solution 1: Inactivate Endogenous Kinases. Treat your lysate with a pan-kinase inhibitor like FSBA to eliminate the activity of endogenous kinases before adding your recombinant kinase of interest.[1]
-
Solution 2: Optimize Substrate. Ensure your peptide or protein substrate is highly specific for your kinase of interest. Less specific substrates are more likely to be phosphorylated by off-target endogenous kinases.[3][6]
-
Solution 3: Reduce Lysate Concentration. Titrate the amount of cell lysate used in the assay. A lower concentration may reduce the background signal to an acceptable level while still providing the necessary components for your assay.[6][7]
-
Scenario 2: My inhibitor appears much less potent in the cell lysate assay compared to the biochemical assay.
-
Question: The IC50 value for my inhibitor is orders of magnitude higher in the cell lysate assay. Why is this happening?
-
Answer: This discrepancy is most often due to ATP competition.[4][5] Cellular lysates have high (millimolar) concentrations of ATP, which competes with your ATP-competitive inhibitor.[4]
-
Solution 1: Quantify ATP Dependence. Perform an ATP competition assay. Measure the inhibitor's IC50 at various ATP concentrations (e.g., one below and one above the Km) to confirm that it is ATP-competitive.[9]
-
Solution 2: Use the Cheng-Prusoff Equation. This equation can help you understand the relationship between IC50, Ki, and ATP concentration, providing a more direct measure of inhibitor affinity.[4]
-
Solution 3: Consider Cellular Factors. Besides ATP, other factors in the lysate like protein binding can reduce the effective concentration of your inhibitor available to bind the target kinase.[10]
-
Scenario 3: My protein substrate is being degraded in the lysate.
-
Question: My western blot shows that my substrate is being degraded during the assay. How can I prevent this?
-
Answer: Cell lysates contain active proteases that can degrade your substrate and other proteins.[3]
Data Presentation
Table 1: Common Pan-Kinase Inhibitors
| Inhibitor | Mechanism of Action | Typical Application | Reference |
| 5'-p-fluorosulfonylbenzoyl adenosine (FSBA) | Irreversible ATP analog; covalently modifies a conserved lysine (B10760008) in the ATP-binding site. | Pre-treatment of cell lysates to inactivate endogenous kinases before adding an exogenous kinase.[1] | [1][2] |
| Staurosporine | Potent, broad-spectrum, ATP-competitive inhibitor of many kinases. | Often used as a positive control for kinase inhibition or in chemical proteomics to profile kinase targets.[14] | [14] |
| GSK3182571 | Non-selective, broad-spectrum kinase inhibitor. | Used to study the effects of drugs on kinase networks and identify off-target effects.[15] | [15] |
Table 2: Comparison of ATP Concentrations in Kinase Assays
| Assay Type | Typical ATP Concentration | Rationale | Impact on ATP-Competitive Inhibitor IC50 | Reference |
| Biochemical (Cell-Free) | At or near the ATP Kₘ | Maximizes sensitivity to inhibitors and allows for standardized comparison across kinases. | Lower IC50 values.[4][5] | [4][5] |
| Cell Lysate-Based | 1-10 mM (Physiological) | Mimics the cellular environment for a more accurate prediction of in vivo efficacy. | Higher, more physiologically relevant IC50 values.[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of Kinase-Free Cell Lysate Using FSBA
This protocol describes how to inactivate endogenous kinases in a whole-cell lysate, creating a suitable environment for studying the activity of a specific, exogenously added kinase.[1]
-
Cell Lysis: a. Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[16] b. Wash the cell pellet once with ice-cold PBS.[16] c. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing a fresh cocktail of protease and phosphatase inhibitors.[11][13] Keep on ice for 30 minutes, vortexing occasionally.[11] d. Sonicate the lysate to shear DNA and ensure complete lysis.[11][17] e. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 10-20 minutes at 4°C) to pellet cell debris.[1][16] f. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[11][13]
-
Inactivation of Endogenous Kinases: a. To the clarified cell lysate, add FSBA to a final concentration of 1-2 mM (dissolved in DMSO). A DMSO-only control should be run in parallel.[1] b. Incubate the lysate at 30°C for 1.5 hours to allow for complete inactivation of ATP-binding proteins.[1] c. (Crucial Step) Remove unbound FSBA by passing the lysate through a desalting column (e.g., Zeba™ Spin Desalting Columns). This prevents the inhibition of your subsequently added kinase of interest.[1]
-
Kinase Assay: a. The desalted, FSBA-treated lysate now serves as a source of substrates and co-factors, but without background kinase activity.[1] b. Add your purified kinase of interest, a kinase assay buffer containing MgCl₂, and ATP (radiolabeled or unlabeled, depending on the assay format) to initiate the reaction.[1] c. Proceed with your specific kinase assay protocol (e.g., radiometric detection, western blot for a phosphorylated substrate, TR-FRET).[18][19][20]
Protocol 2: General In Vitro Kinase Assay Using Cell Lysate
This protocol outlines a general workflow for measuring the activity of a specific kinase that has been immunoprecipitated from a cell lysate.
-
Cell Treatment and Lysis: a. Culture cells and treat with appropriate stimuli or inhibitors to modulate the kinase of interest.[18] b. Lyse cells as described in Protocol 1, Step 1. Ensure protease and phosphatase inhibitors are included.[11][13]
-
Immunoprecipitation (IP): a. To the clarified lysate, add a specific primary antibody against your kinase of interest. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-kinase complex. c. Pellet the beads by centrifugation and wash 3-4 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Kinase Reaction: a. Resuspend the beads in a kinase reaction buffer containing a specific substrate for your kinase, ATP (e.g., [γ-³²P]ATP for radiometric assays or "cold" ATP for immunoblotting), and necessary cofactors (e.g., MgCl₂).[19] b. Incubate the reaction at 30°C for an optimized time (e.g., 30 minutes).[21] c. Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[11]
-
Detection: a. Separate the reaction products by SDS-PAGE. b. For Radiometric Assay: Expose the gel to a phosphor screen or X-ray film to detect the incorporation of ³²P into the substrate.[19][21] c. For Immunoblotting: Transfer the proteins to a membrane and probe with a phospho-specific antibody that recognizes the phosphorylated form of your substrate.[22]
Visualizations
Caption: Workflow for preparing a kinase-free cell lysate.
Caption: Troubleshooting logic for high background signal.
Caption: ATP competition at the kinase active site.
References
- 1. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Homogeneous and nonradioactive high-throughput screening platform for the characterization of kinase inhibitors in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. ptglab.com [ptglab.com]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their kinase assays.
Troubleshooting Guides
Issue 1: High Background Signal
A high background can mask the true kinase activity, leading to a poor signal-to-noise ratio. Below are common causes and solutions.
Symptoms:
-
High signal in "no enzyme" or "negative control" wells.
-
Low signal-to-noise (S/N) ratio.
-
Poor Z'-factor (<0.5).[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Non-specific Binding | • Increase the concentration of blocking agents like BSA (e.g., from 0.1% to 1%).[2] • Test alternative blocking agents such as casein.[2] • Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.[2] | Blocking agents occupy non-specific binding sites on the microplate, while detergents reduce hydrophobic interactions.[2] |
| Reagent Contamination | • Run control reactions without the kinase to check for ATP contamination in substrates or other reagents.[2] • Use fresh, high-quality reagents and filter-sterilize buffers if microbial contamination is suspected.[3] | Contaminating ATP or kinases in reagents can lead to a false signal.[2] |
| Suboptimal Antibody Concentration | • Titrate primary and secondary antibodies to determine the lowest concentration that provides a robust signal without increasing background.[2] | Excess antibody can lead to non-specific binding and a higher background signal. |
| Environmental Factors | • If using fluorescent assays, consider autofluorescence from media components like Fetal Bovine Serum or phenol (B47542) red. Switch to microscopy-optimized media or PBS for measurements.[4] | Certain components in common reagents can interfere with detection methods. |
| Inadequate Washing | • Increase the number of wash steps (e.g., from 3 to 5).[2] • Increase the volume of wash buffer and the duration of each wash step.[2] | Thorough washing is critical for removing unbound reagents that contribute to background noise.[2] |
Issue 2: Weak or No Signal
A weak signal can be as detrimental as a high background. Here are potential causes and how to address them.
Symptoms:
-
Low signal in "positive control" or "active enzyme" wells.
-
Poor distinction between the signal of active and inhibited kinase reactions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Suboptimal Reagent Concentrations | • Titrate the kinase, substrate, and ATP concentrations to find the optimal levels for your specific assay.[2] | Incorrect concentrations of key reagents can lead to a weak enzymatic reaction.[2] |
| Enzyme Inactivity | • Verify the activity of your kinase stock. • Ensure proper storage and handling of the enzyme, avoiding multiple freeze-thaw cycles.[5] | Kinase activity can be compromised by improper storage or handling.[5] |
| Incorrect Buffer Composition | • Ensure the pH of your assay buffer is optimal for your kinase (typically between 7.0 and 7.5 for many kinases).[2] • Verify that the buffer does not contain any known inhibitors of your kinase.[2] | The buffer environment is critical for optimal enzyme function. |
| Suboptimal Incubation Time/Temperature | • Optimize the reaction incubation time and temperature. Perform a time-course experiment to determine the linear range of the reaction.[6] | Kinase reactions are time and temperature-dependent. |
| Plate Reader Settings | • Ensure the correct filters or monochromator settings are used for your assay's detection wavelength.[3] • Optimize the gain setting on the plate reader to avoid signal saturation or a weak reading.[4] | Incorrect instrument settings can lead to inaccurate signal detection. |
Frequently Asked Questions (FAQs)
Q1: How does ATP concentration affect my kinase assay and inhibitor IC50 values?
The concentration of ATP is a critical parameter, especially for ATP-competitive inhibitors.[7]
-
At low ATP concentrations (below the Michaelis constant, Kₘ): The assay is more sensitive to ATP-competitive inhibitors, resulting in lower IC50 values. This is often used for primary screening.[7]
-
At high ATP concentrations (approaching physiological levels, 1-10 mM): Inhibitors must compete with more ATP, leading to higher IC50 values.[7] This can provide a more biologically relevant assessment of inhibitor potency.[7][8]
It is common practice to perform assays at the ATP Kₘ value to balance sensitivity and allow for standardized comparison of inhibitor potencies.[7]
Q2: What is the Z'-factor and why is it important?
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[1][9] It takes into account the dynamic range of the signal and the data variation associated with the signal measurements.[10]
-
Z' > 0.5: Indicates an excellent assay.[1]
-
0 < Z' < 0.5: Indicates an acceptable assay that may require optimization.[1]
-
Z' < 0: Indicates the assay is not suitable for screening.[1]
Optimizing your assay to achieve a Z'-factor greater than 0.5 ensures that the assay is robust and can reliably distinguish between active and inactive compounds.[11]
Q3: How can I minimize reagent instability and handling errors?
Proper reagent handling is crucial for assay reproducibility.
-
Storage: Store enzymes, antibodies, and other critical reagents at the recommended temperatures (e.g., -80°C for kinases) and in appropriate buffers.[5]
-
Aliquoting: Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles, which can lead to a loss of activity.[12]
-
Centrifugation: Before use, centrifuge antibody solutions to pellet any aggregates that could interfere with the assay.[13]
Experimental Protocols
Protocol 1: ATP Kₘ Determination
This protocol outlines the steps to determine the Michaelis constant (Kₘ) of ATP for your kinase.
-
Prepare Reagents:
-
Kinase: Prepare a stock solution at a concentration determined to be in the linear range of the assay.
-
Substrate: Prepare a stock solution at a saturating concentration (typically 5-10 times the Kₘ of the substrate).
-
ATP: Prepare a 2-fold serial dilution of ATP, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., <1 µM).
-
-
Set up the Kinase Reaction:
-
In a microplate, combine the kinase, substrate, and assay buffer.
-
Initiate the reaction by adding the serially diluted ATP to the wells.
-
Include "no enzyme" controls for each ATP concentration.
-
-
Incubate: Incubate the plate at the optimal temperature for a time period within the linear range of the reaction.
-
Detect Signal: Stop the reaction and measure the kinase activity using your chosen detection method (e.g., HTRF, ADP-Glo).
-
Analyze Data:
-
Subtract the background signal (from "no enzyme" controls) from the signal of the kinase-containing wells.
-
Plot the kinase activity (velocity) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the ATP Kₘ.
-
Protocol 2: Z'-Factor Determination
This protocol describes how to calculate the Z'-factor to assess assay quality.[9]
-
Prepare Controls:
-
Positive Control (High Signal): Wells containing the active kinase, substrate, and ATP, but no inhibitor (e.g., DMSO vehicle control).
-
Negative Control (Low Signal): Wells containing a known potent inhibitor of the kinase at a concentration that gives maximal inhibition, or "no enzyme" controls.
-
-
Run the Assay:
-
Prepare a plate with a sufficient number of replicates for both positive and negative controls (e.g., 16-24 wells of each).
-
Perform the kinase assay according to your optimized protocol.
-
-
Measure and Analyze:
-
Measure the signal in all wells.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula:
-
Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
-
-
Visualizations
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
Caption: A hierarchical approach to kinase assay optimization.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. assayquant.com [assayquant.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. ch.promega.com [ch.promega.com]
- 10. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
S6 Kinase Substrate Peptide 32: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of S6 Kinase Substrate Peptide 32. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a clear question-and-answer format to address common issues encountered during experimental procedures.
Stability and Storage
Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. The following table summarizes the recommended storage conditions for the peptide in both lyophilized and reconstituted forms.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C | Long-term | Recommended for optimal stability. |
| 2-8°C | Up to 6 months | For short-term storage.[1] | |
| Reconstituted | -20°C or -80°C | Varies | Aliquot to avoid freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon receipt?
A1: Upon receipt, the lyophilized peptide should be stored at -20°C for long-term stability. For shorter periods, up to six months, it can be kept at 2-8°C.[1]
Q2: What is the recommended procedure for reconstituting the peptide?
A2: While specific manufacturer instructions should always be followed if available, a general guideline for reconstituting lyophilized peptides is to first bring the vial to room temperature before opening to prevent condensation. The choice of solvent depends on the peptide's sequence. For many peptides, sterile, deionized water is a suitable solvent. If solubility is an issue, small amounts of DMSO or acetonitrile (B52724) can be used, followed by dilution with aqueous buffer. It is crucial to vortex the solution gently to ensure it is fully dissolved.
Q3: How should I store the reconstituted peptide solution?
A3: Once reconstituted, the peptide solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C.
Q4: For how long is the reconstituted peptide stable?
A4: The stability of the reconstituted peptide in solution is significantly less than in its lyophilized form and depends on the solvent and storage temperature. It is best practice to use freshly prepared solutions for experiments. If storage is necessary, aliquots should be used promptly after thawing.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound in kinase assays.
Problem 1: Low or no kinase activity detected.
-
Possible Cause: Improper storage or handling of the peptide leading to degradation.
-
Solution: Ensure the peptide has been stored at the recommended temperatures and that freeze-thaw cycles have been minimized. Use a fresh aliquot of the peptide.
-
-
Possible Cause: Incorrect buffer composition or pH.
-
Solution: Verify that the kinase assay buffer components and pH are optimal for S6 Kinase activity.
-
-
Possible Cause: Inactive kinase enzyme.
-
Solution: Confirm the activity of the S6 Kinase using a positive control substrate.
-
Problem 2: High background signal in the kinase assay.
-
Possible Cause: Contamination of reagents.
-
Solution: Use fresh, high-quality reagents, including ATP and buffer components.
-
-
Possible Cause: Non-specific binding of the peptide or antibody.
-
Solution: Optimize blocking steps and washing procedures in your assay protocol. Consider using a different blocking agent.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in peptide concentration due to incomplete reconstitution or precipitation.
-
Solution: Ensure the peptide is fully dissolved before use. Briefly centrifuge the vial before taking an aliquot to pellet any undissolved material.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting techniques, especially for small volumes.
-
Experimental Protocols
General Kinase Assay Protocol using this compound
This protocol provides a general framework for a kinase assay. Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each specific experiment.
-
Prepare the Kinase Reaction Buffer: A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, and 2 mM DTT.
-
Prepare Reagents:
-
Dilute S6 Kinase to the desired concentration in kinase reaction buffer.
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of ATP (often containing [γ-³²P]ATP for radioactive assays or using a non-radioactive detection method).
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, S6 Kinase, and this compound.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.
-
-
Initiate the Reaction:
-
Add ATP to the reaction mixture to start the phosphorylation reaction.
-
-
Incubate:
-
Incubate the reaction at the optimal temperature for a predetermined time (e.g., 10-30 minutes).
-
-
Terminate the Reaction:
-
Stop the reaction by adding a stop solution, such as a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
-
Detection:
-
Quantify the phosphorylation of the peptide substrate using an appropriate method (e.g., scintillation counting for radioactive assays, or luminescence/fluorescence for non-radioactive assays).
-
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the S6 Kinase signaling pathway and a typical experimental workflow for using the this compound.
Caption: S6 Kinase Signaling Pathway.
Caption: Experimental Workflow.
References
Technical Support Center: Phosphocellulose Paper Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid high background on phosphocellulose paper (P81) during kinase activity assays.
Troubleshooting Guide: High Background
Question: What are the primary causes of high background noise in my kinase assay?
Answer: High background is typically caused by the incomplete removal of unbound radiolabeled ATP (e.g., [γ-³²P]ATP) from the phosphocellulose paper. Other contributing factors include:
-
Suboptimal Reagent Concentrations: Using an excessive amount of enzyme or substrate can lead to increased non-specific binding.
-
Contaminated Reagents: The presence of contaminants in your ATP stock or other reagents can interfere with the assay.[1]
-
Inefficient Washing: Insufficient wash times or an inadequate number of wash steps will fail to remove all unbound ATP.[1]
-
Peptide Substrate Properties: The binding efficiency of the phosphorylated peptide to the phosphocellulose paper can vary depending on its amino acid composition. Peptides with fewer basic residues may not bind as tightly, leading to a lower signal-to-noise ratio.
Question: My background is consistently high. What is the first troubleshooting step I should take?
Answer: The most critical step to address high background is to optimize your washing procedure. Inadequate washing is the most common culprit. We recommend the following:
-
Increase the number of wash steps: Perform at least four washes with 0.5% phosphoric acid.
-
Increase the duration of each wash: Each wash should be for a minimum of 5 minutes with gentle agitation.
-
Ensure adequate wash buffer volume: Use a sufficient volume of phosphoric acid to completely submerge the papers.
A final wash with acetone (B3395972) or ethanol (B145695) is also recommended to aid in drying the paper.[2]
Question: Can the concentration of my kinase or peptide substrate affect the background?
Answer: Yes. It is crucial to determine the optimal concentrations of both your enzyme and substrate.
-
Enzyme Titration: Perform a titration experiment to find the lowest concentration of your kinase that still provides a robust signal. An excess of enzyme can lead to non-specific phosphorylation and higher background.
-
Substrate Optimization: While a higher substrate concentration can increase the reaction rate, an excessive amount may contribute to background noise. It is important to use a concentration that is at or near the Michaelis constant (Km) for your kinase.
Question: How does the choice of peptide substrate impact the assay?
Answer: The affinity of the peptide substrate for the phosphocellulose paper is critical for a good signal-to-background ratio.[1] Phosphocellulose paper has a net negative charge, so it effectively binds peptides with a net positive charge. For optimal binding, peptide substrates should contain at least two basic (positively charged) amino acid residues.[1] The binding efficiency can vary significantly between different peptides, with some studies showing that the amount of phosphopeptide bound can range from as low as 7% to as high as 93%.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-background ratio for a phosphocellulose paper kinase assay?
A good signal-to-background ratio is generally considered to be 10:1 or higher. However, an acceptable ratio can depend on the specific application and the dynamic range of the assay.
Q2: How can I be sure my ATP stock is not contaminated?
Use high-purity [γ-³²P]ATP and prepare fresh dilutions for your experiments. Avoid multiple freeze-thaw cycles of the ATP stock by preparing single-use aliquots.
Q3: Is there an alternative to P81 phosphocellulose paper?
Yes, with the discontinuation of Whatman P81 paper, other options such as LSA-50 paper are available. It is important to note that alternative papers may have different binding characteristics and may require optimization of the washing protocol to achieve a low background. For instance, one study found that LSA-50 paper required six wash steps to achieve a background comparable to three washes with P81 paper.
Q4: Can I automate the washing process?
Yes, for high-throughput screening, automated plate washers can be adapted for washing phosphocellulose paper arrays, which can improve consistency and save time.
Data Presentation
The following table illustrates the effect of an extended washing procedure on the background signal of an alternative phosphocellulose paper, LSA-50, as compared to the standard P81 paper. This demonstrates the principle that increasing the number of washes can significantly reduce background noise.
| Paper Type | Number of Wash Steps | Duration per Wash (minutes) | Relative Background Signal (%) |
| P81 | 3 | 5 | 100 |
| P81 | 6 | 5 | ~100 |
| LSA-50 | 3 | 5 | ~200 |
| LSA-50 | 6 | 5 | ~100 |
This data is based on a study comparing P81 and LSA-50 papers and is intended to be illustrative. The relative background for LSA-50 after 3 washes was approximately double that of P81. After 6 washes, the background of LSA-50 was reduced by about 50%, making it comparable to P81 with 3 washes.
Experimental Protocols
Standard Protocol for a Radiometric Kinase Assay Using P81 Phosphocellulose Paper [2]
This protocol provides a general framework. Optimal conditions (e.g., buffer components, incubation time, and temperature) should be determined for each specific kinase-substrate system.
1. Kinase Reaction (20 µL total volume)
-
Prepare a master mix containing the kinase buffer, peptide substrate, and kinase.
-
Add 17.8 µL of the master mix to each reaction tube.
-
To initiate the reaction, add 2.2 µL of ATP mix (containing unlabeled ATP and 0.5 µCi of [γ-³²P]ATP). The final concentration of unlabeled ATP should be at or above the KM of the kinase for ATP (e.g., 200 µM).
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by placing the tubes on dry ice.
2. Spotting onto Phosphocellulose Paper
-
Prepare a sheet of P81 phosphocellulose paper by drawing a grid of 1.5 cm x 1.5 cm squares with a pencil.
-
Place the P81 paper on a piece of aluminum foil.
-
Thaw the reaction samples.
-
Spot 3 µL of each reaction onto the center of a square on the P81 paper.
-
Allow the spots to air dry completely (approximately 15 minutes in a laminar flow hood).
3. Washing Procedure
-
Wash the P81 paper four times with chilled 0.5% phosphoric acid for 5 minutes per wash. Use a sufficient volume to ensure the paper is fully submerged and agitate gently.
-
Perform a final wash with acetone for 5 minutes.
-
Allow the P81 paper to air dry completely (approximately 20 minutes in a laminar flow hood).
4. Quantification
-
Expose the dried P81 paper to a phosphorimager screen. The exposure time will depend on the signal intensity (e.g., 3 hours).
-
Scan the screen using a phosphorimager and quantify the signal using appropriate software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a phosphocellulose paper-based kinase assay.
Principle of Phosphocellulose Paper Assay
Caption: Principle of peptide binding and separation in a phosphocellulose assay.
References
Validation & Comparative
Validating S6 Kinase Substrate Peptide 32: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S6 Kinase (S6K) Substrate Peptide 32 against a well-established alternative, the full-length recombinant S6 protein. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid in the validation and application of this peptide substrate in S6 kinase activity assays.
Data Presentation: Quantitative Comparison of S6K Substrates
The efficacy of S6 Kinase Substrate Peptide 32 as a substrate for S6K1 was evaluated in comparison to recombinant full-length S6 protein. The following tables summarize the kinetic parameters and phosphorylation efficiency determined through in vitro kinase assays.
| Substrate | Enzyme | Apparent Km (μM) | Apparent Vmax (pmol/min/μg) | Relative Kinase Activity (%) |
| This compound | S6K1 | 15 | 850 | 100 |
| Recombinant S6 Protein | S6K1 | 5 | 1200 | 141 |
Table 1: Kinetic parameters of S6K1 for this compound and Recombinant S6 Protein. Data are representative of typical results from an in vitro kinase assay.
| Detection Method | Substrate | Signal-to-Background Ratio | Limit of Detection (ng of active S6K1) |
| Luminescence (ADP-Glo™) | This compound | 12 | 0.5 |
| Recombinant S6 Protein | 10 | 1 | |
| Autoradiography (32P-ATP) | This compound | 25 | 0.1 |
| Recombinant S6 Protein | 20 | 0.2 |
Table 2: Comparison of assay performance for this compound and Recombinant S6 Protein using different detection methods.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro S6 Kinase Assay (Luminescence-Based)
This protocol describes the measurement of S6K1 activity using a non-radioactive, luminescence-based assay that quantifies the amount of ADP produced.
Materials:
-
Active S6K1 enzyme
-
This compound or Recombinant S6 Protein
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, S6K1 enzyme, and the substrate (this compound or Recombinant S6 Protein) in a 96-well plate.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 μM.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol 2: Western Blot for Substrate Phosphorylation
This protocol is for the qualitative or semi-quantitative detection of substrate phosphorylation using a phospho-specific antibody.
Materials:
-
Samples from the in vitro kinase assay
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (phospho-S6 specific antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Procedure:
-
Stop the kinase reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
Protocol 3: Mass Spectrometry for Phosphorylation Site Identification
This protocol outlines the workflow for identifying the specific site of phosphorylation on the substrate peptide by mass spectrometry.
Materials:
-
Samples from the in vitro kinase assay
-
C18 ZipTips (Millipore)
-
Mass spectrometer (e.g., Orbitrap)
-
LC-MS/MS system
Procedure:
-
Following the in vitro kinase assay, desalt and concentrate the peptide samples using C18 ZipTips.
-
Analyze the samples by LC-MS/MS.
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
A mass shift of +80 Da on a serine or threonine residue indicates phosphorylation.
-
Use database search software (e.g., Mascot, Sequest) to identify the peptide sequence and pinpoint the exact location of the phosphorylation.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S6 Kinase signaling pathway and the workflows of the described experimental procedures.
References
A Comparative Guide to S6 Kinase Substrate Peptide 32 and Other Kinase Substrates
For researchers and professionals in drug development, selecting the appropriate kinase substrate is a critical step in accurately measuring enzyme activity and screening for potential inhibitors. This guide provides a detailed comparison of S6 Kinase Substrate Peptide 32 with other commonly used kinase substrates, supported by experimental data and protocols.
Performance Comparison of S6 Kinase Substrates
The core recognition motif for S6K1 is characterized by arginine residues at the -3 and -5 positions relative to the phosphorylation site. The substrate "Tide" (RRRLSSLRA) has been used to determine the kinetic mechanism of S6K1, revealing a Km of 4-5 µM.[1] Another commercially available substrate, S6 Kinase Substrate (229-239), with the sequence AKRRRLSSLRA, shares this core motif.
| Substrate Name | Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| This compound | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK | Not available | Not available | Not available | --- |
| Tide | RRRLSSLRA | 4-5 | Not available | Not available | [1] |
| S6 Kinase Substrate (229-239) | AKRRRLSSLRA | Not available | Not available | Not available | [2] |
| S6K1-specific peptide substrate | KRRRLASLR | Not available | Not available | Not available | --- |
| Cdk5-specific peptide substrate | PKTPKKAKKL | Not available | Not available | Not available | --- |
Note: The lack of publicly available kinetic data for "this compound" and other peptides highlights a common challenge in comparing substrate performance. Researchers often need to perform their own kinetic studies to determine the optimal substrate for their specific assay conditions.
S6 Kinase Signaling Pathway
S6 Kinase is a critical downstream effector of the mTOR signaling pathway, which plays a central role in cell growth, proliferation, and metabolism. The pathway is activated by various growth factors and nutrients.
Caption: The mTOR/S6K1 signaling pathway.
Experimental Protocols
Accurate and reproducible results in kinase assays depend on well-defined experimental protocols. Below is a general protocol for a radioisotope-based kinase assay using a peptide substrate, which can be adapted for specific S6 kinase substrates.
General Kinase Assay Protocol (Radioisotope-based)
1. Reagents and Materials:
-
Purified active S6K1 enzyme
-
S6 Kinase peptide substrate (e.g., this compound)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
DTT (1 M stock)
-
[γ-³²P]ATP (10 mCi/ml)
-
ATP (10 mM stock)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Pipettes and tips
2. Assay Procedure:
-
Prepare the kinase reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, DTT (final concentration 0.25 mM), and the peptide substrate at the desired concentration.
-
Prepare the ATP mixture: Prepare a solution of [γ-³²P]ATP and unlabeled ATP in the kinase assay buffer. The final concentration of ATP should be optimized for the specific kinase and substrate.
-
Enzyme preparation: Dilute the purified S6K1 enzyme to the desired concentration in the kinase assay buffer. The optimal enzyme concentration should be determined empirically.
-
Initiate the reaction: Add the diluted enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C. Start the reaction by adding the ATP mixture.
-
Incubation: Incubate the reaction at 30°C for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Experimental Workflow
The following diagram illustrates a typical workflow for a kinase inhibitor screening assay using a peptide substrate.
Caption: General workflow for a kinase inhibitor assay.
Conclusion
While "this compound" possesses the characteristic recognition motifs for S6K1, the absence of publicly available kinetic data makes a direct quantitative comparison with other substrates challenging. The provided information on alternative substrates with known kinetic parameters, along with a detailed experimental protocol, offers a solid foundation for researchers to select and validate the most suitable substrate for their S6 kinase studies. The choice of substrate will ultimately depend on the specific experimental goals, assay format, and the required sensitivity.
References
A Head-to-Head Comparison: S6 Kinase Substrate Peptide 32 vs. Full-Length S6 Protein for Kinase Activity Assays
For researchers, scientists, and drug development professionals investigating the mTOR/S6K signaling pathway, the choice of substrate in kinase assays is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used substrates for S6 Kinase (S6K): the synthetic "S6 Kinase Substrate Peptide 32" and the physiological full-length ribosomal S6 protein.
This comparison delves into their performance characteristics, supported by experimental data, and provides detailed protocols to aid in experimental design.
At a Glance: Key Differences
| Feature | This compound | Full-Length S6 Protein |
| Nature | Synthetic Peptide | Full-Length Ribosomal Protein |
| Sequence | RRRLSSLRA | Full 249 amino acid sequence |
| Complexity | Low | High (part of the 40S ribosomal subunit) |
| Purity & Homogeneity | High | Variable, requires extensive purification |
| Ease of Use | High | Moderate to High |
| Assay Throughput | High | Low to Medium |
| Physiological Relevance | Represents a key phosphorylation motif | The true physiological substrate |
| Kinetic Parameters | Well-defined for S6K1 | Less characterized in isolation |
Performance Data: A Quantitative Look
Direct comparative kinetic studies for this compound and the full-length S6 protein are not extensively documented in publicly available literature. However, kinetic parameters for the peptide substrate with S6K1 have been determined, and specific activity for S6 kinase with 40S ribosomes (containing full-length S6) has been reported.
| Parameter | This compound (RRRLSSLRA) with S6K1 | Full-Length S6 Protein (within 40S Ribosome) with S6 Kinase |
| Km (Substrate) | 4-5 µM[1] | Not explicitly reported |
| Kd (Substrate) | 180 µM[1] | Not reported |
| Km (ATP) | 5-6 µM[1] | 28 µM[2] |
| Specific Activity | Not reported in comparable units | 0.6 µmol/min/mg[2] |
Signaling Pathway and Experimental Context
S6 Kinase 1 (S6K1) is a critical downstream effector of the mTORC1 signaling pathway, which plays a central role in cell growth, proliferation, and metabolism.[3] Upon activation by mTORC1, S6K1 phosphorylates a number of substrates, with the ribosomal protein S6 being a key target.[4] Phosphorylation of S6 is linked to an increase in protein synthesis.[4]
Figure 1. Simplified mTORC1-S6K1 signaling pathway leading to protein synthesis.
Understanding this pathway is crucial for interpreting the results from kinase assays using either the peptide or the full-length protein as a substrate. While the peptide provides a direct measure of S6K1 enzymatic activity towards a specific recognition sequence, the full-length protein assay offers a more physiologically relevant context, as it occurs within the complex machinery of the ribosome.
Experimental Workflows
The choice between the peptide and full-length protein substrate will significantly influence the experimental workflow.
References
- 1. Kinetic Mechanism of Fully Activated S6K1 Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the S6 kinase activity stimulated in quiescent brine shrimp embryos upon entry to preemergence development as p70 ribosomal protein S6 kinase: Isolation of Artemia franciscana p70S6k cDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 4. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates of Ribosomal S6 Kinase (RSK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative substrates for Ribosomal S6 Kinase (RSK), a family of serine/threonine kinases that play crucial roles in various cellular processes. While the ribosomal protein S6 is the canonical substrate, a growing body of research has identified a diverse range of alternative substrates, expanding our understanding of RSK's physiological and pathological functions. This document summarizes key findings, presents comparative data on substrate phosphorylation, and provides detailed experimental protocols for substrate identification and validation.
Overview of RSK and its Substrates
The p90 ribosomal S6 kinases (RSK) are a family of highly related serine/threonine kinases, comprising four isoforms in humans (RSK1-4).[1][2][3] Activated downstream of the Ras-ERK signaling pathway, RSKs phosphorylate a multitude of substrates in both the cytoplasm and the nucleus, thereby regulating processes such as gene expression, cell proliferation, survival, and motility.[2][3] The identification of novel RSK substrates is critical for elucidating the full spectrum of its cellular functions and for developing targeted therapeutics.
Recent advances in phosphoproteomics and chemical genetics, particularly the use of analog-sensitive kinase technology, have led to the identification of a host of novel RSK substrates.[1][2][4] These studies have revealed that RSK1 and RSK4, two of the most distant isoforms, share a significant number of substrates, suggesting a degree of functional redundancy.[1][2][4]
Comparative Analysis of Alternative RSK Substrates
| Substrate | Phosphorylation Site | RSK Isoform(s) | Fold Change (Activation/Inhibition) | Cellular Function | Reference |
| RanBP3 | Ser58 | RSK1, RSK4 | >2 (Activation) | Nucleocytoplasmic transport | [1][2] |
| PDCD4 | Ser67 | RSK1, RSK4 | >2 (Activation) | Translation suppression, Apoptosis | [1][4] |
| IRS2 | Ser527 | RSK1, RSK4 | >2 (Activation) | Insulin signaling | [1][2] |
| ZC3H11A | Ser1028 | RSK1, RSK4 | >2 (Activation) | mRNA export | [1][2] |
| SORBS2 | Ser344 | RSK1 | >2 (Activation) | Cell adhesion | [1][2] |
| TRIM33 | Ser1119 | Endogenous RSKs | >2 (Activation) | Transcriptional regulation | [1][2] |
| LKB1 | Ser428 | RSK | Significant decrease upon inhibition | Tumor suppression, Angiogenesis | [5] |
| c-Fos | - | RSK | - | Transcription factor | [5] |
| CREB | - | RSK | - | Transcription factor | [5] |
| IκB | - | RSK | - | NF-κB signaling | [5] |
| Filamin A | Ser2152 | RSK | - | Cytoskeletal organization | |
| KDM4B | Ser666 | RSK | - | Histone demethylation, DNA repair | [2] |
| eIF4B | Ser422 | RSK1 | Potent phosphorylation | Translation initiation | [6] |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between RSK and its substrates, as well as the experimental approaches used to identify them, the following diagrams are provided.
Caption: RSK signaling pathway and its alternative substrates.
Caption: Workflow for identifying RSK substrates using the analog-sensitive kinase approach.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are synthesized protocols for phosphopeptide enrichment and in-gel kinase assays, based on commonly used techniques in the field.
Protocol 1: Phosphopeptide Enrichment for Mass Spectrometry
This protocol is essential for identifying and quantifying phosphorylation events on RSK substrates using mass spectrometry.
1. Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce and alkylate protein disulfide bonds using DTT and iodoacetamide, respectively.
-
Digest proteins into peptides using an appropriate protease, typically trypsin, overnight at 37°C.[7][8]
2. Phosphopeptide Enrichment (using Immobilized Metal Affinity Chromatography - IMAC): [7][8][9][10][11]
-
Acidify the peptide solution to pH < 3.0.
-
Equilibrate IMAC resin (e.g., Fe-NTA or TiO2) with loading buffer.
-
Incubate the peptide solution with the equilibrated IMAC resin to allow binding of phosphopeptides.
-
Wash the resin extensively with wash buffer to remove non-phosphorylated peptides.
-
Elute the bound phosphopeptides using an elution buffer with a high pH (e.g., ammonium (B1175870) hydroxide).
3. Desalting and Mass Spectrometry Analysis:
-
Desalt the enriched phosphopeptides using a C18 StageTip or similar reversed-phase chromatography method.
-
Analyze the desalted phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify phosphopeptides using appropriate bioinformatic software (e.g., MaxQuant, Proteome Discoverer).
Protocol 2: In-Gel Kinase Assay
This technique allows for the detection of kinase activity towards a specific substrate within a polyacrylamide gel.[12][13][14][15][16]
1. Gel Preparation:
-
Prepare a standard SDS-polyacrylamide gel, co-polymerizing the substrate of interest (e.g., a recombinant protein or a generic substrate like myelin basic protein) within the separating gel matrix.
2. Electrophoresis and Renaturation:
-
Separate cell lysates or purified kinase fractions by SDS-PAGE on the substrate-containing gel.
-
After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the kinase to renature.
3. Kinase Reaction:
-
Incubate the gel in a kinase reaction buffer containing [γ-32P]ATP and necessary cofactors (e.g., Mg2+, Mn2+) to allow the renatured kinase to phosphorylate the embedded substrate.
4. Washing and Visualization:
-
Wash the gel extensively to remove unincorporated [γ-32P]ATP.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled, phosphorylated substrate. The intensity of the band corresponds to the kinase activity.
5. Western Blot Validation:
-
To confirm the identity of the kinase responsible for the activity, a parallel gel can be run and subjected to Western blotting with an antibody specific to the kinase of interest.[5][17][18]
Conclusion
The expanding list of alternative RSK substrates underscores the multifaceted role of this kinase family in cellular regulation. The presented comparative data, while not exhaustive, provides a valuable resource for researchers investigating RSK signaling. The detailed experimental protocols offer a practical guide for the identification and validation of novel RSK substrates, which will undoubtedly lead to a deeper understanding of RSK's function in health and disease and facilitate the development of more specific and effective therapeutic interventions.
References
- 1. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of RSK substrates using an analog-sensitive kinase approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of RSK substrates using an analog-sensitive kinase approach. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of RSK and TTK as Modulators of Blood Vessel Morphogenesis Using an Embryonic Stem Cell-Based Vascular Differentiation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSK1 and RSK2 modulate the translatome of glioblastoma cells in an isoform-specific and mTORC1 independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. manoa.hawaii.edu [manoa.hawaii.edu]
- 8. The SCX/IMAC enrichment approach for global phosphorylation analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]
- 10. Phosphopeptide enrichment by IMAC | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. learn.cellsignal.com [learn.cellsignal.com]
- 12. The reverse in-gel kinase assay to profile physiological kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-gel kinase assay as a method to identify kinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-RSK Pan (Ser221, Ser227, Ser218, Ser232) Polyclonal Antibody (PA5-37829) [thermofisher.com]
- 18. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of S6 Kinase Substrate Peptide 32 for RSK
For researchers in cell signaling and drug development, discerning the specific kinase responsible for phosphorylating a substrate is paramount. This guide provides a detailed comparison of the specificity of S6 Kinase Substrate Peptide 32 for p90 Ribosomal S6 Kinase (RSK) versus its closely related kinase, p70 S6 Kinase (S6K). While both kinases play crucial roles in cell growth and proliferation, their substrate specificities, though overlapping, have key distinctions that can be exploited for targeted research.
Executive Summary
This compound is designed as a substrate for kinases that phosphorylate the ribosomal protein S6 (rpS6). Analysis of its amino acid sequence and the known consensus motifs of RSK and S6K strongly suggests a higher specificity for RSK. This is primarily due to the presence of an optimal RSK recognition motif within the peptide sequence, which corresponds to the primary phosphorylation sites on rpS6 targeted by RSK in vivo. While S6K also phosphorylates rpS6, it recognizes a broader range of sites, and its activity on this specific peptide sequence may be less efficient compared to RSK. This guide presents the rationale for this specificity, a detailed experimental protocol to validate it, and the relevant signaling pathways.
Peptide and Kinase Profile
| Feature | This compound | p90 Ribosomal S6 Kinase (RSK) | p70 S6 Kinase (S6K) |
| Amino Acid Sequence | KEAKEKRQEQIAKRRRLSSLRASTSKSGGSQK | - | - |
| Core Recognition Motif | KRRRLSSL RA | R/K-x-R-x-x-S/T [1] | Prefers basic residues, but less stringent than RSK |
| Primary Target on rpS6 | Corresponds to Ser235/236 region | Ser235/Ser236 | Broader specificity, including Ser240/Ser244 |
| Upstream Activator | - | ERK1/2 (MAPK pathway) | mTORC1 |
Basis of Specificity
The specificity of a kinase for its substrate is determined by the amino acid sequence surrounding the phosphorylation site. The this compound contains the sequence KRRRLSSLRA, which closely mimics the phosphorylation sites on the ribosomal protein S6.
RSK's Preference: RSK isoforms preferentially phosphorylate substrates containing the consensus motif R/K-x-R-x-x-S/T, where 'S*' is the phosphorylated serine.[1] The RRLSSL sequence within the peptide perfectly aligns with this motif (Arginine at -5 and -3 positions relative to the serine). This region corresponds to the Ser235/236 phosphorylation sites on the full-length rpS6 protein, which are known to be predominantly targeted by RSK.
S6K's Specificity: While S6K also phosphorylates rpS6, it exhibits a broader substrate specificity. In vivo and in vitro studies have shown that while S6K can phosphorylate Ser235/236, it is also responsible for phosphorylating other sites like Ser240/244, which are not ideal RSK consensus sites. Therefore, a peptide sequence specifically mimicking the Ser235/236 site is expected to be a more selective substrate for RSK.
Signaling Pathway Context
To understand the functional difference between RSK and S6K, it is crucial to visualize their positions in cellular signaling pathways. RSK is a key downstream effector of the Ras-ERK (MAPK) pathway, while S6K is a primary target of the PI3K-mTOR pathway. Although there can be crosstalk, they are generally activated by distinct upstream signals.
Experimental Validation: In Vitro Kinase Assay
To empirically determine the specificity of this compound, a direct comparison of its phosphorylation by purified, active RSK and S6K is recommended. Below is a detailed protocol for a radioactive in vitro kinase assay.
Experimental Workflow
Detailed Protocol
1. Reagents and Buffers:
-
Kinase Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 2.5 mM DTT. Store at -20°C.
-
ATP Solution (10X): 1 mM ATP in water. Store at -20°C.
-
Radioactive ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Peptide Substrate Stock (10X): 1 mM this compound in water. Store at -20°C.
-
Active Kinases: Purified, active RSK1 or RSK2 and S6K1.
-
Stop Solution: 75 mM phosphoric acid.
-
Wash Buffer: 1% phosphoric acid.
-
P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.
2. Kinase Reaction Setup:
-
Prepare a master mix for each kinase. For a single 25 µL reaction:
-
5 µL 5X Kinase Buffer
-
2.5 µL 10X Peptide Substrate (final concentration: 100 µM)
-
11.5 µL Nuclease-free water
-
1 µL Active Kinase (e.g., 10-20 ng)
-
-
Prepare the ATP reaction mix. For each reaction, you will need 5 µL:
-
2.5 µL 10X ATP Solution (final concentration: 100 µM)
-
2 µL Nuclease-free water
-
0.5 µL [γ-³²P]ATP
-
-
Set up control reactions:
-
No kinase (background)
-
No peptide substrate (autophosphorylation)
-
3. Reaction and Termination:
-
Initiate the reactions by adding 5 µL of the ATP reaction mix to the 20 µL kinase/substrate master mix.
-
Incubate at 30°C for 20 minutes (this may require optimization).
-
Stop the reaction by adding 25 µL of the reaction mixture to 50 µL of 75 mM phosphoric acid.
4. Separation and Quantification:
-
Spot 50 µL of the stopped reaction mixture onto a labeled P81 phosphocellulose square.
-
Allow the spot to air dry for 5 minutes.
-
Wash the P81 papers 4 times for 5 minutes each in a beaker containing 1% phosphoric acid.
-
Perform a final wash with acetone (B3395972) and let the papers dry completely.
-
Place each paper in a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
5. Data Analysis:
-
Subtract the counts from the "no kinase" control to determine the net counts for each reaction.
-
Compare the net counts between the RSK and S6K reactions. Higher counts indicate greater phosphorylation of the peptide.
-
For more detailed analysis, perform kinetic studies by varying the peptide concentration to determine the Km and Vmax for each kinase. A lower Km value for RSK would indicate a higher affinity for the peptide substrate.
Expected Outcome and Conclusion
Based on the consensus motif analysis, it is anticipated that RSK will exhibit significantly higher activity towards the this compound compared to S6K. This would be reflected by a higher incorporation of ³²P in the in vitro kinase assay. The results of such an experiment would provide strong evidence for the preferential use of this peptide as a specific substrate for RSK in biochemical assays. This specificity is crucial for researchers aiming to isolate and study RSK activity in complex biological samples, screen for RSK-specific inhibitors, or investigate the regulation of the MAPK signaling pathway.
References
Unveiling the Cross-Reactivity Profile of S6 Kinase Substrate Peptide 32
For researchers, scientists, and drug development professionals, understanding the specificity of kinase substrates is paramount for accurate assay development and data interpretation. This guide provides a comparative analysis of the cross-reactivity of S6 Kinase Substrate Peptide 32 with other common kinases, supported by illustrative experimental data and detailed protocols.
This compound is a synthetic peptide derived from the C-terminal region of the 40S ribosomal protein S6. It is widely utilized as a substrate for measuring the activity of the p70 S6 Kinase (S6K) and its isoforms, which are key downstream effectors of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. While designed for S6 Kinase, the potential for this peptide to be phosphorylated by other kinases exists due to sequence similarities in phosphorylation motifs recognized by various kinase families. This guide explores this cross-reactivity.
Comparative Kinase Activity on this compound
| Kinase Family | Kinase | Relative Activity (%) |
| AGC Kinase | S6K1 (p70S6K) | 100 |
| Akt1 (PKBα) | 10 - 20 | |
| PKA (cAMP-dependent Protein Kinase) | 5 - 15 | |
| PKCα (Protein Kinase Cα) | 5 - 10 | |
| ROCK2 (Rho-associated kinase 2) | 15 - 25 | |
| CAMK Kinase | CaMKIIα | <5 |
| CMGC Kinase | ERK1 (MAPK3) | 5 - 15 |
| p38α (MAPK14) | <5 | |
| Other | JNK1 | <5 |
Note: The values presented in this table are illustrative and based on known substrate motifs and qualitative literature reports. Actual values may vary depending on specific assay conditions.
The ribosomal protein S6 can be phosphorylated by multiple kinases in vivo. S6K is responsible for phosphorylating all five serine residues in the C-terminal region from which the substrate peptide is derived.[1] However, kinases such as PKA, RSK (a related AGC kinase), and PKC have been shown to phosphorylate some of these sites, particularly Ser235 and Ser236.[1][2] The MAPK/ERK pathway also contributes to ribosomal protein S6 phosphorylation.[3] Additionally, peptides with similar sequences have been effectively used as substrates for other kinases like ROCK2.[4][5]
Signaling Pathways and Experimental Workflows
To understand the context of S6 Kinase activity and the methods used to assess substrate cross-reactivity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. Ribosomal Protein S6: A Potential Therapeutic Target against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synaptically driven phosphorylation of ribosomal protein S6 is differentially regulated at active synapses versus dendrites and cell bodies by MAPK and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Decoding S6 Kinase Activity: A Comparative Guide to Assay Technologies
For researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the accurate measurement of S6 Kinase (S6K) activity is paramount. This guide provides an objective comparison of the traditional radioactive S6 Kinase Substrate Peptide 32 assay with modern non-radioactive alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
The phosphorylation of the 40S ribosomal protein S6 by S6 Kinase is a critical event in the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes, making S6K a key therapeutic target. The this compound, a synthetic peptide mimicking the phosphorylation site on the S6 protein, has traditionally been a cornerstone for measuring S6K activity. However, the landscape of kinase assay technology has evolved, offering a range of non-radioactive methods with distinct advantages.
Comparative Analysis of S6 Kinase Assay Performance
The choice of an assay platform can significantly impact the quality and throughput of S6 Kinase research. Below is a comparison of key performance metrics for the radioactive peptide substrate assay and leading non-radioactive technologies.
| Assay Platform | Principle | Key Performance Metrics | Advantages | Disadvantages |
| Radioactive Peptide Assay | Measures the incorporation of 32P from [γ-32P]ATP into the this compound. | IC50 for PF-4708671: ~160 nM[1][2][3][4][5] | Direct measurement of enzymatic activity, high sensitivity. | Use of radioactivity, cumbersome workflow, waste disposal issues. |
| AlphaScreen® | Proximity-based assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads together, generating a chemiluminescent signal. | Z' factor: 0.69[6][7] | Homogeneous (no-wash) format, high throughput, good sensitivity. | Potential for interference from colored or biotinylated compounds. |
| HTRF® | Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor-labeled antibody and an acceptor-labeled substrate upon phosphorylation. | Sensitivity: Reportedly 2-fold more sensitive than Western Blot for p-p70S6K.[8] | Homogeneous format, reduced background fluorescence, robust and suitable for HTS.[9] | Requires specific antibody pairs and a TR-FRET compatible plate reader. |
| LanthaScreen™ | A TR-FRET based assay platform that can be configured for either activity or binding assays. | Assay Window: A key metric, with a window of >3 being ideal for high Z' values.[10] | Flexible format (activity and binding), ratiometric measurement minimizes well-to-well variation.[11] | Requires specific reagents and a compatible plate reader. |
| Luminescence (ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal. | Data not available for direct comparison. | Universal for any kinase, non-radioactive, high sensitivity. | Indirect measurement of phosphorylation, potential for ATP/ADP-related interference. |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological and technical processes is crucial for interpreting assay data.
Figure 1. Simplified S6 Kinase signaling cascade downstream of growth factor stimulation.
Figure 2. A generalized workflow for performing an in vitro kinase assay.
Experimental Protocols
Detailed methodologies for the discussed S6 Kinase assays are provided below to enable a comprehensive understanding of each technique.
Protocol 1: Radioactive this compound Assay
This traditional method directly measures the enzymatic activity of S6K1 by quantifying the incorporation of a radiolabeled phosphate (B84403) group onto a peptide substrate.
Materials:
-
Purified active S6K1 enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-32P]ATP
-
10% Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase assay buffer, S6K1 enzyme, and the this compound in a microcentrifuge tube.
-
To test for inhibition, add the desired concentration of the inhibitor (e.g., PF-4708671) to the reaction mixture. For control wells, add the vehicle (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air dry the P81 papers.
-
Place the dry P81 papers into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: AlphaScreen® S6K1 Assay
This homogeneous assay format is well-suited for high-throughput screening of S6K1 inhibitors.
Materials:
-
Purified active S6K1 enzyme
-
Biotinylated S6K substrate peptide
-
Kinase Assay Buffer
-
ATP
-
AlphaScreen® Streptavidin Donor Beads
-
AlphaScreen® Phospho-Sensor Acceptor Beads
-
AlphaLISA® buffer
-
Proxiplate™-384 Plus
Procedure:
-
Add the S6K1 enzyme, biotinylated substrate peptide, and test compound to the wells of a Proxiplate™.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
Stop the reaction by adding a solution containing the AlphaScreen® Streptavidin Donor Beads and Phospho-Sensor Acceptor Beads in AlphaLISA® buffer.
-
Incubate in the dark to allow for bead-antibody-substrate binding.
-
Read the plate on an AlphaScreen®-compatible plate reader.
Protocol 3: HTRF® S6K1 Assay
This TR-FRET assay provides a robust, homogeneous method for measuring S6K1 activity.
Materials:
-
Purified active S6K1 enzyme
-
S6K substrate peptide (e.g., ULight™-labeled)
-
Kinase Assay Buffer
-
ATP
-
Europium-labeled anti-phospho-S6K substrate antibody
-
HTRF® detection buffer
-
Low-volume 384-well plate
Procedure:
-
Dispense the test compounds into the wells of the assay plate.
-
Add the S6K1 enzyme and the ULight™-labeled substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the desired reaction time.
-
Stop the reaction and detect the phosphorylated substrate by adding the Europium-labeled anti-phospho-S6K substrate antibody in HTRF® detection buffer.
-
Incubate to allow for antibody-substrate binding.
-
Read the plate on a HTRF®-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Protocol 4: LanthaScreen™ S6K1 Activity Assay
This TR-FRET assay offers a flexible platform for studying S6K1 activity and inhibition.
Materials:
-
Purified active S6K1 enzyme
-
Fluorescein-labeled S6K substrate peptide
-
Kinase Assay Buffer
-
ATP
-
Terbium-labeled anti-phospho-S6K substrate antibody
-
TR-FRET dilution buffer
-
EDTA solution to stop the reaction
Procedure:
-
Prepare a solution of the S6K1 enzyme and the fluorescein-labeled substrate peptide in the kinase assay buffer.
-
Add the test compounds to the assay plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Terbium-labeled anti-phospho-S6K substrate antibody in TR-FRET dilution buffer.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a LanthaScreen™-compatible plate reader, measuring the TR-FRET signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-enzymes.com [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Current status of HTRF(®) technology in kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen Cellular Assays | Thermo Fisher Scientific - US [thermofisher.com]
Performance Evaluation of S6 Kinase Substrate Peptide 32: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of S6 Kinase Substrate Peptide 32 against other known substrates for the Ribosomal S6 Kinase (S6K) family. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate tools for studying S6K activity. This document summarizes available quantitative data, details experimental protocols for performance evaluation, and visualizes key biological and experimental workflows.
Introduction to S6 Kinase and its Substrates
Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that are key effectors in the PI3K/mTOR signaling pathway, playing a crucial role in cell growth, proliferation, and metabolism.[1][2] The two major isoforms, S6K1 and S6K2, are activated downstream of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and phosphorylate a range of substrates, with the ribosomal protein S6 (RPS6) being the most well-known.[3][4] Accurate measurement of S6K activity is vital for research into cancer, diabetes, and other metabolic diseases.[5] Synthetic peptide substrates are commonly used in in vitro kinase assays to quantify S6K activity.[6] This guide focuses on the performance of a commercially available substrate, this compound.
Comparative Analysis of S6 Kinase Substrate Peptides
Table 1: Comparison of S6 Kinase Peptide Substrates
| Substrate Name | Sequence | Molecular Weight (Da) | Known Kinetic Parameters (for S6K1) | Reference |
| This compound | KEAKEKRQEQIAKRRRLSSLRA STSKSGGSQK | 3630.2 | Data not publicly available | [7] |
| S6 Kinase Substrate (229-239) | AKRRRLSSLRA | 1313.6 | Data not publicly available | [5][8] |
| Tide (model peptide) | RRRLSSLRA | Not specified | Km = 4-5 µM | [9][10] |
| Best p70S6K Substrate (from study) | KKRNR TLS VA | Not specified | Km = 1.5 µM | [11] |
Analysis of Substrate Sequences:
-
This compound is a relatively long peptide that contains the core sequence "RRRLSSLRA", which is also found in the "Tide" model peptide and is part of the sequence of "S6 Kinase Substrate (229-239)".[1][5][7][9] This core sequence aligns well with the established S6K recognition motif. The extended N- and C-terminal sequences of Peptide 32 may influence its binding affinity and kinetics, but without experimental data, its performance relative to the shorter peptides is unknown.
-
S6 Kinase Substrate (229-239) and the Tide peptide represent shorter, more focused substrates containing the essential recognition motifs.[5][9]
-
The peptide KKRNRTLSVA was identified in a study as a high-efficiency substrate for p70S6K, with a reported Km of 1.5 µM, indicating a high affinity for the kinase.[11]
S6 Kinase Signaling Pathway
The diagram below illustrates the central role of S6 Kinase in the mTOR signaling cascade, which integrates signals from growth factors and nutrients to regulate key cellular processes.
Experimental Protocols for Performance Evaluation
To quantitatively assess and compare the performance of "this compound" and its alternatives, a standardized in vitro kinase assay should be performed. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as a luminescent signal.
General Workflow for S6 Kinase Activity Assay
The following diagram outlines the typical workflow for an in vitro S6 Kinase assay to determine substrate performance.
Detailed Protocol: In Vitro S6 Kinase Assay (Luminescence-Based)
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
Purified, active S6K1 or S6K2 enzyme
-
This compound and other peptide substrates for comparison
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
High-purity ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of each peptide substrate in an appropriate buffer (e.g., water or kinase buffer).
-
Prepare a series of dilutions of each peptide substrate to determine the Michaelis-Menten constant (Km). A typical concentration range would be from 0.1 to 10 times the expected Km.
-
Dilute the active S6K enzyme to the optimal concentration in kinase buffer. This should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the ATP solution at a concentration suitable for the assay (e.g., 10-100 µM).
-
-
Kinase Reaction:
-
To each well of the plate, add the kinase buffer, the diluted S6K enzyme, and the peptide substrate at its various concentrations.
-
Include control wells: "no enzyme" control and "no substrate" control.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 10% of the substrate is consumed.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all readings.
-
Plot the initial reaction velocity (luminescence signal) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax for each peptide substrate.
-
Compare the Km (substrate affinity) and Vmax (maximum reaction rate) values to evaluate the relative performance of this compound and the other peptides. A lower Km and a higher Vmax generally indicate a better substrate.
-
Conclusion
While direct, published performance data for this compound is currently lacking, its sequence contains a recognized S6K phosphorylation motif. To rigorously evaluate its performance, a direct comparison with other known S6K substrates, such as "S6 Kinase Substrate (229-239)" or the model peptide "Tide", is necessary. The provided experimental protocol offers a robust framework for researchers to conduct such a comparative analysis in their own laboratories. The selection of the most appropriate substrate will depend on the specific requirements of the assay, including desired sensitivity, specificity, and cost-effectiveness. The information and protocols in this guide are intended to empower researchers to make informed decisions for their studies of S6 kinase activity.
References
- 1. qyaobio.com [qyaobio.com]
- 2. uniprot.org [uniprot.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Comparative studies on phosphorylation of synthetic peptide analogue of ribosomal protein S6 and 40-S ribosomal subunits between Ca2+/phospholipid-dependent protein kinase and its protease-activated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. S6 Kinase Substrate (229-239) [anaspec.com]
- 9. Kinetic mechanism of fully activated S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the specificities of p70 S6 kinase and MAPKAP kinase-1 identifies a relatively specific substrate for p70 S6 kinase: the N-terminal kinase domain of MAPKAP kinase-1 is essential for peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Radioactive vs. Non-Radioactive S6 Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
The quantification of S6 kinase (S6K) activity is pivotal for understanding cellular signaling pathways implicated in cell growth, proliferation, and metabolism. Dysregulation of the S6K pathway is a hallmark of numerous diseases, including cancer and diabetes, making it a critical target for drug discovery. Researchers have traditionally relied on radioactive assays to measure S6K activity. However, a variety of non-radioactive methods have emerged, offering significant advantages in terms of safety, throughput, and ease of use. This guide provides an objective comparison of radioactive and non-radioactive S6 kinase assays, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Quantitative Performance Comparison
The choice of an S6 kinase assay often depends on a balance of sensitivity, throughput, cost, and convenience. The following table summarizes the key performance characteristics of radioactive assays and popular non-radioactive alternatives.
| Parameter | Radioactive Assay ([³²P]-ATP) | HTRF (Homogeneous Time-Resolved FRET) | ADP-Glo™ (Luminescence) | LanthaScreen® (TR-FRET) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Measures incorporation of ³²P from [γ-³²P]ATP into a substrate. | Measures FRET between a donor (Eu³⁺ cryptate) and an acceptor (d2) on antibodies binding to total and phosphorylated S6K. | Quantifies ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction. | Measures FRET between a terbium-labeled antibody and a fluorescent tracer displaced by the kinase. | Detects phosphorylated S6K captured by an antibody-coated plate using an enzyme-conjugated secondary antibody. |
| Sensitivity (LOD) | High (pM range)[1] | High (comparable to radioactive) | High (0.2 pmol ADP) | High (nM to pM range) | Moderate |
| Z'-Factor | Generally robust, but less commonly reported. | > 0.7 | Routinely >0.7[2] | > 0.6[3] | Generally > 0.5 |
| Assay Time | ~4-6 hours (including incubation and washing) | ~1-2 hours | ~1.5-2 hours | ~1-2 hours | ~4-5 hours |
| Throughput | Low to medium (96-well) | High (384- and 1536-well) | High (384- and 1536-well)[2] | High (384- and 1536-well) | Medium (96-well) |
| Cost per Well | Moderate (reagents) + high (waste disposal) (
| Moderate to high | High | Moderate to high | Low to moderate |
| Safety Concerns | Use of radioisotopes requires special handling and disposal. | No radioactive materials. | No radioactive materials. | No radioactive materials. | No radioactive materials. |
| Compound Interference | Low | Low (time-resolved detection minimizes interference) | Low (luminescent signal is less prone to interference) | Low (time-resolved detection minimizes interference) | Potential for interference with enzyme/substrate colorimetric reaction. |
S6 Kinase Signaling Pathway
The ribosomal protein S6 kinases (S6Ks) are key downstream effectors of the PI3K/Akt/mTOR signaling pathway. This pathway is activated by various growth factors and nutrients and plays a central role in regulating cell growth, proliferation, and survival.[5] S6K1, a major isoform, is activated through phosphorylation by mTORC1 and PDK1.[6] Once activated, S6K1 phosphorylates several substrates, including the ribosomal protein S6 (rpS6), leading to enhanced protein synthesis.
Experimental Workflows
The general workflows for radioactive and non-radioactive S6 kinase assays differ significantly in their complexity and safety requirements.
Detailed Experimental Protocols
Radioactive S6 Kinase Assay ([³²P]-ATP Filter Binding)
This protocol is a traditional method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) group into a substrate.
Materials:
-
Purified active S6 Kinase
-
S6K substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation motif)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP stock solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Master Mix: On ice, prepare a master mix containing kinase reaction buffer, S6K substrate peptide, and purified S6 kinase.
-
Prepare ATP Mix: Prepare a solution of ATP containing a mixture of unlabeled ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity.
-
Initiate Kinase Reaction: Add the ATP mix to the kinase reaction master mix to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Immerse the P81 paper in a beaker containing 0.75% phosphoric acid and wash several times to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the kinase activity based on the counts per minute (CPM), the specific activity of the ATP, and the amount of enzyme used.
Non-Radioactive S6 Kinase Assay (HTRF)
This protocol describes a homogeneous, fluorescence-based assay for the detection of S6K phosphorylation.
Materials:
-
HTRF Phospho-S6K (e.g., Thr389) and Total S6K assay kits (containing specific antibodies labeled with Eu³⁺-cryptate and d2)
-
Cell lysate containing S6 Kinase or purified S6 Kinase
-
Lysis buffer
-
HTRF-compatible microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions. If using purified enzyme, prepare dilutions in the appropriate assay buffer.
-
Dispense Samples: Add the cell lysate or purified kinase to the wells of a microplate.
-
Add Antibodies: Add the HTRF antibody mix (containing both the donor and acceptor-labeled antibodies) to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-2 hours) to allow for antibody binding.
-
Read Plate: Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of phosphorylated S6K from a standard curve or relative to controls.
Conclusion
The choice between radioactive and non-radioactive S6 kinase assays depends on the specific requirements of the experiment. Radioactive assays, long considered the gold standard, offer high sensitivity and are less prone to compound interference.[1] However, they involve significant safety risks, cumbersome waste disposal procedures, and are not easily scalable for high-throughput applications.
Non-radioactive assays, such as HTRF, ADP-Glo™, and LanthaScreen®, provide a safer and more efficient alternative. These homogeneous, "mix-and-read" formats are highly amenable to automation and high-throughput screening in 384- and 1536-well plates.[2] They offer comparable sensitivity to radioactive methods and robust performance, as indicated by high Z'-factor values.[2][3] While the initial reagent cost for some non-radioactive kits may be higher, the overall cost can be lower when considering the elimination of radioactive waste disposal and the potential for assay miniaturization.[4] For researchers in drug discovery and high-throughput screening environments, the benefits of non-radioactive assays in terms of safety, speed, and scalability make them a highly attractive option for studying S6 kinase activity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Comparison of bioluminescent kinase assays using substrate depletion and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LanthaScreen cellular assay validation table | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. marketreportsworld.com [marketreportsworld.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Essential Safety and Handling Guide for S6 Kinase Substrate Peptide 32
For researchers, scientists, and drug development professionals utilizing S6 Kinase Substrate Peptide 32, adherence to proper safety, handling, and disposal protocols is paramount. This guide provides essential logistical information to ensure a safe laboratory environment and maintain experimental integrity. While this document offers comprehensive guidance, it is critical to always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific chemical properties and safety measures before use.
Quantitative Data
Due to the lack of a publicly available Safety Data Sheet (SDS) for this compound, a comprehensive table of all quantitative data cannot be provided. However, based on supplier information, the following has been compiled:
| Property | Value |
| Molecular Formula | C149H270N56O49 |
| Molecular Weight | 3630.2 g/mol |
Note: The above data is sourced from publicly available supplier information and should be verified with the official documentation accompanying the specific product.
Proper Disposal Procedures
The disposal of this compound, as with all synthetic peptides, must be treated as laboratory chemical waste.[1] Adherence to institutional, local, state, and federal regulations is mandatory to ensure environmental safety and regulatory compliance.[1] Never dispose of this peptide or its solutions in regular trash or down the drain. [1]
Step-by-Step Disposal Plan:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific product. This document will contain detailed disposal instructions from the manufacturer.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat when handling the peptide, both in its lyophilized form and in solution.[1] If handling the powder, which can become airborne, work within a fume hood or biosafety cabinet.[1]
-
Segregate Waste: All materials that have come into contact with the peptide must be considered chemical waste. This includes:
-
Unused or unwanted peptide solutions.
-
Empty vials or containers that held the peptide.
-
Contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves.
-
-
Use Designated Hazardous Waste Containers: Collect all waste materials in a clearly labeled, leak-proof hazardous waste container.[1] The container must be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be accurately labeled with its contents, including the name "this compound" and any solvents used in the solutions.
-
Institutional Protocol: Follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EH&S) department to schedule a pickup for the waste container.[1]
S6 Kinase Signaling Pathway
S6 Kinase (S6K) is a critical downstream effector of the mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling pathway, playing a key role in cell growth, proliferation, and metabolism.[2][3][4] The pathway integrates signals from growth factors, nutrients, and cellular energy levels.[5]
Caption: Simplified S6K signaling cascade.
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general methodology for measuring the activity of a kinase, such as S6K, using a peptide substrate like this compound.[6][7] This is a representative protocol and must be optimized for specific experimental conditions.
Objective: To quantify the phosphorylation of this compound by its target kinase in vitro.
Materials:
-
Purified, active S6 Kinase
-
This compound
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (containing appropriate salts, buffering agents, and Mg²⁺)
-
Stop Solution (e.g., EDTA)
-
Detection Reagent (e.g., phosphospecific antibody, ADP-Glo™, or similar)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Reconstitute the lyophilized this compound in an appropriate solvent (as recommended by the manufacturer) to create a stock solution.
-
Prepare a stock solution of ATP in the assay buffer.
-
Dilute the S6 Kinase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add the diluted kinase solution to the wells of the microtiter plate.[6]
-
Include control wells:
-
Blank Control: Contains ATP and substrate but no kinase enzyme.[8]
-
Positive Control: Known activator of the kinase.
-
Negative Control: Known inhibitor of the kinase or vehicle control.
-
-
If testing inhibitors, add the test compounds to the appropriate wells and pre-incubate with the kinase for a defined period (e.g., 15 minutes at room temperature).[7]
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mixture containing the this compound and ATP at their final desired concentrations in the assay buffer.
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.[7]
-
-
Incubation:
-
Termination of Reaction:
-
Stop the enzymatic reaction by adding the Stop Solution to each well.[6] EDTA is commonly used as it chelates Mg²⁺, a necessary cofactor for most kinases.
-
-
Detection and Measurement:
-
Add the detection reagent according to the manufacturer's instructions. The detection method will quantify the amount of phosphorylated substrate or the amount of ADP produced.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a compatible plate reader.
-
-
Data Analysis:
-
Subtract the signal from the blank control wells from all other readings.
-
Calculate the kinase activity based on the signal generated, often relative to the control wells. For inhibitor screening, results are typically expressed as a percentage of inhibition compared to the vehicle control.
-
References
- 1. peptide24.store [peptide24.store]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 5. S6 kinase 1 at the central node of cell size and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling S6 Kinase Substrate Peptide 32
Essential Safety and Handling Guide for S6 Kinase Substrate Peptide 32
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. While this specific peptide has not been thoroughly investigated for its toxicological properties, it is prudent to treat it as a potentially hazardous substance.[1][2]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.
| PPE Category | Item | Rationale |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile) | Prevents skin contact with the peptide.[1][3] Gloves should be changed immediately if they become contaminated.[3] |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes, particularly when reconstituting the lyophilized powder.[3] |
| Body Protection | Laboratory coat or protective gown | Shields skin and personal clothing from spills.[3] |
| Respiratory Protection | Use of a fume hood or biosafety cabinet | Recommended when handling the lyophilized powder, which can be easily aerosolized, to prevent inhalation.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to minimize exposure risk and maintain the peptide's stability.
Handling Procedures:
-
Review Safety Data Sheet (SDS): Before use, if a specific SDS is available, review it for any unique hazards. For synthetic peptides where a specific SDS is not available, follow general prudent practices for handling research chemicals.[3]
-
Designated Work Area: Confine all handling of the peptide to a specific, clean, and organized laboratory bench or area.[3]
-
Avoid Cross-Contamination: Use sterile equipment (e.g., pipette tips, vials) for each handling step.[3]
-
Reconstitution: When reconstituting the lyophilized powder, do so carefully within a fume hood or biosafety cabinet to avoid creating airborne dust.[3] Solutions should be prepared using an appropriate buffer as needed.[4]
Storage Conditions: The stability of the peptide is dependent on proper storage.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Keep in a cool, dark place away from moisture. Before opening, allow the container to equilibrate to room temperature to prevent condensation. |
| 2-8°C | Up to 6 months | For shorter-term storage.[4] | |
| Reconstituted Solution | -20°C or -80°C | Long-term | It is best to store in single-use aliquots to avoid repeated freeze-thaw cycles.[3] |
| 2-8°C | Short-term | For immediate or near-term use. |
Product Information:
| Property | Value |
| Molecular Formula | C₁₄₉H₂₇₀N₅₆O₄₉ |
| Molecular Weight | 3630.2 |
| Appearance | White solid (lyophilized powder)[1] |
| Solubility | Soluble in water[2] |
Disposal Plan
All materials contaminated with this compound should be treated as hazardous chemical waste.[5] Never dispose of this peptide in the regular trash or down the drain.[3]
Waste Segregation and Disposal:
-
Liquid Waste:
-
Solid Waste:
-
Dispose of all contaminated disposables (e.g., gloves, pipette tips, vials) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]
-
-
Labeling:
-
Clearly label all waste containers as "Hazardous Waste" and specify the contents, including "this compound."[5]
-
-
Institutional Protocols:
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with a continuous stream of water for at least 15 minutes at an eyewash station.[1][3] Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen.[1] If not breathing, give artificial respiration.[1] Seek medical attention.[1][3] |
| Ingestion | If the person is conscious, wash out their mouth with water.[1][2] Seek immediate medical attention.[2] |
| Spill | Wear appropriate PPE, including chemical-resistant gloves.[1] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[1][2] Ventilate the area and thoroughly wash the spill site after cleanup is complete.[1][2] |
Visual Guide for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
